molecular formula C9H12N2O5S B016713 2-Thiouridine CAS No. 20235-78-3

2-Thiouridine

Cat. No.: B016713
CAS No.: 20235-78-3
M. Wt: 260.27 g/mol
InChI Key: GJTBSTBJLVYKAU-XVFCMESISA-N
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Description

2-Thiouridine (s2U) is a sulfur-containing modified nucleoside found naturally in the transfer RNA (tRNA) of organisms across all domains of life, predominantly at the wobble position (position 34) and position 54 of the tRNA structure . This post-transcriptional modification is critical for maintaining the fidelity and efficiency of protein synthesis. It functions by favoring the 3'-endo sugar conformation, which enhances the stability of the tRNA structure and optimizes its interaction with the ribosome and mRNA . By stabilizing U:A pairs and destabilizing U:G wobble pairs at the anticodon loop, this compound ensures proper codon recognition and helps prevent translational errors . The biosynthesis of this compound involves specialized sulfurtransferases, such as the TtuA-TtuB complex in thermophiles, which requires an oxygen-labile [4Fe-4S] cluster for its activity, underscoring the complex biochemical regulation of this modification . In research, this compound is a vital tool for studying nucleic acid structure and function. It is used to investigate the mechanisms of translational control, the thermal stability of tRNA in thermophilic organisms, and to enhance the rate and fidelity of nonenzymatic RNA primer extension in studies of molecular evolution . This compound is offered as a solid with a purity of >98.0% and should be stored refrigerated (0-10°C) and under inert gas, as it is sensitive to air and heat .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTBSTBJLVYKAU-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174087
Record name 2-Thiouridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20235-78-3
Record name 2-Thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020235783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of 2-Thiouridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouridine (s²U) is a highly conserved, post-transcriptional modification of uridine (B1682114) found predominantly at the wobble position (U34) of transfer RNA (tRNA) molecules in all domains of life. This modification plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. The presence of a sulfur atom at the C2 position of the uridine ring endows s²U with unique biochemical properties that modulate codon-anticodon interactions, stabilize tRNA structure, and influence a range of cellular processes. Deficiencies in s²U modification are linked to various human diseases, including mitochondrial disorders, and can induce antibiotic tolerance in bacteria. Conversely, the unique properties of s²U and its derivatives are being explored for therapeutic applications, notably as broad-spectrum antiviral agents. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, its multifaceted roles in cellular function, its implication in disease, and its therapeutic potential. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a valuable resource for researchers in the fields of molecular biology, drug discovery, and translational medicine.

Introduction

Post-transcriptional modifications of RNA molecules are critical for their structure, function, and regulation. Among the more than 170 known RNA modifications, this compound (s²U) stands out for its widespread presence and profound impact on translation.[1] Found primarily at the wobble position of tRNAs specific for glutamic acid (Glu), glutamine (Gln), and lysine (B10760008) (Lys), s²U ensures accurate decoding of codons ending in A or G.[2] The substitution of an oxygen atom with a sulfur atom at the C2 position of uridine significantly alters its electronic and steric properties, leading to a conformational preference that enhances base pairing with adenosine (B11128) and restricts wobbling to guanosine.[2][3] This guide delves into the core biological aspects of this compound, from its intricate biosynthesis to its far-reaching physiological and pathological consequences.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that involves multi-step sulfur relay systems. These pathways differ between prokaryotes and eukaryotes, but both ultimately deliver sulfur to the C2 position of uridine within a tRNA molecule.

Prokaryotic this compound Synthesis

In bacteria such as Escherichia coli, the synthesis of this compound at the wobble position (mnm⁵s²U34) is dependent on a sulfur relay pathway involving the IscS, TusA, TusBCD, and TusE proteins, with MnmA acting as the terminal thiouridylase.[2][4] The process begins with the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[2] This sulfur is then transferred through a series of sulfur-carrier proteins to MnmA, which catalyzes the final thiolation of the uridine base on the tRNA.[2][4]

prokaryotic_s2U_synthesis cluster_sulfur_mobilization Sulfur Mobilization & Relay cluster_thiolation tRNA Thiolation L-Cysteine L-Cysteine IscS IscS L-Cysteine->IscS Provides Sulfur TusA TusA IscS->TusA S transfer TusBCD TusBCD TusA->TusBCD S transfer TusE TusE TusBCD->TusE S transfer MnmA MnmA TusE->MnmA S transfer tRNA(s2U34) tRNA(s2U34) MnmA->tRNA(s2U34) AMP AMP MnmA->AMP tRNA(U34) tRNA(U34) tRNA(U34)->MnmA ATP ATP ATP->MnmA eukaryotic_cytosolic_s2U_synthesis cluster_sulfur_activation Sulfur Activation & Transfer cluster_thiolation tRNA Thiolation L-Cysteine L-Cysteine Nfs1 Nfs1 L-Cysteine->Nfs1 Provides Sulfur Uba4 Uba4 Nfs1->Uba4 S transfer Urm1-COSH Thiocarboxylated Urm1 Uba4->Urm1-COSH Urm1 Urm1 Urm1->Uba4 Ncs2/Ncs6 Ncs2/Ncs6 Urm1-COSH->Ncs2/Ncs6 S donor tRNA(mcm5s2U34) tRNA(mcm5s2U34) Ncs2/Ncs6->tRNA(mcm5s2U34) tRNA(U34) tRNA(U34) tRNA(U34)->Ncs2/Ncs6 s2U_synthesis_workflow 2-Thiouracil 2-Thiouracil Ribosylation Ribosylation 2-Thiouracil->Ribosylation This compound This compound Ribosylation->this compound Protection 5'-DMT, 2'-TBDMS protection This compound->Protection Protected_s2U Protected_s2U Protection->Protected_s2U Phosphitylation Phosphitylation Protected_s2U->Phosphitylation s2U_phosphoramidite s2U_phosphoramidite Phosphitylation->s2U_phosphoramidite Solid_phase_synthesis Automated RNA Synthesis s2U_phosphoramidite->Solid_phase_synthesis s2U_RNA s2U_RNA Solid_phase_synthesis->s2U_RNA Deprotection_Purification Deprotection & HPLC s2U_RNA->Deprotection_Purification Purified_s2U_RNA Purified_s2U_RNA Deprotection_Purification->Purified_s2U_RNA

References

The Pivotal Role of 2-Thiouridine in tRNA: A Technical Guide to its Modification and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among these, the sulfur modification at the second position of uridine (B1682114) (U) to form 2-thiouridine (s²U) and its derivatives, particularly at the wobble position (U34) of the anticodon, plays a crucial role in maintaining translational accuracy and cellular viability. This technical guide provides an in-depth exploration of the biosynthesis, function, and pathological implications of this compound in tRNA. It details the enzymatic pathways responsible for this modification across bacteria, eukaryotes, and thermophiles, and elucidates the structural and functional consequences of 2-thiolation on tRNA, including its impact on codon recognition and thermodynamic stability. Furthermore, this guide outlines key experimental protocols for the study of this compound and presents quantitative data to support a comprehensive understanding of its significance in molecular biology and its potential as a target for drug development.

Introduction

Transfer RNA molecules are central to the process of translation, acting as adaptors that decode the messenger RNA (mRNA) codons into the corresponding amino acid sequence of a protein. The function of tRNA is heavily reliant on a vast array of post-transcriptional modifications, which are chemical alterations of the four canonical ribonucleosides. These modifications are particularly abundant in the anticodon loop and are essential for the proper folding, stability, and decoding properties of tRNA.

This compound (s²U) is a highly conserved sulfur-containing modification found in tRNAs across all domains of life. It is most commonly found at the wobble position (U34) of tRNAs specific for glutamic acid (Glu), glutamine (Gln), and lysine (B10760008) (Lys), where it exists as derivatives such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in bacteria and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in eukaryotes.[1][2] The presence of the 2-thio group has profound effects on the structure and function of the tRNA anticodon, primarily by restricting the conformational flexibility of the uridine base and enhancing its pairing specificity with adenosine (B11128) (A) over guanosine (B1672433) (G) in the third position of the mRNA codon.[3][4] This "wobble" restriction is critical for preventing misreading of near-cognate codons and maintaining the reading frame during translation.[1][5]

Defects in this compound synthesis are associated with severe human diseases, particularly mitochondrial disorders such as Myoclonic Epilepsy with Ragged-Red Fibers (MERRF), highlighting the critical importance of this modification for cellular health.[1][2] This guide will delve into the intricate molecular mechanisms governing this compound biosynthesis and its multifaceted roles in tRNA function, providing a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that involves the mobilization of sulfur from L-cysteine and its subsequent transfer to the C2 position of uridine within a tRNA molecule. The specific pathways and enzymes involved differ between bacteria, eukaryotes, and thermophiles.

Bacterial Pathway: The MnmA System

In bacteria such as Escherichia coli, the 2-thiolation of U34 is catalyzed by the MnmA enzyme (also known as TrmU).[6][7] The process begins with the cysteine desulfurase IscS, which abstracts sulfur from L-cysteine to form a persulfide on its own cysteine residue.[6][7] This sulfur is then transferred through a complex relay system involving several sulfur-carrier proteins, including TusA, the TusBCD complex, and TusE.[5][7] TusE ultimately delivers the persulfide to a conserved cysteine residue in the active site of MnmA.[7] MnmA, a member of the ATP-pyrophosphatase family, utilizes ATP to adenylate the C2 position of the target uridine in the tRNA, forming a reactive intermediate.[5][7] A nucleophilic attack by the persulfide sulfur on MnmA then results in the formation of this compound and the release of AMP.[5] While the full Tus relay system enhances the efficiency of thiolation by over 200-fold in vitro, MnmA and IscS alone are sufficient for the reaction to proceed at a basal level.[7] In some bacteria, like Bacillus subtilis, an abbreviated pathway exists where the cysteine desulfurase YrvO directly transfers sulfur to MnmA.[8]

bacterial_2_thiouridine_pathway L-Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) L-Cysteine->IscS Sulfur Donation TusA TusA IscS->TusA Sulfur Transfer TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA TusE->MnmA s2U_tRNA tRNA(s²U34) MnmA->s2U_tRNA Thiolation AMP AMP MnmA->AMP tRNA tRNA(U34) tRNA->MnmA ATP ATP ATP->MnmA

Bacterial this compound Biosynthesis Pathway.
Eukaryotic Cytosolic Pathway: The Ncs6/Uba4 System

In the cytosol of eukaryotes, the biosynthesis of this compound is mechanistically distinct and is linked to the ubiquitin-like protein Urm1 (Ubiquitin-related modifier 1) and its E1-like activating enzyme Uba4.[1][9] The cysteine desulfurase Nfs1 provides the initial sulfur. This pathway involves the formation of a thiocarboxylated Urm1 (Urm1-COSH) at its C-terminus, a reaction catalyzed by Uba4 in an ATP-dependent manner.[9] This activated Urm1 then serves as the sulfur donor. The final sulfur insertion into the tRNA is carried out by the Ncs2/Ncs6 complex, where Ncs6 is the catalytic subunit.[9][10]

eukaryotic_2_thiouridine_pathway L-Cysteine L-Cysteine Nfs1 Nfs1 (Cysteine Desulfurase) L-Cysteine->Nfs1 Sulfur Donation Uba4 Uba4 (E1-like enzyme) Nfs1->Uba4 Urm1_COSH Urm1-COSH (Thiocarboxylated) Uba4->Urm1_COSH Activation & Thiocarboxylation AMP AMP Uba4->AMP Urm1 Urm1 Urm1->Uba4 Ncs2_Ncs6 Ncs2/Ncs6 Complex Urm1_COSH->Ncs2_Ncs6 Sulfur Donation s2U_tRNA tRNA(mcm⁵s²U34) Ncs2_Ncs6->s2U_tRNA Thiolation tRNA tRNA(U34) tRNA->Ncs2_Ncs6 ATP ATP ATP->Uba4

Eukaryotic Cytosolic this compound Biosynthesis Pathway.
Thermophilic and Mitochondrial Pathways

In thermophilic bacteria, a different set of enzymes, TtuA and TtuB, are responsible for the 2-thiolation of uridine, often at position 54 in the T-loop, which contributes to the thermostability of the tRNA.[1] TtuB is a ubiquitin-like sulfur carrier protein, and its C-terminal glycine (B1666218) is activated by the ATPase TtuC.[11] The sulfur is then transferred to TtuB, and the thiolated TtuB serves as the sulfur donor for the TtuA-catalyzed modification of tRNA.

In eukaryotic mitochondria, the this compound modification is carried out by a dedicated set of enzymes that are homologs of the bacterial system. The Mtu1 protein, a homolog of MnmA, is the key enzyme responsible for this modification in mitochondria.[12]

Functional Role of this compound

The presence of a sulfur atom at the C2 position of uridine has significant consequences for the structure and function of tRNA.

Structural Stabilization and Codon Recognition

The 2-thio modification restricts the sugar pucker of the ribose to the C3'-endo conformation, which is characteristic of A-form RNA helices.[4] This pre-organizes the anticodon loop into a more rigid structure, which is favorable for codon binding. This structural constraint is a key factor in the ability of s²U-containing tRNAs to discriminate between cognate and near-cognate codons. Specifically, the 2-thio group disfavors the "wobble" pairing with guanosine (G) at the third codon position, thereby enforcing the canonical Watson-Crick pairing with adenosine (A).[3][4] This ensures that tRNAs for Glu (codons GAA and GAG), Gln (CAA and CAG), and Lys (AAA and AAG) accurately decode their respective codons and do not misread codons ending in U or C.

codon_recognition cluster_unmodified Unmodified U34 cluster_modified This compound (s²U34) U34_A U34 pairs with A (Watson-Crick) U34_G U34 pairs with G (Wobble) mRNA_A mRNA Codon (...A) U34_A->mRNA_A mRNA_G mRNA Codon (...G) U34_G->mRNA_G s2U34_A s²U34 strongly pairs with A s2U34_G s²U34 pairing with G is restricted s2U34_A->mRNA_A s2U34_G->mRNA_G

Impact of this compound on Codon Recognition.
Thermodynamic Stability

The this compound modification significantly enhances the thermodynamic stability of RNA duplexes.[1][13] This stabilizing effect is largely entropic in origin, resulting from the pre-organization of the single-stranded RNA anticodon loop prior to its interaction with the mRNA codon.[13] This increased stability contributes to the overall efficiency and fidelity of the decoding process on the ribosome.

Quantitative Data on this compound's Impact

The functional consequences of this compound modification have been quantified through various biophysical and biochemical studies.

Table 1: Thermodynamic Parameters of RNA Duplexes

RNA Duplex CompositionMelting Temperature (Tm) in °CΔG° (kcal/mol) at 25°CΔH° (kcal/mol)TΔS° (kcal/mol) at 25°CReference
Unmodified U:A pair19.0-10.0-47.7-37.7[1][13]
s²U:A pair30.7-10.5-45.5-35.0[1][13]

Table 2: Kinetic Parameters of Enzymes Involved in Thiouridine Pathways

EnzymeSubstrateKm (nM)kcat (s-1)Reference
E. coli MnmC (Step 1)cmnm⁵s²U-tRNA6000.34[14]
E. coli MnmC (Step 2)nm⁵s²U-tRNA700.31[14]
A. vinelandii MnmAtRNALys-0.537 pmol s²U/pmol MnmA/min (initial velocity)[12]

Table 3: Physicochemical Properties of this compound

CompoundpKa of N3HReference
Uridine9.15[3]
This compound8.09[3]

This compound in Human Disease

The critical role of this compound in translation is underscored by its association with human mitochondrial diseases. Mutations in mitochondrial tRNA genes can lead to a deficiency in the this compound modification, resulting in impaired mitochondrial protein synthesis and severe cellular dysfunction. A prominent example is the A8344G mutation in the mitochondrial tRNALys gene, which is a common cause of MERRF. This mutation disrupts the structure of the T-loop, leading to a loss of the 5-taurinomethyl-2-thiouridine (τm⁵s²U) modification at the wobble position.[1][2] The absence of this modification causes a severe defect in the translation of codons AAA and AAG, leading to a global reduction in the synthesis of mitochondrial-encoded proteins and the characteristic symptoms of MERRF.

Experimental Protocols for Studying this compound

A variety of experimental techniques are employed to study the biosynthesis and function of this compound in tRNA.

Isolation and Purification of tRNA

Objective: To obtain a pure sample of total tRNA from cells for subsequent analysis.

Protocol:

  • Cell Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells using methods such as phenol (B47542) extraction. For yeast, vortexing with glass beads in the presence of phenol is effective.[15]

  • Phenol-Chloroform Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.[15]

  • Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase using ethanol or isopropanol.[15]

  • DEAE-Cellulose Chromatography: To enrich for tRNA, redissolve the RNA pellet and apply it to a DEAE-cellulose (DE52) column. Wash the column with a low-salt buffer and elute the tRNA with a high-salt buffer.[15][16]

  • Final Precipitation: Precipitate the purified tRNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.[15]

Analysis of this compound Modification

Objective: To detect and quantify this compound in a tRNA sample.

Protocol: HPLC-Mass Spectrometry

  • tRNA Digestion: Digest the purified tRNA (approximately 1-5 µg) to its constituent nucleosides using nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase.[8][11]

  • HPLC Separation: Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC) using a C18 or C30 column and a gradient of a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with acetonitrile (B52724) or methanol).[15][16]

  • Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer (e.g., a triple quadrupole instrument) for the sensitive and specific detection and quantification of this compound and its derivatives based on their unique mass-to-charge ratios.[11][17]

Alternative Method: APM Gel Electrophoresis For a qualitative assessment of thiolation, total RNA can be separated on a polyacrylamide gel containing N-acryloylamino)phenyl]mercuric chloride (APM). The mercury compound specifically retards the migration of thiolated tRNAs, allowing for their visualization as shifted bands compared to their unmodified counterparts.

In Vitro Reconstitution of this compound Biosynthesis

Objective: To biochemically characterize the enzymatic synthesis of this compound.

Protocol:

  • Protein Expression and Purification: Overexpress and purify the required enzymes (e.g., MnmA and IscS for the bacterial system) as recombinant proteins.

  • In Vitro Transcription of tRNA: Prepare the unmodified tRNA substrate by in vitro transcription using T7 RNA polymerase.

  • Reaction Setup: Combine the purified enzymes, tRNA substrate, L-cysteine, ATP, and necessary cofactors (e.g., Mg²⁺) in a reaction buffer.[6][8]

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.[8]

  • Analysis: Analyze the formation of this compound in the tRNA product by HPLC-MS or APM gel electrophoresis as described above.

experimental_workflow cluster_tRNA_prep tRNA Preparation cluster_analysis Modification Analysis cluster_functional Functional Assays cell_culture Cell Culture tRNA_isolation tRNA Isolation & Purification cell_culture->tRNA_isolation digestion Enzymatic Digestion to Nucleosides tRNA_isolation->digestion apm_gel APM Gel Electrophoresis tRNA_isolation->apm_gel in_vitro_synthesis In Vitro Biosynthesis Reconstitution tRNA_isolation->in_vitro_synthesis ribosome_binding Ribosome Binding Assay tRNA_isolation->ribosome_binding hplc_ms HPLC-MS digestion->hplc_ms

Experimental Workflow for Studying this compound.
Ribosome Binding Assay

Objective: To measure the affinity of modified and unmodified tRNAs for the ribosome in the presence of a cognate mRNA codon.

Protocol: Nitrocellulose Filter Binding

  • Preparation: Prepare purified ribosomes, 32P-labeled tRNA (modified or unmodified), and a short mRNA containing the codon of interest.

  • Binding Reaction: Incubate the ribosomes, mRNA, and labeled tRNA in a binding buffer containing appropriate concentrations of Mg²⁺ and K⁺ to allow for complex formation.[18]

  • Filtration: Pass the reaction mixture through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complex will be retained on the filter, while free tRNA will pass through.[18]

  • Washing: Wash the filter with ice-cold binding buffer to remove non-specifically bound tRNA.[18]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter to determine the amount of bound tRNA.[18]

  • Data Analysis: Plot the amount of bound tRNA as a function of tRNA concentration to determine binding constants.[18]

Conclusion and Future Directions

The this compound modification in tRNA is a fundamental aspect of protein synthesis, ensuring the accuracy and efficiency of translation. The diverse enzymatic pathways for its biosynthesis across the domains of life underscore its evolutionary importance. A detailed understanding of these pathways and the functional consequences of 2-thiolation is crucial for basic research and has significant implications for human health, particularly in the context of mitochondrial diseases. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the intricate roles of this compound.

Future research in this area will likely focus on several key aspects. Elucidating the precise regulatory mechanisms that control the levels of this compound modification in response to cellular stress and metabolic changes will be a critical area of investigation. Furthermore, a deeper understanding of the interplay between this compound and other tRNA modifications in fine-tuning translational dynamics is needed. From a drug development perspective, the enzymes involved in this compound biosynthesis, particularly in pathogenic organisms, represent potential targets for novel antimicrobial agents. Additionally, strategies to restore or bypass defects in this compound modification in human mitochondrial diseases hold therapeutic promise. The continued application of advanced biochemical, structural, and systems biology approaches will undoubtedly unravel further complexities of this vital tRNA modification.

References

The Ubiquitous Thiolation: A Technical Guide to 2-Thiouridine's Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis across all domains of life. Among the more than 100 known modifications, sulfur-containing nucleosides play critical roles in tRNA structure and function. 2-thiouridine (s²U) and its derivatives, found at key positions within the tRNA molecule, are pivotal for maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the intricate biosynthetic pathways responsible for its formation, and presents detailed experimental protocols for its study.

Natural Occurrence of this compound

This compound is a widespread modification predominantly found in tRNA. Its location within the tRNA molecule is crucial for its function. The most common sites for 2-thiouridylation are:

  • Wobble Position (34): In the anticodon loop of tRNAs for glutamic acid (Glu), glutamine (Gln), and lysine (B10760008) (Lys), the uridine (B1682114) at the wobble position is often modified to a this compound derivative. This modification is critical for precise codon recognition and prevents misreading of near-cognate codons.[1][2] The specific derivative can vary between organisms, for example, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in bacteria and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in eukaryotic cytosol.[1][2][3]

  • Position 54: In the T-loop of tRNAs from thermophilic organisms, 5-methyl-2-thiouridine (B1588163) (m⁵s²U), also known as 2-thioribothymidine (s²T), is found at position 54. This modification contributes to the thermostability of the tRNA structure, enabling these organisms to thrive at high temperatures.[1][3]

Quantitative Abundance of this compound Derivatives

Quantifying the absolute and relative abundance of this compound across different organisms and tissues is an ongoing area of research. The levels of these modifications can be dynamic and respond to environmental conditions such as nutrient availability and stress.[4] While a comprehensive cross-species quantitative database is not yet fully established, techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in these analyses. The following table summarizes the known occurrences and observed relative abundances in select organisms.

Organism/Cell TypetRNA SpeciesPositionThis compound DerivativeRelative Abundance/NotesReference
Escherichia colitRNAGlu, tRNAGln, tRNALys34mnm⁵s²U, cmnm⁵s²UHighly abundant; levels can be influenced by growth conditions.[1][2]
Bacillus subtilistRNAGlu, tRNAGln, tRNALys34mnm⁵s²U, cmnm⁵s²ULevels are responsive to sulfur availability in the growth medium.[4][4]
Saccharomyces cerevisiae (cytosol)tRNAGlu, tRNAGln, tRNALys34mcm⁵s²UEssential for viability; levels are tightly regulated.[5]
Saccharomyces cerevisiae (mitochondria)tRNAGlu, tRNAGln, tRNALys34cmnm⁵s²UBiosynthesis is independent of the cytosolic pathway.[6]
Homo sapiens (human cells)tRNAGlu, tRNAGln, tRNALys34mcm⁵s²U, τm⁵s²U (mitochondria)Present in cytosolic and mitochondrial tRNAs.[3]
Thermus thermophilusMost tRNAs54m⁵s²U (s²T)Abundance increases with higher growth temperatures.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that involves the mobilization of sulfur from cysteine and its subsequent transfer to the target uridine residue in tRNA. Three distinct, yet evolutionarily related, pathways have been elucidated in different domains of life.

The MnmA Pathway in Bacteria and Eukaryotic Organelles

In bacteria like E. coli and in eukaryotic mitochondria, the biosynthesis of s²U at the wobble position is primarily carried out by the MnmA pathway.[3][6] This pathway involves a sophisticated sulfur relay system.

The key steps are:

  • Sulfur Mobilization: The process is initiated by a cysteine desulfurase, typically IscS, which abstracts sulfur from L-cysteine and forms a persulfide on its active site cysteine.[1]

  • Sulfur Relay: A series of sulfur carrier proteins, known as Tus proteins (TusA, TusBCD, and TusE in E. coli), relay the sulfur from IscS to the tRNA-modifying enzyme, MnmA.[1][2]

  • tRNA Thiolation: MnmA, an ATP-pyrophosphatase, binds the target tRNA and, in an ATP-dependent manner, activates the C2 position of the uridine. The persulfide sulfur is then transferred to this activated carbon, resulting in the formation of this compound.[1]

In some bacteria, like Bacillus subtilis, an abbreviated pathway exists where a dedicated cysteine desulfurase, YrvO, directly transfers sulfur to MnmA, bypassing the need for the Tus protein relay system.[4]

MnmA_Pathway cluster_sulfur_source Sulfur Source cluster_sulfur_mobilization Sulfur Mobilization & Relay cluster_thiolation tRNA Thiolation L-Cysteine L-Cysteine IscS IscS L-Cysteine->IscS Sulfur TusA TusA IscS->TusA Persulfide TusBCD TusBCD TusA->TusBCD Persulfide TusE TusE TusBCD->TusE Persulfide MnmA MnmA TusE->MnmA Persulfide s2U_tRNA s2U_tRNA MnmA->s2U_tRNA Thiolation (ATP-dependent) tRNA tRNA tRNA->MnmA

Bacterial MnmA pathway for this compound biosynthesis.
The Ncs6/Urm1 (Ctu1/Ctu2) Pathway in Eukaryotic Cytosol

In the cytosol of eukaryotes, the synthesis of mcm⁵s²U is mediated by a pathway involving the ubiquitin-related modifier 1 (Urm1) and the Ncs6 (also known as Ctu1) and Ncs2 (also known as Ctu2) proteins.[3] This pathway is mechanistically linked to protein urmylation, a primitive ubiquitin-like conjugation system.

The key components and steps include:

  • Sulfur Mobilization: The cysteine desulfurase Nfs1 provides the initial sulfur.

  • Sulfur Transfer to Urm1: The sulfur is transferred to Urm1 via the E1-like activating enzyme Uba4. This process results in the formation of a thiocarboxylated Urm1 (Urm1-COSH) at its C-terminus.

  • tRNA Thiolation: The Ncs6/Ncs2 (Ctu1/Ctu2) complex acts as the tRNA-thiolating enzyme. It utilizes the thiocarboxylated Urm1 as the sulfur donor to modify the target uridine in tRNA.[7]

Ncs6_Urm1_Pathway cluster_sulfur_source Sulfur Source cluster_sulfur_activation Sulfur Activation & Transfer cluster_thiolation tRNA Thiolation L-Cysteine L-Cysteine Nfs1 Nfs1 L-Cysteine->Nfs1 Sulfur Uba4 Uba4 Nfs1->Uba4 Persulfide Urm1 Urm1 Uba4->Urm1 Activation (ATP-dependent) Urm1-COSH Thiocarboxylated Urm1 Urm1->Urm1-COSH Thiocarboxylation Ncs6/Ncs2 Ncs6/Ncs2 (Ctu1/Ctu2) Urm1-COSH->Ncs6/Ncs2 s2U_tRNA s2U_tRNA Ncs6/Ncs2->s2U_tRNA Thiolation tRNA tRNA tRNA->Ncs6/Ncs2 Experimental_Workflow_Quantification cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis Cell_Culture Cell/Tissue Sample Total_RNA_Extraction Total RNA Extraction Cell_Culture->Total_RNA_Extraction tRNA_Purification tRNA Purification (Size Selection) Total_RNA_Extraction->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Phosphatase) tRNA_Purification->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Chemical structure and physical properties of 2-Thiouridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (s²U) is a naturally occurring modified pyrimidine (B1678525) nucleoside, an analogue of uridine (B1682114) where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This modification, found in transfer RNAs (tRNAs) of all domains of life, plays a crucial role in ensuring the fidelity and efficiency of protein translation.[2][3][4] Beyond its fundamental biological role, this compound has garnered significant interest in drug development for its potent broad-spectrum antiviral activity against positive-strand RNA viruses.[5][6][7][8][9] This technical guide provides an in-depth overview of the chemical structure, physical properties, and biological significance of this compound, complete with experimental protocols and pathway visualizations.

Chemical Structure and Identification

This compound consists of a 2-thiouracil (B1096) base attached to a ribose sugar via a β-N1-glycosidic bond.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
CAS Number 20235-78-3
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol
SMILES C1=CN(C(=S)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HO
InChI InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
InChIKey GJTBSTBJLVYKAU-XVFCMESISA-N

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and application in various experimental settings.

PropertyValueReference
Appearance Crystalline solid[10]
Melting Point 95-100 °C (for 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine)[10]
Solubility DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL
pKa (N3-H) 8.09
UV λmax 219, 273 nm
¹H NMR See detailed experimental protocols
Circular Dichroism Indicates an A-form helical conformation in oligonucleotides[10]

Thermodynamic Properties in RNA Duplexes

The presence of this compound in an RNA duplex significantly enhances its thermal stability compared to an unmodified uridine. This stabilizing effect is primarily entropic in origin, likely due to the preorganization of the single-stranded RNA containing s²U.

DuplexTm (°C)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
Gs²UUUC / GₘAₘAₘAₘCₘ 30.7-4.8--[10]
GUUUC / GₘAₘAₘAₘCₘ 19.0-2.8--[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of a silylated 2-thiouracil derivative with a protected ribofuranose, followed by deprotection.[10]

Materials:

Procedure:

  • A suspension of 2-thiouracil in HMDS is refluxed until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the bis-silyl derivative of 2-thiouracil.

  • The silylated 2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in anhydrous DCM.

  • The solution is cooled to 0 °C, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

  • The resulting protected this compound is deprotected by treatment with 2 M ammonia in methanol at room temperature.

  • The final product is purified by silica gel column chromatography.[10]

Synthesis of this compound Phosphoramidite (B1245037)

For incorporation into synthetic oligonucleotides, this compound is converted into its phosphoramidite derivative.[10][11][12][13]

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine is dissolved in anhydrous DCM under an argon atmosphere.

  • DIPEA is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is purified by flash chromatography on silica gel.[10]

UV Thermal Denaturation

UV thermal denaturation is used to determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes containing this compound.[10][14][15][16]

Procedure:

  • Samples containing the RNA duplex at a known concentration (e.g., ~8 x 10⁻⁴ M for short duplexes) are prepared in a buffer solution (e.g., 25 mM phosphate (B84403) buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0).[10]

  • The absorbance of the sample is monitored at a specific wavelength (e.g., 280 nm for s²U-containing duplexes) as the temperature is increased at a constant rate (e.g., 1 °C/min).[10][16]

  • The melting temperature (Tm) is determined from the first derivative of the absorbance versus temperature curve.

  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from analyzing melting curves at different oligonucleotide concentrations using software like MeltFit.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between RNA strands.[15][17][18][19]

Procedure:

  • Solutions of the two interacting RNA strands are prepared in the same buffer (e.g., 200 mM NaHEPES, pH 7.5, 100 mM NaCl).[15]

  • One RNA solution is placed in the sample cell of the calorimeter, and the other is loaded into the titration syringe.

  • A series of small injections of the syringe solution into the cell solution is performed, and the heat change for each injection is measured.

  • The data are analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[15]

NMR Spectroscopy

NMR spectroscopy is used to elucidate the solution structure and conformation of this compound and oligonucleotides containing this modification.[10][20][21][22][23][24]

Procedure:

  • RNA samples are prepared in an appropriate solvent (e.g., D₂O or a mixture of H₂O/D₂O) with a suitable buffer.

  • For structural studies of duplexes, samples are typically prepared at concentrations of around 2 mM.[25]

  • A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed on a high-field NMR spectrometer.

  • The resulting spectra are processed and analyzed to assign proton resonances and determine through-bond and through-space connectivities, which are then used to calculate the three-dimensional structure.[10]

Biological Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic process that varies between prokaryotes and eukaryotes but involves the transfer of sulfur from a donor molecule to the uridine at the wobble position of specific tRNAs.[1][2][3][4][26]

Biosynthesis of this compound in E. coli

2-Thiouridine_Biosynthesis_Ecoli cluster_0 Sulfur Mobilization cluster_1 Sulfur Relay System cluster_2 Thiolation L_cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) L_cysteine->IscS Sulfur Source IscS_S IscS-Persulfide IscS->IscS_S Forms TusA TusA IscS_S->TusA Sulfur Transfer TusBCD TusBCD Complex TusA->TusBCD Sulfur Transfer TusE TusE TusBCD->TusE Sulfur Transfer MnmA MnmA (Thiouridylase) TusE->MnmA Sulfur Transfer tRNA_s2U34 tRNA (s²U34) MnmA->tRNA_s2U34 Thiolation AMP_PPi AMP + PPi MnmA->AMP_PPi tRNA_U34 tRNA (U34) tRNA_U34->MnmA ATP ATP ATP->MnmA

Caption: Biosynthesis pathway of this compound in E. coli.

In E. coli, the process is initiated by the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[3][26] This sulfur is then transferred through a relay system involving the proteins TusA, TusBCD, and TusE to the thiouridylase MnmA.[1][3][26] MnmA, in an ATP-dependent reaction, catalyzes the final thiolation of uridine at position 34 of tRNAs for glutamic acid, glutamine, and lysine.[3][26]

In eukaryotes, the pathway involves different sets of proteins but follows a similar theme of sulfur mobilization and transfer.[2][4] For instance, in the cytosol of S. cerevisiae, the Ncs6/Urm1 pathway is responsible for the 2-thiolation of mcm⁵s²U.[4]

Antiviral Mechanism of Action

This compound has demonstrated potent antiviral activity against a broad range of positive-strand RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2.[5][6][8][9] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[5][6][8]

Antiviral Mechanism of this compound

2-Thiouridine_Antiviral_Mechanism cluster_0 Viral Replication Cycle s2U This compound (s²U) Cellular_Kinases Cellular Kinases s2U->Cellular_Kinases Phosphorylation s2U_TP s²U-Triphosphate RdRp RNA-dependent RNA Polymerase (RdRp) s2U_TP->RdRp Incorporation into Nascent RNA Cellular_Kinases->s2U_TP Viral_RNA Viral RNA Template Viral_RNA->RdRp New_Viral_RNA Nascent Viral RNA RdRp->New_Viral_RNA Synthesis Replication_Inhibition Replication Inhibition RdRp->Replication_Inhibition

Caption: Antiviral mechanism of action of this compound.

Upon entering the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form (s²U-TP). s²U-TP then acts as a substrate for the viral RdRp and is incorporated into the growing viral RNA chain. The presence of the 2-thio modification in the RNA template likely disrupts the normal function of the RdRp, leading to the termination of RNA synthesis and thereby inhibiting viral replication.[5][8]

Conclusion

This compound is a modified nucleoside of significant biological and therapeutic importance. Its unique chemical structure imparts enhanced stability to RNA duplexes, a property crucial for its role in translation. The detailed understanding of its physical properties and the elucidation of its biosynthetic and antiviral pathways provide a solid foundation for its application in biochemical research and as a promising lead compound in the development of broad-spectrum antiviral drugs. The experimental protocols provided herein offer a practical guide for researchers working with this fascinating molecule.

References

The Discovery and History of 2-Thiouridine: A Technical Guide for Molecular Biologists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouridine (s²U), a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), plays a crucial role in the fidelity and efficiency of protein synthesis. Its presence, particularly at the wobble position of the anticodon loop, ensures accurate codon recognition and stabilizes the tRNA structure, which is especially critical for thermophilic organisms. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound in molecular biology. It details the two major biosynthetic pathways responsible for its formation—the MnmA-dependent pathway in bacteria and the TtuA/TtuB-dependent pathway in thermophiles and eukaryotes—and presents detailed protocols for their in vitro reconstitution and analysis. Furthermore, this guide summarizes key quantitative data and provides visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this critical tRNA modification.

Discovery and Historical Context

The journey to understanding this compound is deeply intertwined with the broader history of discovering modified nucleosides in RNA. Following the initial hypothesis of tRNA's existence as an "adaptor" molecule by Francis Crick in the early 1950s, the scientific community embarked on decades of research to unravel its structure and function. The first modified nucleoside, pseudouridine (B1679824) (Ψ), was identified in the late 1950s, opening the floodgates to the discovery of a vast array of chemical modifications within RNA.

While a definitive singular publication marking the initial isolation of this compound is not readily apparent in the historical literature, its identification emerged from the intensive efforts in the 1960s and 1970s to sequence tRNA and characterize its "rare" or "minor" nucleosides. Early studies on the composition of tRNA from various organisms revealed the presence of sulfur-containing nucleosides. Among these, this compound and its derivatives were identified as key components, particularly at the wobble position (position 34) of the anticodon loop in tRNAs specific for glutamic acid, glutamine, and lysine.[1] These pioneering studies laid the groundwork for subsequent investigations into the biosynthesis and functional significance of this unique modification.

The Functional Significance of this compound

The presence of a sulfur atom at the C2 position of the uridine (B1682114) ring imparts unique physicochemical properties to the nucleoside, which in turn have profound biological consequences.

2.1. Enhanced Codon Recognition and Translational Fidelity:

The 2-thio modification restricts the conformational flexibility of the ribose sugar, favoring a C3'-endo pucker. This pre-organizes the anticodon loop into a conformation that enhances base pairing with the corresponding codon on the messenger RNA (mRNA). Specifically, this compound at the wobble position promotes Watson-Crick base pairing with adenosine (B11128) (A) and disfavors the "wobble" pairing with guanosine (B1672433) (G).[2] This increased specificity is critical for preventing misreading of the genetic code and maintaining the fidelity of protein synthesis.[1]

2.2. Structural Stabilization of tRNA:

In thermophilic organisms, which thrive at high temperatures, the 2-thiolation of uridine at position 54 in the T-loop of tRNA (forming 2-thioribothymidine, s²T) is crucial for survival.[3] This modification significantly increases the melting temperature (Tm) of the tRNA molecule, contributing to its overall structural integrity and stability in extreme environments.[3]

Biosynthesis of this compound

The incorporation of a sulfur atom into the uridine base is a complex enzymatic process that involves two primary, evolutionarily distinct pathways.

3.1. The MnmA-dependent Pathway in Bacteria:

In many bacteria, including Escherichia coli, the synthesis of this compound at the wobble position is catalyzed by the tRNA 2-thiouridylase MnmA.[1] This pathway involves a multi-protein sulfur relay system that transfers sulfur from L-cysteine to the target uridine in tRNA.

  • Sulfur Activation: The process begins with the cysteine desulfurase IscS, which abstracts a sulfur atom from L-cysteine to form a persulfide on its active site cysteine.

  • Sulfur Relay: A series of sulfur carrier proteins, including TusA, TusBCD, and TusE, then shuttle the activated sulfur to MnmA.[2]

  • Thiolation: MnmA, an ATP-pyrophosphatase, first adenylates the C2 position of the target uridine in the tRNA. This is followed by a nucleophilic attack by the persulfide on MnmA, leading to the formation of this compound and the release of AMP.[2]

3.2. The TtuA/TtuB-dependent Pathway in Thermophiles and Eukaryotes:

In thermophilic bacteria and the cytoplasm of eukaryotes, a different set of enzymes is responsible for this compound synthesis. This pathway is evolutionarily linked to the ubiquitin-like protein modification systems.

  • Sulfur Donor Activation: The pathway utilizes a ubiquitin-like protein, TtuB (in thermophiles) or Urm1 (in eukaryotes), as the sulfur donor. The C-terminus of TtuB/Urm1 is first adenylated by the activating enzyme TtuC/Uba4.

  • Thiocarboxylation: A cysteine desulfurase then transfers a sulfur atom to the adenylated C-terminus of TtuB/Urm1, forming a thiocarboxylate.

  • Sulfur Transfer to tRNA: The tRNA this compound synthetase TtuA (or its eukaryotic homolog Ncs6/Ncs2) catalyzes the final step. TtuA, which contains an iron-sulfur cluster essential for its activity, facilitates the transfer of the sulfur atom from the thiocarboxylated TtuB/Urm1 to the target uridine in tRNA.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and enzymatic synthesis of this compound.

ParameterValueOrganism/SystemReference
Thermodynamic Stability
Melting Temperature (Tm) of Gs²UUUC duplex30.7 °CSynthetic RNA[4]
Melting Temperature (Tm) of GUUUC duplex (unmodified)19.0 °CSynthetic RNA[4]
Enzyme Kinetics (MnmC - related enzyme)
K_m for nm⁵s²U-tRNA70 nMEscherichia coli
k_cat for nm⁵s²U-tRNA0.31 s⁻¹Escherichia coli
K_m for cmnm⁵s²U-tRNA600 nMEscherichia coli
k_cat for cmnm⁵s²U-tRNA0.34 s⁻¹Escherichia coli
In Vitro Reconstitution Components (TtuA/TtuB pathway)
Holo-TtuA concentration9.4–75 pmolThermus thermophilus[5]
TtuB, TtuC, TtuD, SufS concentration75 pmol eachThermus thermophilus[5]
ATP concentration2.5 mMThermus thermophilus[5]
L-cysteine concentration0.1 mMThermus thermophilus[5]
In Vitro Reconstitution Components (Eukaryotic Ncs6/Urm1 pathway)
Urm1p concentration50 pmolSaccharomyces cerevisiae[6]
Nfs1p, Tum1p, Uba4p concentration25 pmol eachSaccharomyces cerevisiae[6]
ATP concentration2 mMSaccharomyces cerevisiae[6]
L-cysteine concentration1 mMSaccharomyces cerevisiae[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

5.1. In Vitro Reconstitution of the TtuA/TtuB-dependent this compound Synthesis

This protocol is adapted from studies on the Thermus thermophilus system.[5]

  • Reaction Mixture Preparation: In an anaerobic chamber, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 2.5 mM ATP.

  • Addition of Enzymes and Substrates: To the reaction mixture, add the following purified components in the specified final concentrations:

    • Holo-TtuA (reconstituted with its [4Fe-4S] cluster): 1 µM

    • TtuB: 5 µM

    • TtuC: 1 µM

    • TtuD: 1 µM

    • SufS (cysteine desulfurase): 1 µM

    • L-cysteine: 0.1 mM

    • Unmodified tRNA substrate (e.g., in vitro transcribed yeast tRNAPhe): 10 µM

  • Incubation: Incubate the reaction mixture at 60°C for 1 hour in the anaerobic chamber.

  • Reaction Quenching and RNA Purification: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Vortex and centrifuge to separate the phases. Precipitate the RNA from the aqueous phase using ethanol.

  • Analysis: Analyze the purified RNA for the presence of this compound using HPLC-MS/MS (see protocol 5.3).

5.2. In Vitro Reconstitution of the MnmA-dependent this compound Synthesis

This protocol is based on studies of the Escherichia coli system.[2]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM MgCl₂, 2 mM ATP, and 1 mM DTT.

  • Addition of Enzymes and Substrates: Add the following purified components to the reaction mixture:

    • IscS: 1 µM

    • TusA: 5 µM

    • TusBCD complex: 1 µM

    • TusE: 5 µM

    • MnmA: 1 µM

    • L-cysteine: 1 mM

    • Unmodified tRNA substrate (e.g., in vitro transcribed E. coli tRNAGlu): 10 µM

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Quenching and RNA Purification: Stop the reaction and purify the RNA as described in protocol 5.1.

  • Analysis: Analyze the purified RNA for the presence of this compound using HPLC-MS/MS (see protocol 5.3).

5.3. HPLC-MS/MS Analysis of this compound in tRNA

This protocol outlines a general procedure for the detection and quantification of this compound.[7][8]

  • RNA Digestion: Digest the purified tRNA (from in vitro reactions or isolated from cells) to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation:

    • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of a suitable mobile phase, typically a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid in water (solvent A) and an organic solvent like methanol (B129727) or acetonitrile (B52724) (solvent B). A typical gradient might be a linear increase in solvent B over 30-40 minutes.

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive or negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) for unambiguous identification and quantification. For this compound, monitor the specific precursor ion and its characteristic fragment ions.

  • Quantification: Quantify the amount of this compound by comparing the peak area of the specific transition to a standard curve generated with known amounts of synthetic this compound.

Signaling Pathways and Experimental Workflows

6.1. Biosynthetic Pathways

The following diagrams illustrate the two major pathways for this compound biosynthesis.

MnmA_Pathway cluster_sulfur_source Sulfur Source cluster_sulfur_relay Sulfur Relay System cluster_thiolation Thiolation L-Cysteine L-Cysteine IscS IscS L-Cysteine->IscS Sulfur atom TusA TusA IscS->TusA Persulfide TusBCD TusBCD TusA->TusBCD Persulfide TusE TusE TusBCD->TusE Persulfide MnmA MnmA TusE->MnmA Persulfide tRNA-s2U tRNA-s2U MnmA->tRNA-s2U AMP_PPi AMP + PPi MnmA->AMP_PPi tRNA-U tRNA-U tRNA-U->MnmA ATP ATP ATP->MnmA

Caption: The MnmA-dependent this compound biosynthetic pathway in bacteria.

TtuA_TtuB_Pathway cluster_sulfur_source Sulfur Source cluster_sulfur_donor_activation Sulfur Donor Activation cluster_thiolation Thiolation L-Cysteine L-Cysteine Cys_Desulfurase Cysteine Desulfurase L-Cysteine->Cys_Desulfurase Sulfur atom TtuB-CO-AMP TtuB-CO-AMP Cys_Desulfurase->TtuB-CO-AMP Sulfur TtuC TtuC TtuC->TtuB-CO-AMP TtuB TtuB-COOH TtuB->TtuC TtuB-COSH TtuB-COSH TtuB-CO-AMP->TtuB-COSH TtuA TtuA-[4Fe-4S] TtuB-COSH->TtuA ATP_TtuC ATP ATP_TtuC->TtuC tRNA-s2U tRNA-s2U TtuA->tRNA-s2U AMP_PPi AMP + PPi TtuA->AMP_PPi tRNA-U tRNA-U tRNA-U->TtuA ATP_TtuA ATP ATP_TtuA->TtuA

Caption: The TtuA/TtuB-dependent this compound biosynthetic pathway.

6.2. Experimental Workflow

The following diagram outlines the general workflow for the in vitro study of this compound biosynthesis.

Experimental_Workflow cluster_preparation Preparation of Components cluster_reaction In Vitro Reaction cluster_analysis Analysis Purification Protein Purification (e.g., MnmA, TtuA, TtuB, etc.) Reconstitution Reconstitution of Biosynthesis Pathway Purification->Reconstitution Transcription In Vitro Transcription of unmodified tRNA Transcription->Reconstitution Incubation Incubation at Optimal Temperature Reconstitution->Incubation Purification_RNA RNA Purification Incubation->Purification_RNA Digestion Enzymatic Digestion to Nucleosides Purification_RNA->Digestion HPLC_MS HPLC-MS/MS Analysis Digestion->HPLC_MS Quantification Quantification of s2U HPLC_MS->Quantification

Caption: General experimental workflow for in vitro this compound biosynthesis and analysis.

Conclusion

This compound stands as a testament to the intricate and vital role of RNA modifications in molecular biology. From its subtle yet powerful influence on codon recognition to its critical function in maintaining tRNA stability under extreme conditions, s²U is indispensable for the proper functioning of the translational machinery in all domains of life. The elucidation of its complex biosynthetic pathways has not only deepened our understanding of RNA metabolism but has also revealed fascinating evolutionary connections to other fundamental cellular processes like the ubiquitin system. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target. Continued research into this and other RNA modifications will undoubtedly uncover new layers of biological regulation and open up novel avenues for therapeutic intervention.

References

2-Thiouridine: A Broad-Spectrum Antiviral Agent Targeting Positive-Strand RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Emerging and re-emerging positive-strand RNA ((+)ssRNA) viruses, including flaviviruses like Dengue (DENV) and coronaviruses like SARS-CoV-2, pose a significant and ongoing threat to global health. The absence of broadly effective antiviral therapies for many of these pathogens underscores the urgent need for novel therapeutic agents. This technical guide details the antiviral properties, mechanism of action, and experimental evaluation of 2-thiouridine (s2U), a ribonucleoside analogue identified as a potent and broad-spectrum inhibitor of a wide range of (+)ssRNA viruses.[1][2][3][4] s2U targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, thereby inhibiting viral RNA synthesis.[3][5][6] This document provides a comprehensive overview of the quantitative antiviral activity of s2U, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows, intended to serve as a resource for researchers and drug development professionals in the field of virology and antiviral therapeutics.

Antiviral Spectrum and Potency

This compound has demonstrated potent antiviral activity against a diverse array of (+)ssRNA viruses from the Flaviviridae, Coronaviridae, and Togaviridae families.[2] Notably, it is also effective against various SARS-CoV-2 variants of concern.[4] Conversely, s2U does not exhibit inhibitory activity against negative-strand RNA viruses or DNA viruses, highlighting its specific mechanism of action against (+)ssRNA viral replication machinery.[6] The antiviral efficacy and cytotoxicity of this compound have been quantified across multiple viruses and cell lines, with the key metrics being the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound (s2U) against various (+)ssRNA Viruses (qPCR Assay)[7]
Virus FamilyVirusStrainCell LineEC50 (μM)EC90 (μM)CC50 (μM)Selectivity Index (SI = CC50/EC50)
FlaviviridaeDengue virus 2 (DENV2)D2/hu/INDIA/09-74VeroE62.47.4>100>41.7
Dengue virus 2 (DENV2)D2/hu/INDIA/09-74Huh70.82.6>100>125
Zika virus (ZIKV)PRVABC59VeroE61.14.6>100>90.9
Yellow fever virus (YFV)17DVeroE61.96.8>100>52.6
Japanese encephalitis virus (JEV)NakayamaVeroE61.54.5>100>66.7
West Nile virus (WNV)NY99VeroE61.23.5>100>83.3
TogaviridaeChikungunya virus (CHIKV)SL15649VeroE60.92.7>100>111.1
CoronaviridaeHuman coronavirus 229E (HCoV-229E)ATCC VR-740MRC-50.41.2>100>250
Human coronavirus OC43 (HCoV-OC43)ATCC VR-1558HCT-80.30.9>100>333.3
SARS-CoVGZ02VeroE6/TMPRSS20.72.1>100>142.9
MERS-CoVEMC/2012VeroE6/TMPRSS20.61.8>100>166.7
SARS-CoV-2WK-521VeroE6/TMPRSS20.51.5>100>200
SARS-CoV-2 (Alpha)B.1.1.7VeroE6/TMPRSS20.41.3>100>250
SARS-CoV-2 (Beta)B.1.351VeroE6/TMPRSS20.31.0>100>333.3
SARS-CoV-2 (Gamma)P.1VeroE6/TMPRSS20.41.2>100>250
SARS-CoV-2 (Delta)B.1.617.2VeroE6/TMPRSS20.30.9>100>333.3
SARS-CoV-2 (Omicron)BA.1VeroE6/TMPRSS20.51.6>100>200

Data summarized from Uemura, K. et al. PNAS (2023).[7]

Mechanism of Action: Targeting the Viral RdRp

This compound is a nucleoside analogue that requires intracellular phosphorylation to its active triphosphate form, s2U 5'-triphosphate (s2UTP).[8] The primary molecular target of s2UTP is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA virus genomes.[2][3][4] The core structural features of viral RdRps are highly conserved across a wide range of viruses, making it an attractive target for broad-spectrum antiviral drug development.[2][3]

s2UTP acts as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA chain. The incorporation of s2UTP into the growing RNA strand leads to the stalling of the RdRp, thereby terminating viral RNA synthesis.[1][8] This direct inhibition of viral genome replication effectively halts the viral life cycle. Importantly, s2U shows no significant inhibition of human mitochondrial RNA polymerase (POLRMT) or DNA-dependent RNA polymerase II, indicating a high degree of selectivity for the viral enzyme.[8]

Mechanism_of_Action s2U This compound (s2U) s2UTP s2U-Triphosphate (s2UTP) s2U->s2UTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp Competitive Inhibition with UTP NascentRNA Nascent Viral RNA RdRp->NascentRNA RNA Synthesis Stalled vRNA Viral RNA Template

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (qRT-PCR-based)

This protocol is designed to quantify the inhibition of viral RNA replication in a dose-dependent manner.

Materials:

  • Susceptible host cells (e.g., VeroE6, Huh7, etc.)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound (s2U) stock solution

  • 48-well cell culture plates

  • RNA extraction kit (e.g., PureLink RNA Mini Kit)

  • One-step qRT-PCR kit (e.g., EXPRESS One-step Superscript qRT-PCR kit)

  • Primers and probe specific to the target viral RNA and a housekeeping gene (e.g., ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed host cells in 48-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of s2U in cell culture medium.

  • Infection: Aspirate the culture medium from the cells and infect with the virus at a pre-determined multiplicity of infection (MOI) in the presence of the serially diluted s2U. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the infected plates for a specified period (e.g., 24-72 hours) at 37°C with 5% CO2.[6]

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.[6]

  • qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for the viral target and a housekeeping gene for normalization.[6]

    • Reaction Mix: Prepare the reaction mix as per the qRT-PCR kit instructions, including the extracted RNA, primers/probe mix, and master mix.

    • Thermal Cycling: Use a standard thermal cycling protocol, for example:

      • Reverse Transcription: 50°C for 15 min

      • Initial Denaturation: 95°C for 2 min

      • 40 cycles of:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

  • Data Analysis:

    • Determine the Ct values for both the viral and housekeeping genes.

    • Normalize the viral RNA levels to the housekeeping gene.

    • Calculate the percentage of viral inhibition for each s2U concentration relative to the virus control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the concentration of s2U that is toxic to the host cells.

Materials:

  • Host cells

  • Complete cell culture medium

  • This compound (s2U) stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of s2U to the cells. Include a "cell control" with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each s2U concentration relative to the cell control.

    • Calculate the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro RdRp Inhibition Assay

This assay directly measures the inhibitory effect of s2UTP on the activity of purified viral RdRp.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 NSP12/NSP7/NSP8)

  • s2U-Triphosphate (s2UTP)

  • RNA template/primer duplex

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • Biotinylated ATP

  • Reaction buffer

  • Detection reagents (e.g., AlphaLISA-based assay kit)

Procedure:

  • Reaction Setup: In a microtiter plate, combine the purified RdRp enzyme, the RNA template/primer, and varying concentrations of s2UTP in the reaction buffer.

  • Initiation of Reaction: Start the polymerase reaction by adding a mix of NTPs, including biotinylated ATP.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the incorporation of biotinylated ATP into the newly synthesized RNA strand using a suitable detection method, such as an AlphaLISA assay where a signal is generated proportional to the amount of ATP incorporated.

  • Data Analysis:

    • Measure the signal for each s2UTP concentration.

    • Calculate the percentage of RdRp inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the s2UTP concentration.

Experimental and Drug Discovery Workflow

The identification and characterization of this compound as a broad-spectrum antiviral agent followed a systematic drug discovery workflow. This process begins with high-throughput screening and progresses through detailed in vitro and in vivo characterization to establish efficacy and safety.

Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: Need for Broad-Spectrum Antivirals screening High-Throughput Screening (Nucleoside Analogue Library) start->screening hit_id Hit Identification (this compound) screening->hit_id antiviral_spectrum Antiviral Spectrum Analysis (Panel of (+)ssRNA viruses) hit_id->antiviral_spectrum dose_response Dose-Response & Cytotoxicity (EC50, CC50, SI) antiviral_spectrum->dose_response moa Mechanism of Action Studies (RdRp Inhibition Assay, Escape Mutant Analysis) dose_response->moa animal_models Efficacy in Animal Models (DENV & SARS-CoV-2 mice) moa->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicity In Vivo Toxicity & Mutagenicity Assessment pk_pd->toxicity end_node Lead Candidate for Further Development toxicity->end_node

Caption: Drug discovery workflow for this compound.

Conclusion

This compound has emerged as a promising broad-spectrum antiviral candidate with potent activity against a wide range of clinically relevant positive-strand RNA viruses.[1][2][4][5] Its mechanism of action, the targeted inhibition of the viral RNA-dependent RNA polymerase, provides a strong rationale for its broad-spectrum activity and high selectivity.[3][6] The comprehensive in vitro and in vivo data, including efficacy in animal models of Dengue fever and COVID-19, coupled with a favorable preliminary safety profile, position this compound as a strong candidate for further preclinical and clinical development.[3][5] The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug developers working to advance novel antiviral therapies to combat the ongoing threat of RNA viral diseases.

References

Unveiling the Molecular Arsenal: A Technical Guide to the Antiviral Mechanism of 2-Thiouridine Against RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, researchers are constantly seeking novel therapeutic agents with broad-spectrum activity. A promising candidate that has emerged is 2-thiouridine (s2U), a nucleoside analogue demonstrating potent and selective inhibitory effects against a range of positive-sense single-stranded RNA (ssRNA+) viruses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core molecular processes for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the Viral Engine

The primary antiviral activity of this compound stems from its ability to selectively inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2][3][4][5] Unlike host cells, which do not possess RNA-dependent RNA polymerases for genome replication, this viral enzyme presents an ideal target for antiviral therapy.[6]

The proposed mechanism unfolds in a series of steps:

  • Cellular Uptake and Activation: this compound, as a nucleoside analogue, is taken up by the host cell. Inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (s2UTP).

  • Competitive Inhibition of RdRp: s2UTP structurally mimics the natural uridine (B1682114) triphosphate (UTP). This allows it to compete with UTP for binding to the active site of the viral RdRp during the synthesis of new viral RNA strands.[1]

  • Incorporation and Chain Termination: The viral RdRp incorporates s2UTP into the nascent viral RNA chain.[1] The presence of the sulfur atom at the 2-position of the uracil (B121893) base is thought to disrupt the precise conformational changes required for the polymerase to continue adding subsequent nucleotides. This leads to the stalling of the RdRp and premature termination of viral RNA synthesis.[1][7]

  • Inhibition of Viral Replication: The cessation of viral RNA synthesis effectively halts the production of new viral genomes and proteins, thereby inhibiting viral replication and propagation.[2][3][4][5][8]

This targeted mechanism confers a broad-spectrum activity against various ssRNA+ viruses, including significant human pathogens like Dengue virus (DENV) and SARS-CoV-2.[1][2][3][4][8] Notably, this compound shows little to no activity against negative-sense single-stranded RNA (ssRNA-) viruses and DNA viruses, highlighting the specificity of its interaction with the ssRNA+ viral RdRp.[1]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Mechanism_of_Action cluster_cell Host Cell cluster_virus RNA Virus s2U This compound (s2U) s2UTP This compound Triphosphate (s2UTP) s2U->s2UTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp Competitive Inhibition Kinases Host Cell Kinases vRNA Nascent Viral RNA RdRp->vRNA Incorporation Replication_Blocked Viral Replication Inhibited vRNA->Replication_Blocked Chain Termination Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA Viral_RNA->RdRp Template

Caption: Proposed mechanism of action of this compound against RNA viruses.

Experimental_Workflow Start Start: Hypothesis (s2U has antiviral activity) Cell_Culture Cell Culture & Viral Infection Start->Cell_Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Antiviral_Assays Antiviral Activity Assays Treatment->Antiviral_Assays Data_Analysis Data Analysis & Calculation of EC50, CC50, SI Cytotoxicity_Assay->Data_Analysis qRT_PCR Viral RNA Quantification (qRT-PCR) Antiviral_Assays->qRT_PCR Plaque_Assay Viral Titer Determination (Plaque Assay) Antiviral_Assays->Plaque_Assay RdRp_Assay In vitro RdRp Assay (Primer Extension) Antiviral_Assays->RdRp_Assay qRT_PCR->Data_Analysis Plaque_Assay->Data_Analysis RdRp_Assay->Data_Analysis Conclusion Conclusion: Mechanism of Action Elucidated Data_Analysis->Conclusion

Caption: General experimental workflow for investigating the antiviral mechanism of this compound.

Quantitative Analysis of Antiviral Activity

The efficacy of this compound has been quantified against a variety of ssRNA+ viruses in cell-based assays. The following tables summarize the key antiviral parameters.

Table 1: Antiviral Activity of this compound (s2U) against various ssRNA+ viruses.

Virus FamilyVirusCell LineEC50 (µM)EC90 (µM)Reference
FlaviviridaeDengue Virus 2 (DENV2)VeroE60.471.5[1]
Dengue Virus 2 (DENV2)Huh70.883.1[1]
Zika Virus (ZIKV)VeroE60.351.2[7]
Yellow Fever Virus (YFV)VeroE60.291.0[7]
Japanese Encephalitis Virus (JEV)VeroE60.531.8[7]
West Nile Virus (WNV)VeroE60.411.4[7]
CoronaviridaeSARS-CoV-2 (Ancestral)VeroE60.582.0[1]
SARS-CoV-2 (Delta)VeroE60.632.2[1]
SARS-CoV-2 (Omicron BA.1)VeroE60.712.5[1]
HCoV-229EMRC-51.24.2[7]
HCoV-OC43HCT-80.953.3[7]
MERS-CoVVero/TMPRSS20.451.6[7]
TogaviridaeChikungunya Virus (CHIKV)VeroE60.772.7[7]

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentration of s2U required to inhibit viral replication by 50% and 90%, respectively.

Table 2: Cytotoxicity and Selectivity Index of this compound (s2U).

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50) for DENV2Reference
BHK-21>400>851[7]
VeroE6>400>689[1]
Huh7>400>454[1]
A549>400N/A[7]
MRC-5>400N/A[7]
HCT-8>400N/A[7]

CC50 (50% cytotoxic concentration) is the concentration of s2U that causes a 50% reduction in cell viability. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell-Based Antiviral and Cytotoxicity Assays

Objective: To determine the effective concentration of this compound that inhibits viral replication and its cytotoxic effect on host cells.

Methodology (MTT Assay): [1]

  • Cell Seeding: Plate host cells (e.g., VeroE6, Huh7) in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Viral Infection and Treatment: Infect the cells with the target RNA virus at a specific multiplicity of infection (MOI). Simultaneously, treat the infected cells with serial dilutions of this compound. Include uninfected and untreated infected cells as controls.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and viral inhibition for each concentration of this compound. Determine the EC50 and CC50 values by fitting the data to a dose-response curve.

Viral RNA Quantification by qRT-PCR

Objective: To quantify the amount of viral RNA in infected cells following treatment with this compound.

Methodology: [1]

  • Cell Lysis and RNA Extraction: Following viral infection and treatment with this compound for a specified period, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls. Normalize the viral RNA levels to an internal control host gene (e.g., GAPDH or ACTB).

Plaque Assay for Viral Titer Determination

Objective: To determine the concentration of infectious virus particles in the supernatant of infected and treated cells.

Methodology: [1]

  • Sample Collection: Collect the supernatant from virus-infected cells that have been treated with various concentrations of this compound.

  • Serial Dilutions: Prepare serial dilutions of the collected supernatant.

  • Infection of Monolayers: Inoculate confluent monolayers of susceptible cells (e.g., BHK-21) in 6-well or 12-well plates with the viral dilutions.

  • Adsorption: Allow the virus to adsorb to the cells for approximately 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

Objective: To directly assess the inhibitory effect of this compound triphosphate (s2UTP) on the activity of purified viral RdRp.

Methodology (Primer Extension Assay): [8]

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp, a single-stranded RNA template, a labeled (e.g., radioactive or fluorescent) primer, a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and varying concentrations of s2UTP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the RdRp enzyme to allow for primer extension.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the RNA products using autoradiography or fluorescence imaging. Quantify the amount of full-length and terminated RNA products to determine the inhibitory effect of s2UTP on RdRp activity.

Conclusion and Future Directions

This compound has emerged as a potent and broad-spectrum inhibitor of ssRNA+ viruses, acting through the targeted inhibition of the viral RNA-dependent RNA polymerase. The detailed mechanism, supported by robust quantitative data and well-defined experimental protocols, establishes s2U as a promising lead compound for the development of novel antiviral therapeutics. Future research should focus on optimizing the pharmacokinetic properties of s2U, evaluating its efficacy in a wider range of in vivo models, and exploring potential synergistic effects with other antiviral agents. The continued investigation of such targeted antiviral strategies is paramount in our preparedness against emerging and re-emerging viral threats.

References

2-Thiouridine: A Broad-Spectrum Inhibitor of Positive-Strand RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence and re-emergence of pathogenic positive-strand RNA [(+)ssRNA] viruses, such as Flaviviruses (e.g., Dengue, Zika) and Coronaviruses (e.g., SARS-CoV-2), present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents that can be rapidly deployed against these diverse viral families is a critical priority. This document provides a comprehensive overview of the antiviral activity of 2-thiouridine (s²U), a ribonucleoside analogue that has demonstrated potent and broad-spectrum efficacy against a range of (+)ssRNA viruses. We detail its mechanism of action, summarize its in vitro and in vivo antiviral activities, and provide detailed experimental protocols for its evaluation.

Introduction

Positive-strand RNA viruses are characterized by a genome that can be directly translated by the host cell's ribosomes, facilitating rapid replication and propagation. A key and highly conserved enzyme across these viruses is the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.[1][2] The conserved nature of the RdRp active site makes it an attractive target for the development of broad-spectrum antiviral drugs.[1][2]

Nucleoside analogues are a class of antiviral compounds that mimic naturally occurring nucleosides and are incorporated into the nascent viral RNA chain by the RdRp. This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[2] this compound (s²U) is a uridine (B1682114) analogue that has been identified as a potent inhibitor of several (+)ssRNA viruses.[1][3][4] This technical guide will explore the antiviral properties of s²U in detail.

Mechanism of Action

The antiviral activity of this compound stems from its function as a nucleoside analogue that targets the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Once inside the host cell, s²U is metabolized into its active triphosphate form, this compound 5'-triphosphate (s²UTP). This triphosphate metabolite then competes with the natural uridine triphosphate (UTP) for incorporation into the elongating viral RNA strand by the viral RdRp. The incorporation of s²UTP into the nascent RNA chain effectively stalls the polymerase, leading to premature termination of RNA synthesis and thus inhibiting viral replication.[2][3] This mechanism has been demonstrated against viruses such as Dengue virus (DENV) and SARS-CoV-2.[1][2][3]

2-Thiouridine_Mechanism_of_Action s2U This compound (s²U) HostKinases Host Cell Kinases s2U->HostKinases s2UTP This compound Triphosphate (s²UTP) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->Viral_RdRp Incorporation HostKinases->s2UTP Phosphorylation Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA RNA Synthesis Replication_Blocked Viral Replication Blocked Viral_RNA->Replication_Blocked Chain Termination

Caption: Mechanism of action of this compound.

Quantitative Antiviral Activity

This compound has demonstrated a potent and broad-spectrum antiviral activity against a variety of positive-strand RNA viruses in vitro. The following table summarizes the 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and 50% cytotoxic concentration (CC₅₀) of s²U against several viruses. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
FlaviviridaeDengue virus 2 (DENV2)VeroE60.381.1>100>263
Zika virus (ZIKV)VeroE60.290.81>100>345
Yellow fever virus (YFV)VeroE60.541.9>100>185
Japanese encephalitis virus (JEV)VeroE60.210.62>100>476
West Nile virus (WNV)VeroE60.230.74>100>435
TogaviridaeChikungunya virus (CHIKV)VeroE60.170.44>100>588
CoronaviridaeSARS-CoV-2 (Ancestral)VeroE60.471.2>100>213
SARS-CoV-2 (Delta)VeroE60.531.5>100>189
SARS-CoV-2 (Omicron)VeroE60.691.9>100>145

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral research findings. The following sections provide protocols for key experiments used to characterize the antiviral activity of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques.

  • Cell Seeding: Seed susceptible cells (e.g., VeroE6) in 24-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Virus Dilution: Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control and determine the EC₅₀ value using regression analysis.

Antiviral_Screening_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compounds Infect_Cells Infect Cells with Virus and Compound Prepare_Compounds->Infect_Cells Overlay Add Semi-Solid Overlay Infect_Cells->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Stain_Count Fix, Stain, and Count Plaques Incubate->Stain_Count Analyze Calculate EC₅₀ Stain_Count->Analyze End End Analyze->End

Caption: Workflow for antiviral activity screening.
Quantification of Viral RNA by qRT-PCR

This method quantifies the effect of the antiviral compound on viral RNA replication.

  • Cell Culture and Infection: Seed cells in 96-well plates and infect with the virus in the presence of serially diluted this compound as described above.

  • RNA Extraction: After a defined incubation period (e.g., 48-72 hours), lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using virus-specific primers and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH or ACTB) should be amplified in parallel for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. Calculate the relative viral RNA levels for each compound concentration compared to the vehicle control. Determine the EC₅₀ value based on the reduction in viral RNA.

Selection and Analysis of Drug-Escape Mutants

This protocol is used to identify the molecular target of the antiviral compound and to assess the potential for the development of drug resistance.

  • Serial Passage: Infect susceptible cells with the virus in the presence of a sub-optimal concentration of this compound.

  • Harvest and Re-infection: Harvest the supernatant containing progeny virus and use it to infect fresh cells with a gradually increasing concentration of this compound over multiple passages.

  • Isolation of Resistant Virus: Continue passaging until a viral population that can replicate efficiently in the presence of high concentrations of the compound is selected.

  • Viral RNA Sequencing: Extract viral RNA from the resistant population and perform genome sequencing (e.g., Sanger or next-generation sequencing) to identify mutations that are not present in the wild-type virus.

  • Reverse Genetics: Introduce the identified mutation(s) into an infectious clone of the wild-type virus to confirm that the mutation confers resistance to this compound.

Escape_Mutant_Selection_Workflow Start Start Infect_Low_Dose Infect Cells with Virus + Low Dose s²U Start->Infect_Low_Dose Harvest_Passage Harvest Supernatant and Re-infect Fresh Cells Infect_Low_Dose->Harvest_Passage Increase_Dose Gradually Increase s²U Concentration Harvest_Passage->Increase_Dose Increase_Dose->Harvest_Passage Repeat Passages Isolate_Resistant Isolate Resistant Virus Population Increase_Dose->Isolate_Resistant Sequence_Genome Sequence Viral Genome to Identify Mutations Isolate_Resistant->Sequence_Genome Confirm_Mutation Confirm Resistance via Reverse Genetics Sequence_Genome->Confirm_Mutation End End Confirm_Mutation->End

Caption: Workflow for drug-escape mutant selection.

Conclusion

This compound has emerged as a promising broad-spectrum antiviral agent against a range of clinically significant positive-strand RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, provides a strong rationale for its broad-spectrum activity. The potent in vitro efficacy, coupled with a favorable safety profile, underscores its potential as a lead compound for the development of novel antiviral therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combating diseases caused by positive-strand RNA viruses.

References

A Technical Guide to the Prebiotic Synthesis and Phosphorylation of 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The RNA world hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. Non-canonical nucleosides, such as 2-thiouridine (s²U), are thought to have played a crucial role in early genetic systems by enhancing the stability and replication fidelity of RNA polymers.[1][2] This technical guide provides an in-depth overview of the prebiotically plausible pathways for the synthesis of this compound and its subsequent phosphorylation. We detail two divergent phosphorylation pathways: one leading to a direct RNA building block (this compound-5'-phosphate) and another, via a thioanhydronucleoside intermediate and photoreduction, leading to DNA precursors.[3][4][5] This report synthesizes key findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes the chemical pathways and workflows, offering a comprehensive resource for researchers in prebiotic chemistry, molecular evolution, and drug development.

Prebiotic Synthesis of this compound

The formation of ribonucleosides on a primordial Earth is a cornerstone of the RNA world hypothesis. Research has established a robust, prebiotically plausible "cyanosulfidic" pathway that accounts for the formation of pyrimidine (B1678525) ribonucleosides, including this compound.[6][7] This pathway begins with simple, geochemically abundant feedstocks and proceeds through key intermediates.

The synthesis commences with the reaction of ribo-aminooxazoline (RAO) and cyanoacetylene, which forms an anhydrocytidine intermediate.[6] A critical subsequent step is the thiolysis of this intermediate using a sulfur source, such as hydrogen sulfide (B99878) (H₂S), which was likely present in primordial volcanic or hydrothermal environments.[6][8] This reaction yields α-2-thiocytidine, which can then undergo UV-mediated photoanomerization to the biologically relevant β-anomer, 2-thiocytidine (B84405). Subsequent hydrolysis of 2-thiocytidine provides this compound.[6]

Prebiotic_Synthesis_of_2_Thiouridine RAO Ribo-aminooxazoline (RAO) AnhydroC α-Anhydrocytidine RAO->AnhydroC + CA Cyanoacetylene CA->AnhydroC + ThioC_alpha α-2-Thiocytidine AnhydroC->ThioC_alpha Thiolysis H2S Hydrogen Sulfide (H₂S) H2S->ThioC_alpha Thiolysis UV UV Light ThioC_alpha->UV ThioC_beta 2-Thiocytidine (β) UV->ThioC_beta Photo- anomerization H2O Hydrolysis ThioC_beta->H2O s2U This compound (s²U) H2O->s2U

Prebiotic synthesis pathway leading to this compound (s²U).
Experimental Protocol: Synthesis of α-2-Thiocytidine

This protocol is a representative method based on published prebiotic chemistry studies.[6]

  • Reaction Setup: In a quartz reaction vessel, dissolve α-anhydrocytidine (1.0 eq) in anhydrous formamide (B127407) to a final concentration of 50 mM.

  • Sulfur Source: Add sodium hydrosulfide (B80085) (NaSH) (5.0 eq) to the solution.

  • Incubation: Seal the vessel and heat the reaction mixture at 60 °C for 24 hours in the absence of light.

  • Monitoring: Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) until the consumption of the starting material is complete.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and purify using semi-preparative RP-HPLC to isolate α-2-thiocytidine.

  • Characterization: Confirm the product identity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Prebiotic Phosphorylation of this compound

For a nucleoside to be incorporated into a growing RNA polymer, it must first be activated, typically through phosphorylation of its 5'-hydroxyl group.[9][10] Plausible prebiotic phosphorylating agents include inorganic phosphates activated by condensing agents (like urea) or more reactive species like diamidophosphate (B1260613) (DAP) and trimetaphosphate (P₃m).[9][11][12] Studies have revealed that the phosphorylation of this compound can proceed down two distinct, condition-dependent pathways, yielding precursors for either DNA or RNA.[3][4][5]

Pathway A: Formation of DNA Precursors

Phosphorylation of this compound under mild conditions with agents like diamidophosphate (DAP) or a mixture of ammonium (B1175870) dihydrogen phosphate (B84403) and urea (B33335) initially forms a 2',3'-cyclic phosphate intermediate.[3][5] Due to the proximity of the 2-thio group, this intermediate rapidly rearranges to form a stable 2,2'-anhydro-2-thiouridine species. This thioanhydronucleoside is a key intermediate because it can be converted to a deoxynucleoside.[3][5] Subsequent UV irradiation in the presence of a reductant like H₂S leads to the photoreduction of the anhydro-linkage, yielding 2'-deoxy-2-thiouridine.[4] This molecule is an effective deoxyribosylating agent, demonstrating a potential prebiotic link between RNA and DNA building blocks.[4][6]

Pathway B: Direct Formation of an RNA Monomer

In an alternative scenario, heating this compound in a concentrated formamide solution with a phosphate source (e.g., inorganic phosphate and urea) leads directly to the formation of this compound-5'-phosphate.[3][13] This pathway bypasses the anhydro intermediate and provides a direct, prebiotically plausible route to an activated RNA monomer ready for polymerization. The selectivity for 5'-phosphorylation is a significant step in overcoming the challenge of regioselectivity in prebiotic nucleotide synthesis.[13]

Phosphorylation_Pathways cluster_A Pathway A: DNA Precursors cluster_B Pathway B: RNA Monomer s2U This compound (s²U) Pi_DAP Pi / Urea or Diamidophosphate (DAP) s2U->Pi_DAP Pi_Formamide Pi / Urea in hot Formamide s2U->Pi_Formamide CyclicP 2',3'-Cyclic Phosphate Intermediate Pi_DAP->CyclicP Anhydro 2,2'-Anhydro- This compound CyclicP->Anhydro Rearrangement UV_H2S UV Light + H₂S Anhydro->UV_H2S ds2U 2'-Deoxy-2-thiouridine (DNA Precursor) UV_H2S->ds2U Photoreduction s2U_5P This compound-5'-phosphate (RNA Monomer) Pi_Formamide->s2U_5P

Divergent phosphorylation pathways of this compound.
Experimental Protocols

Protocol for Pathway A: Synthesis of 2,2'-Anhydro-2-thiouridine [5]

  • Reactant Preparation: Suspend this compound (1.0 eq) in water at pH 7.

  • Phosphorylating Agent: Add diamidophosphate (DAP) (5.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture at 50 °C and subject it to three 24-hour wet-dry cycles. In each cycle, allow the water to evaporate completely before rehydrating.

  • Monitoring and Analysis: After the final cycle, dissolve the residue in water and analyze the product mixture using ³¹P NMR and RP-HPLC. The formation of the thioanhydrouridine-3'-phosphate can be observed, which is derived from the key 2,2'-anhydro intermediate.

Protocol for Pathway B: Synthesis of this compound-5'-phosphate [3]

  • Reaction Setup: Dissolve this compound (1.0 eq), ammonium dihydrogen phosphate (NH₄H₂PO₄) (10.0 eq), and urea (20.0 eq) in formamide.

  • Incubation: Heat the sealed reaction vessel at 90 °C for 48 hours.

  • Analysis: Cool the reaction mixture and dilute it with water. Analyze the regioselectivity and yield of phosphorylation using ³¹P NMR and RP-HPLC by comparing the product peaks to authentic standards of 2'-, 3'-, and 5'-phosphorylated this compound.

Quantitative Data Summary

The efficiency of prebiotic reactions is critical for assessing their plausibility. The following tables summarize key quantitative data reported in the literature for the synthesis, phosphorylation, and biophysical properties of this compound.

Table 1: Reported Yields in this compound Synthesis & Phosphorylation

Reaction Step Conditions Product Reported Yield (%) Reference
Cyclization α-2-thiouridine in water, 80 °C Anhydrouridine 63% [6]
Cyclization α-2-thiouridine in formamide, 80 °C Anhydrouridine 89% [6]
Phosphorylation Nucleosides with DAP, wet-dry cycles, 80 °C Total Phosphorylated Products ≈80-90% [11]

| 5'-Phosphorylation | Nucleosides with DAP, wet-dry cycles, 80 °C | 5'-Monophosphate | ≈40-49% |[11] |

Table 2: Thermodynamic Parameters for RNA Duplex Formation (25 °C) [1]

Duplex Pair ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol)
U:A -8.18 -64.3 56.1
s²U:A -9.05 -55.0 46.0
U:U -7.24 -9.14 1.9

| s²U:U | -8.65 | -14.7 | 6.05 |

Note: The data illustrates that 2-thiolation (s²U) stabilizes both canonical (U:A) and mismatched (U:U) base pairs, primarily through a reduced entropic penalty upon hybridization.[1]

General Experimental Workflow

Prebiotic chemistry research often involves simulating potential early Earth conditions, such as evaporation cycles, temperature fluctuations, and UV irradiation. A generalized workflow for investigating a prebiotic reaction like nucleoside phosphorylation is depicted below.

Experimental_Workflow start Start mixing 1. Reactant Preparation (Nucleoside, Phosphate Source, Additives, Solvent) start->mixing environment 2. Simulate Prebiotic Conditions (e.g., Wet-Dry Cycles, Thermal Cycling, UV Irradiation) mixing->environment sampling 3. Reaction Quenching & Sample Collection environment->sampling environment->sampling Time Points analysis 4. Product Analysis (HPLC, NMR, Mass Spectrometry) sampling->analysis quant 5. Data Quantification (Yields, Ratios, Kinetics) analysis->quant end End quant->end

Generalized workflow for a prebiotic phosphorylation experiment.

Conclusion

The synthesis and phosphorylation of this compound are highly plausible under simulated prebiotic conditions. The established cyanosulfidic pathway provides a robust route to the nucleoside from simple chemical feedstocks. Significantly, the subsequent phosphorylation of this compound can diverge into two distinct and crucial pathways. One pathway directly yields this compound-5'-phosphate, a monomer ready for incorporation into RNA. The other pathway proceeds through a 2,2'-anhydro intermediate that, upon photoreduction, forms 2'-deoxy-2-thiouridine, providing a prebiotic link to the building blocks of DNA.[3][4] These findings support a model of chemical evolution where the components for both RNA and DNA may have coexisted, potentially as a hybrid genetic system, before the emergence of fully enzymatic biological processes.[6][13] The data and protocols presented herein provide a valuable technical foundation for further research into the role of modified nucleosides at the origin of life.

References

The Role of 2-Thiouridine in Enhancing Translational Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, 2-thiouridine (s²U) and its derivatives, located at the wobble position (U34) of specific tRNAs, play a pivotal role. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound enhances translational efficiency. We will explore its function in codon recognition, the intricate biosynthesis pathways responsible for its creation, and the quantitative impact on key translational steps. Furthermore, this guide details the cellular consequences of s²U deficiency and provides a summary of the essential experimental protocols used to investigate these processes.

Core Mechanism: How this compound Optimizes Translation

The this compound modification is predominantly found at the wobble position (U34) of tRNAs decoding codons for Glutamic acid (GAA/GAG), Glutamine (CAA/CAG), and Lysine (AAA/AAG).[1][2][3] Its primary role is to confer conformational rigidity to the anticodon loop.[4][5] This structural stabilization is crucial for several aspects of translation:

  • Enhanced Codon Recognition and Fidelity: The sulfur atom at the C2 position of the uridine (B1682114) base restricts the sugar pucker to a C3'-endo conformation.[5] This pre-structures the anticodon for optimal binding to the A-site of the ribosome, promoting accurate and stable base-pairing with purine-ending codons (A or G in the third position).[4][6] It effectively prevents the misreading of near-cognate codons that end in a pyrimidine.[4]

  • Improved Ribosomal Binding: The s²U modification enhances the overall efficiency of the translational process by improving the binding of the tRNA to the ribosome.[7] This leads to more rapid decoding and peptide bond formation.

  • Prevention of Frameshifting: By ensuring a stable codon-anticodon interaction, s²U helps maintain the correct reading frame during elongation, a common issue when tRNA modifications are absent.[8][9]

G cluster_0 Mechanism of this compound (s²U) Action cluster_1 Impact on Translational Efficiency s2U This compound (s²U) at tRNA Wobble Position (U34) Conformation Restricts Ribose Sugar Pucker (C3'-endo conformation) s2U->Conformation Anticodon Stabilizes Anticodon Loop Structure Conformation->Anticodon Recognition Precise Recognition of NNA/NNG Codons Anticodon->Recognition Improves Fidelity Prevents Misreading of NNU/NNC Codons Anticodon->Fidelity Ensures Binding Enhanced Ribosome A-Site Binding Anticodon->Binding Promotes Frameshift Prevents Ribosomal Frameshifting Anticodon->Frameshift Reduces

Fig. 1: Logical flow of this compound's role in translation.

Biosynthesis of this compound

The incorporation of sulfur into tRNA is a highly regulated and complex process involving multi-enzyme sulfur-relay systems. These pathways are evolutionarily related to ubiquitin-like protein modification systems.[1][10]

Bacterial Pathway (E. coli)

In Escherichia coli, the biosynthesis of s²U requires a cascade of proteins designated Tus (tRNA uridine sulfurtransferase) and the thiouridylase MnmA.[4][7] The process begins with the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[7] This sulfur is then passed along a relay system.

G Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) Cysteine->IscS Sulfur Source TusA TusA IscS->TusA Persulfide Transfer TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA s2U_tRNA s²U-modified tRNA MnmA->s2U_tRNA Sulfur Insertion tRNA Target tRNA (U34) tRNA->MnmA

Fig. 2: this compound biosynthesis sulfur-relay cascade in E. coli.
Eukaryotic Cytosolic Pathway (S. cerevisiae)

In the cytosol of eukaryotes like Saccharomyces cerevisiae, the pathway involves a different set of proteins, including Nfs1 (a cysteine desulfurase), the ubiquitin-related modifier Urm1, and its E1-like activating enzyme Uba4.[1][4] Urm1 acts as a sulfur carrier, ultimately donating the sulfur to the target tRNA via the Ncs2/Ncs6 protein complex.[1]

G Cysteine L-Cysteine Nfs1 Nfs1 (Cysteine Desulfurase) Cysteine->Nfs1 Sulfur Source Tum1 Tum1 (Sulfur Acceptor) Nfs1->Tum1 Persulfide Transfer Uba4 Uba4 (E1-like Activating Enzyme) Tum1->Uba4 Urm1 Urm1 (Sulfur Carrier) Uba4->Urm1 Thiocarboxylation of Urm1 Ncs6_Ncs2 Ncs6/Ncs2 Complex Urm1->Ncs6_Ncs2 s2U_tRNA mcm⁵s²U-tRNA Ncs6_Ncs2->s2U_tRNA Sulfur Insertion tRNA Target tRNA (U34) tRNA->Ncs6_Ncs2 G Start 1. Cell Culture with Translating Ribosomes Inhibit 2. Add Cycloheximide to Arrest Translation Start->Inhibit Lyse 3. Cell Lysis Inhibit->Lyse Nuclease 4. RNase Digestion (Nuclease Footprinting) Lyse->Nuclease Isolate 5. Isolate Ribosome-Protected Fragments (RPFs) Nuclease->Isolate Library 6. cDNA Library Preparation (Ligation, RT-PCR) Isolate->Library Seq 7. Deep Sequencing Library->Seq Map 8. Map Reads to Genome/ Transcriptome Seq->Map Analyze 9. Calculate Ribosome Density & Pause Scores Map->Analyze

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2-thiouridine, a modified nucleoside of significant interest in various biological and therapeutic contexts. The methods outlined below are established procedures for achieving this synthesis, with quantitative data summarized for comparative analysis.

Introduction

This compound (s²U) is a naturally occurring modified nucleoside found in the anticodon loop of transfer RNA (tRNA). Its presence is crucial for the structural stability of the anticodon stem-loop and for ensuring the fidelity of codon recognition during protein translation. Beyond its fundamental role in biology, this compound and its derivatives are valuable tools in nucleic acid chemistry, structural biology, and the development of therapeutic oligonucleotides. The unique properties imparted by the sulfur atom at the C2 position, such as altered hydrogen bonding capabilities and increased conformational rigidity, make it a key target for chemical synthesis.

This document details two primary strategies for the chemical synthesis of this compound: the glycosylation of a 2-thiouracil (B1096) base and the thionation of a pre-formed uridine (B1682114) derivative. Additionally, a protocol for the preparation of this compound phosphoramidite (B1245037) and its incorporation into oligonucleotides is provided.

Methods for Chemical Synthesis

There are two principal pathways for the chemical synthesis of this compound:

  • Glycosylation of 2-Thiouracil: This approach involves the formation of the N-glycosidic bond between a protected ribose sugar and the 2-thiouracil heterocycle. A common and efficient method for this is the Vorbrüggen glycosylation.

  • Thionation of Uridine: This method starts with the more readily available uridine nucleoside and involves the chemical conversion of the C2-carbonyl group to a thiocarbonyl group using a thionating agent, most notably Lawesson's reagent.

A subsequent critical step for the use of this compound in oligonucleotide synthesis is its conversion to a phosphoramidite derivative suitable for automated solid-phase synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data associated with key steps in the different synthetic routes to this compound and its phosphoramidite derivative.

Reaction Step Method Key Reagents Yield (%) Reference
Synthesis of this compound Vorbrüggen GlycosylationBis(trimethylsilyl)-2-thiouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTfHigh[1]
5'-O-DMT protection of this compound DMT ProtectionThis compound, 4,4'-dimethoxytrityl chloride (DMT-Cl), Pyridine (B92270)70[1][2]
2'-O-TBDMS protection of 5'-O-DMT-2-thiouridine Silylation5'-O-DMT-2-thiouridine, tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole (B134444)50[1][2]
3'-O-Phosphitylation Phosphoramidite Synthesis5'-O-DMT-2'-O-TBDMS-2-thiouridine, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite65[1][2]
Thionation of protected Uridine ThionationAcyl-protected uridine, Lawesson's reagentHigh[3][4]

Experimental Protocols

Method 1: Synthesis of this compound via Vorbrüggen Glycosylation

This protocol describes the coupling of a silylated 2-thiouracil with a protected ribose derivative.

Workflow for Vorbrüggen Glycosylation

Vorbrueggen_Glycosylation_Workflow thiouracil 2-Thiouracil silylation Silylation thiouracil->silylation bis_silyl Bis-silyl-2-thiouracil silylation->bis_silyl coupling Vorbrüggen Coupling bis_silyl->coupling protected_ribose Protected Ribose (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) protected_ribose->coupling protected_s2U Protected this compound coupling->protected_s2U deprotection Deprotection (NH3 in MeOH) protected_s2U->deprotection s2U This compound deprotection->s2U

Caption: Workflow for the synthesis of this compound via Vorbrüggen glycosylation.

Protocol:

  • Silylation of 2-Thiouracil:

    • Suspend 2-thiouracil in a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate.

    • Reflux the mixture until the solution becomes clear, indicating the formation of the bis(trimethylsilyl)-2-thiouracil derivative.

    • Remove the excess HMDS under reduced pressure.

  • Glycosylation Reaction:

  • Work-up and Deprotection:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (B109758), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Dissolve the resulting residue in a solution of 2 M ammonia (B1221849) in methanol (B129727) and stir at room temperature overnight to remove the benzoyl protecting groups.

    • Evaporate the solvent and purify the crude product by silica (B1680970) gel chromatography to yield pure this compound.

Method 2: Synthesis of this compound Phosphoramidite for Oligonucleotide Synthesis

This protocol outlines the steps required to convert this compound into its phosphoramidite derivative, which is essential for incorporation into RNA strands using automated synthesizers.

Workflow for this compound Phosphoramidite Synthesis

Phosphoramidite_Synthesis_Workflow s2U This compound dmt_protection 5'-O-DMT Protection s2U->dmt_protection dmt_s2U 5'-O-DMT-2-thiouridine dmt_protection->dmt_s2U tbdms_protection 2'-O-TBDMS Protection dmt_s2U->tbdms_protection dmt_tbdms_s2U 5'-O-DMT-2'-O-TBDMS- This compound tbdms_protection->dmt_tbdms_s2U phosphitylation 3'-O-Phosphitylation dmt_tbdms_s2U->phosphitylation phosphoramidite This compound Phosphoramidite phosphitylation->phosphoramidite

Caption: Workflow for the synthesis of this compound phosphoramidite.

Protocol:

  • 5'-O-Dimethoxytritylation:

    • Dry this compound by co-evaporation with anhydrous pyridine.

    • Dissolve the dried nucleoside in anhydrous pyridine under an argon atmosphere.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir the reaction mixture at room temperature overnight.[2]

    • Quench the reaction with methanol and remove the solvent in vacuo.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain 5'-O-(4,4'-dimethoxytrityl)-2-thiouridine.[2] A yield of 70% can be expected.[1]

  • 2'-O-tert-Butyldimethylsilylation:

    • Dissolve 5'-O-DMT-2-thiouridine in anhydrous pyridine.

    • Add imidazole and tert-butyldimethylsilyl chloride (TBDMS-Cl).

    • Stir the solution at room temperature for several hours.[2]

    • After the reaction is complete, evaporate the solvent and dissolve the residue in dichloromethane.

    • Wash the organic solution with saturated sodium bicarbonate.

    • Dry the organic layer and concentrate. The resulting mixture of 2'- and 3'-isomers is separated by flash chromatography to yield the pure 2'-isomer.[2] A yield of around 50% for the desired 2'-isomer is typical.[1]

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT-2'-O-TBDMS-2-thiouridine in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature for a few hours.

    • Quench the reaction and purify the crude product by flash chromatography on silica gel to yield the this compound phosphoramidite as a white foam.[2] A yield of approximately 65% can be achieved.[1]

Method 3: Thionation of Uridine using Lawesson's Reagent

This method provides an alternative route starting from a protected uridine derivative.

Logical Relationship for Thionation of Uridine

Thionation_Logic protected_uridine Protected Uridine thionation Thionation Reaction protected_uridine->thionation lawessons_reagent Lawesson's Reagent lawessons_reagent->thionation protected_s2U Protected this compound thionation->protected_s2U

Caption: Logical relationship for the thionation of protected uridine.

Protocol:

  • Protection of Uridine:

    • Protect the hydroxyl groups of uridine using appropriate protecting groups (e.g., acetyl or benzoyl groups). This can be achieved using standard procedures with acetic anhydride (B1165640) or benzoyl chloride in pyridine.

  • Thionation Reaction:

    • Dissolve the fully protected uridine in an anhydrous solvent such as dioxane or toluene.

    • Add Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture and evaporate the solvent.

    • Purify the residue by silica gel chromatography to obtain the protected this compound.

  • Deprotection:

    • Remove the protecting groups under appropriate conditions (e.g., ammonia in methanol for acyl groups) to yield this compound.

Incorporation of this compound into Oligonucleotides

The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis. However, a critical modification to the standard protocol is required.

Key Consideration: The 2-thiocarbonyl group is sensitive to oxidation by the iodine solution typically used in the oxidation step of the phosphite (B83602) triester to the phosphate (B84403) triester. This can lead to desulfurization.

Modified Oxidation Step: To prevent the loss of the sulfur atom, a milder oxidizing agent should be used. tert-Butyl hydroperoxide (t-BuOOH) in acetonitrile is a suitable alternative to iodine/water for the oxidation step.[1][5] This ensures the integrity of the this compound modification within the synthesized RNA strand.

Conclusion

The chemical synthesis of this compound can be effectively achieved through either glycosylation of 2-thiouracil or thionation of uridine. The choice of method may depend on the availability of starting materials and the specific requirements of the research. For the incorporation of this compound into oligonucleotides, the synthesis of its phosphoramidite derivative and the use of a modified oxidation protocol during solid-phase synthesis are crucial for successful outcomes. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of chemical biology, nucleic acid chemistry, and drug development.

References

Application Notes and Protocols for Incorporating 2-Thiouridine into RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in stabilizing codon-anticodon interactions. Its incorporation into synthetic RNA oligonucleotides has garnered significant interest for therapeutic and research applications due to its ability to enhance duplex stability. This document provides detailed protocols for the chemical synthesis of RNA oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry, including the synthesis of the s²U phosphoramidite, automated solid-phase oligonucleotide synthesis with a modified oxidation step, and procedures for deprotection and purification.

Introduction

The site-specific incorporation of modified nucleosides into RNA oligonucleotides is a powerful tool for elucidating RNA structure and function, as well as for developing novel RNA-based therapeutics. This compound, a uridine (B1682114) analog where the oxygen atom at the C2 position is replaced by sulfur, is of particular interest. This modification significantly enhances the thermal stability of RNA duplexes, an effect attributed to the favorable conformational properties it imparts on the ribose sugar.[1][2] The chemical synthesis of s²U-containing RNA, however, requires special considerations to prevent the loss of the sulfur atom during the oligonucleotide synthesis cycle.[3]

This application note outlines the necessary steps for the successful incorporation of this compound into RNA oligonucleotides, from the preparation of the phosphoramidite building block to the final purification of the modified oligomer.

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite is a prerequisite for its incorporation into RNA via automated solid-phase synthesis. The process involves a series of protection steps to ensure the correct reactivity during oligonucleotide synthesis. A general scheme is presented below.

Experimental Protocol: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine-3'-(cyanoethyl N,N-diisopropylphosphoramidite)

Materials:

  • This compound

  • Dry pyridine (B92270)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Dry Tetrahydrofuran (THF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Silica gel for flash chromatography

Procedure:

  • 5'-Hydroxyl Protection:

    • Dry this compound by co-evaporation with dry pyridine.

    • Dissolve the dried this compound in dry pyridine under an argon atmosphere.

    • Add 4,4'-Dimethoxytrityl chloride (1.2 equivalents) and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Evaporate the solvent and redissolve the residue in dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product, 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine, by flash chromatography.[1][2]

  • 2'-Hydroxyl Protection:

    • Dissolve the 5'-O-DMT-2-thiouridine in dry pyridine.

    • Add imidazole (4 equivalents) followed by tert-butyldimethylsilyl chloride (1.2 equivalents).

    • Stir the solution at room temperature for several hours.[2]

    • Monitor the reaction by TLC.

    • After completion, evaporate the pyridine and co-evaporate with toluene.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate and sodium chloride solutions.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • The crude product will be a mixture of 2'- and 3'-isomers. Separate the desired 2'-isomer, 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine, by flash chromatography.[2]

  • Phosphitylation:

    • Dissolve the purified 2'-O-TBDMS protected nucleoside in dry THF under an argon atmosphere.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the final product, 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-2-thiouridine-3'-(cyanoethyl N,N-diisopropylphosphoramidite), by flash chromatography.

Diagram of the this compound Phosphoramidite Synthesis Workflow

G Thiouridine This compound DMT_Protection 5'-O-DMT Protection Thiouridine->DMT_Protection DMT-Cl TBDMS_Protection 2'-O-TBDMS Protection DMT_Protection->TBDMS_Protection TBDMS-Cl Phosphitylation 3'-Phosphitylation TBDMS_Protection->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Final_Product s²U Phosphoramidite Phosphitylation->Final_Product

Caption: Workflow for the synthesis of this compound phosphoramidite.

Incorporation of this compound into RNA Oligonucleotides

The incorporation of the this compound phosphoramidite into a growing RNA chain is performed on an automated solid-phase synthesizer using standard phosphoramidite chemistry, with a critical modification in the oxidation step.

Key Consideration: Modified Oxidation Step

Standard oxidation using aqueous iodine (I₂/water/pyridine) will lead to the desulfurization of this compound.[3] To prevent this, a non-aqueous oxidizing agent, tert-butyl hydroperoxide (t-BuOOH) in acetonitrile, must be used.[1][2][3]

Experimental Protocol: Automated Solid-Phase Synthesis

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or 2'-O-TOM protection.

  • Synthesized this compound phosphoramidite.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole).

  • Deblocking solution (e.g., Trichloroacetic acid in DCM).

  • Oxidizing solution: 10% tert-butyl hydroperoxide in acetonitrile.[1][2]

  • Anhydrous acetonitrile.

Procedure (Performed on an automated synthesizer):

  • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with trichloroacetic acid.

  • Coupling: Activation of the incoming phosphoramidite (standard or this compound) with an activator and coupling to the free 5'-hydroxyl group.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using tert-butyl hydroperoxide solution. This step is performed twice for 6 minutes each when incorporating this compound.[1][2]

These four steps are repeated for each nucleotide to be added to the sequence.

Diagram of the Modified Solid-Phase Synthesis Cycle

G Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (tert-butyl hydroperoxide) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Modified synthesis cycle for s²U-RNA incorporation.

Deprotection and Purification

After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. Purification is then performed to isolate the full-length product.

Experimental Protocol: Deprotection and Purification

Materials:

  • Ammonia/methylamine (B109427) (AMA) solution or other suitable deprotection reagents.

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or anhydrous triethylamine/hydrogen fluoride (B91410) in N-methylpyrrolidinone (TEA.HF/NMP).[4]

  • Desalting columns (e.g., C18 Sep-Pak).

  • HPLC system (Anion-exchange or Reverse-phase).

Procedure:

  • Cleavage and Base Deprotection:

    • Treat the CPG support with a solution of aqueous methylamine.[5]

    • Heat the mixture to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the base protecting groups.

  • 2'-Hydroxyl Deprotection:

    • After evaporation of the methylamine solution, treat the residue with TEA·3HF in NMP to remove the 2'-O-TBDMS groups.

  • Desalting:

    • Quench the deprotection reaction and desalt the crude oligonucleotide using a C18 Sep-Pak cartridge or equivalent.[1]

  • Purification:

    • Purify the full-length oligonucleotide by anion-exchange or reverse-phase HPLC.

    • Analyze the purified oligonucleotide by electrospray mass spectrometry to confirm its identity.[1]

Data Presentation: Quantitative Analysis

The incorporation of this compound can be quantified at various stages of the synthesis and its effect on the final oligonucleotide can be measured.

Table 1: Synthesis and Incorporation Efficiency

ParameterTypical ValueMethod of DeterminationReference
s²U Phosphoramidite Coupling Yield>95%Trityl Cation Assay[1]
Overall YieldSequence DependentUV Spectrophotometry-

Table 2: Biophysical Properties of this compound Modified RNA

Oligonucleotide DuplexTm (°C)ΔTm (°C) vs. UnmodifiedReference
Unmodified RNA/2'-O-Me RNA19.0-[2]
s²U-modified RNA/2'-O-Me RNA30.7+11.7[2]

Conclusion

The protocols described provide a reliable method for the incorporation of this compound into RNA oligonucleotides. The key modification to standard RNA synthesis is the use of tert-butyl hydroperoxide for the oxidation step to preserve the thiocarbonyl group. The resulting this compound modified oligonucleotides exhibit significantly increased thermal stability, making them valuable tools for a wide range of applications in research and drug development. The successful synthesis and purification can be confirmed by HPLC and mass spectrometry.

References

Unveiling RNA-Protein Interactions: Application and Protocols for 2-Thiouridine-Mediated Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-Thiouridine in RNA-Protein Interaction Studies

This compound (s²U) is a naturally occurring modified nucleoside found predominantly in the wobble position of tRNAs, where it plays a crucial role in stabilizing codon-anticodon interactions and ensuring translational fidelity.[1][2] Beyond its natural function, the unique photochemical properties of the thiocarbonyl group in s²U make it a valuable tool for researchers studying RNA-protein interactions. While less commonly employed than its isomer, 4-thiouridine (B1664626) (s⁴U), this compound offers distinct characteristics that can be leveraged for mapping the landscape of RNA-binding proteins (RBPs).

The principle behind using this compound for these studies lies in photo-crosslinking. When incorporated into an RNA molecule, the s²U nucleoside can be activated by UV light, forming a reactive species that covalently bonds with amino acid residues in close proximity, effectively "freezing" the transient interaction between the RNA and its binding protein. This irreversible crosslink allows for the stringent purification of the RNA-protein complex and subsequent identification of the bound protein and the specific binding site on the RNA.

Advantages and Considerations of Using this compound

Advantages:

  • Structural and Thermodynamic Stability: this compound has been shown to significantly stabilize RNA duplexes. The substitution of oxygen with sulfur at the C2 position of uridine (B1682114) promotes a C3'-endo sugar pucker, which contributes to a more rigid A-form helical geometry.[1][3] This pre-organization of the RNA structure can be advantageous in studies where maintaining a specific RNA conformation is critical for protein binding.[4]

  • Alternative Crosslinking Properties: While the optimal UV wavelength for activating this compound for crosslinking is not as extensively documented as for 4-thiouridine (which is efficiently crosslinked at 365 nm), its distinct photochemical properties may offer an alternative for specific experimental contexts, potentially leading to different crosslinking efficiencies or specificities with certain amino acid residues.[5][6]

Considerations:

  • Prevalence of 4-Thiouridine in Established Protocols: The vast majority of established photo-crosslinking protocols, such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), have been optimized for 4-thiouridine.[5][6][7] Therefore, the use of this compound may require optimization of experimental conditions, particularly the UV irradiation step.

  • Synthesis of this compound-Containing RNA: While protocols for the chemical synthesis of RNA containing this compound are available, they require specific modifications to standard oligonucleotide synthesis procedures. For instance, a non-standard oxidizing agent, such as tert-butyl hydroperoxide, must be used in place of the conventional aqueous iodine to prevent the loss of the sulfur atom.[1]

Comparison with 4-Thiouridine

The choice between this compound and 4-thiouridine for RNA-protein interaction studies depends on the specific experimental goals. 4-Thiouridine is the more established and widely used photoactivatable nucleoside for methods like PAR-CLIP, with well-documented protocols and higher crosslinking efficiencies reported.[5][6] However, the greater thermodynamic stability conferred by this compound may be beneficial in studies where the native structure of the RNA is paramount.

Quantitative Data Summary

The following tables summarize key quantitative data comparing RNA duplexes containing uridine (U), this compound (s²U), and 4-thiouridine (s⁴U).

Table 1: Melting Temperatures (Tm) of RNA Duplexes

Duplex CompositionMelting Temperature (Tm) in °CChange in Tm relative to U-containing duplex (°C)Reference
GU UUC / GmAmAmAmCm19.0-[1][3]
Gs²U UUC / GmAmAmAmCm30.7+11.7[1][3]
Gs⁴U UUC / GmAmAmAmCm14.5-4.5[1][3]

Table 2: Thermodynamic Parameters of RNA Duplex Formation

DuplexΔG° (kcal/mol) at 298.15 KΔH° (kcal/mol)TΔS° (kcal/mol) at 298.15 KReference
U:A pair-10.2-64.3-54.1[4]
s²U:A pair-10.7-55.0-44.3[4]
U:U mismatch-7.24-9.14-1.9[4]
s²U:U mismatch-8.65-14.7-6.05[4]

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing RNA Oligonucleotides

This protocol is adapted from established methods for modified oligonucleotide synthesis.[1]

Materials:

Procedure:

  • Automated Solid-Phase Synthesis:

    • Synthesize the RNA oligonucleotide on a standard DNA/RNA synthesizer using β-cyanoethyl phosphoramidite chemistry.

    • For the incorporation of this compound, use the this compound phosphoramidite.

    • Crucial Step: For the oxidation step following the coupling of the this compound amidite, replace the standard aqueous iodine oxidant with a 10% solution of tert-butyl hydroperoxide in acetonitrile. Perform the oxidation for 2 x 6 minutes.[1]

    • For all other nucleotides, standard synthesis cycles can be used.

  • Deprotection:

    • Transfer the CPG-bound RNA to a screw-cap vial.

    • Add 2.0 ml of a 3:1 mixture of ammonium hydroxide and ethanol and incubate at room temperature for 3 hours.

    • Collect the supernatant and wash the CPG with an additional 1.0 ml of the ammonium hydroxide:ethanol mixture.

    • Combine the solutions and heat at 55°C for 6 hours.

    • Lyophilize the sample to dryness.

    • Treat the dried material with 1.5 ml of neat Et₃N·3HF and stir at room temperature for 8 hours to remove the 2'-hydroxyl protecting groups.

    • Quench the reaction with 0.3 ml of water.

    • Precipitate the RNA by adding 15 ml of n-butanol and incubating at -20°C for 6 hours.

    • Centrifuge to pellet the RNA and dry the pellet in vacuo.

  • Purification:

    • Desalt the oligonucleotide using a C18 Sep-Pak cartridge.

    • Purify the full-length this compound-containing RNA oligonucleotide by anion-exchange HPLC.

    • Verify the mass of the purified oligonucleotide by mass spectrometry.

Protocol 2: this compound-Based Photo-Crosslinking and Immunoprecipitation (s²U-CLIP)

This protocol is an adaptation of the well-established PAR-CLIP protocol, with modifications for the use of this compound.[6] Note: Optimization of the UV crosslinking step is recommended.

Materials:

  • Cells of interest

  • This compound

  • UV crosslinking apparatus (e.g., Spectrolinker)

  • Lysis buffer (e.g., NP40-based)

  • RNase T1

  • Antibody against the protein of interest

  • Protein A/G magnetic beads

  • Enzymes for library preparation (T4 PNK, T4 RNA ligase, reverse transcriptase, etc.)

  • Adapters for sequencing

Procedure:

  • In Vivo Labeling:

    • Culture cells in media supplemented with this compound. The final concentration and labeling time should be optimized for the specific cell line and experimental goals (a starting point could be 100 µM for 12-16 hours).

  • UV Crosslinking:

    • Wash the cells with PBS and irradiate with UV light.

    • Optimization Point: While 4-thiouridine is typically crosslinked at 365 nm, the optimal wavelength for this compound crosslinking may differ. It is recommended to test a range of wavelengths, starting with 365 nm and also testing shorter wavelengths such as 312 nm, as other uridine analogs are activated in this range.[8][9] The energy dose should also be optimized (e.g., starting with 0.15 J/cm²).

  • Cell Lysis and RNA Fragmentation:

    • Lyse the crosslinked cells using a suitable lysis buffer.

    • Partially digest the RNA using a low concentration of RNase T1 to obtain RNA fragments of a manageable size for sequencing.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target RNA-binding protein.

    • Capture the antibody-RBP-RNA complexes using protein A/G magnetic beads.

    • Perform stringent washes to remove non-specifically bound proteins and RNA.

  • RNA End-Processing and Adapter Ligation:

    • Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).

    • Ligate a 3' adapter to the RNA fragments.

    • Radioactively or fluorescently label the 5' ends of the RNA fragments.

  • Protein-RNA Complex Isolation and Protein Digestion:

    • Elute the RBP-RNA complexes from the beads and run them on an SDS-PAGE gel.

    • Transfer the complexes to a nitrocellulose membrane.

    • Excise the membrane region corresponding to the size of the RBP-RNA complex.

    • Digest the protein from the membrane using Proteinase K.

  • RNA Isolation and Library Preparation:

    • Extract the RNA fragments from the membrane.

    • Ligate a 5' adapter to the RNA fragments.

    • Reverse transcribe the RNA into cDNA.

    • Amplify the cDNA by PCR.

    • Sequence the resulting cDNA library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Identify binding sites (peaks) of the RBP.

    • Analyze the sequences within the binding sites for consensus motifs.

Visualizations

Experimental_Workflow_for_s2U_CLIP A In Vivo Labeling with this compound B UV Crosslinking (Optimization Required) A->B Cells containing s²U-labeled RNA C Cell Lysis & RNA Fragmentation B->C Covalently crosslinked RBP-RNA complexes D Immunoprecipitation of RBP-RNA Complex C->D Lysate with fragmented RBP-RNA complexes E RNA End Repair & Adapter Ligation D->E Purified RBP-RNA complexes F SDS-PAGE & Membrane Transfer E->F G Proteinase K Digestion F->G Excised complex from membrane H RNA Isolation G->H Released RNA fragments I Reverse Transcription & cDNA Amplification H->I J High-Throughput Sequencing I->J cDNA Library K Bioinformatic Analysis J->K L Identified RBP Binding Sites K->L

Caption: Workflow for identifying RNA-protein interactions using this compound-mediated crosslinking.

Synthesis_of_s2U_RNA start Start with CPG Solid Support synth Automated Solid-Phase Synthesis start->synth s2u_step Couple this compound Phosphoramidite synth->s2u_step deprotect Deprotection synth->deprotect Completed chain assembly oxidation Oxidize with tert-Butyl Hydroperoxide s2u_step->oxidation Crucial modified step oxidation->synth Continue synthesis cycles purify HPLC Purification deprotect->purify end_product Purified s²U-RNA Oligonucleotide purify->end_product

References

2-Thiouridine: A Versatile Tool for Interrogating RNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found predominantly at the wobble position (position 34) of the anticodon loop in transfer RNAs (tRNAs).[1][2] Its unique biophysical properties, stemming from the substitution of the oxygen atom at the C2 position of uridine (B1682114) with a sulfur atom, make it a powerful tool for probing the structure, stability, and function of RNA. The presence of the 2-thio group significantly influences the local conformation and thermodynamic stability of RNA duplexes, providing researchers with a subtle yet potent modification to dissect complex RNA-mediated processes. These application notes provide a comprehensive overview of the use of this compound as a tool in RNA research, complete with detailed protocols and data presentation.

Key Applications of this compound in RNA Research

Enhancing Thermodynamic Stability of RNA Duplexes

The incorporation of this compound into an RNA strand has been shown to increase the thermal stability of RNA duplexes. This stabilizing effect is primarily attributed to the preference of the s²U nucleotide for a C3'-endo sugar pucker conformation, which pre-organizes the RNA backbone into an A-form helix, the characteristic conformation of double-stranded RNA.[1][2] This pre-organization reduces the entropic penalty of duplex formation, leading to a more stable structure.[3][4][5]

Quantitative Data on Thermodynamic Stabilization:

The stabilizing effect of this compound is quantifiable through UV thermal denaturation studies, which measure the melting temperature (Tm) of RNA duplexes, and through thermodynamic parameter calculations.

Duplex CompositionMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °CGibbs Free Energy (ΔG°₃₇) in kcal/molReference
Unmodified RNA Duplex19.0--2.8[1]
RNA Duplex with this compound30.7+11.7-4.8[1]
RNA Duplex with 4-Thiouridine14.5-4.5-2.2[1]

Table 1: Comparison of the thermodynamic stability of unmodified and thiouridine-modified pentamer RNA duplexes.

Probing RNA Structure and Conformation

Due to its influence on sugar pucker conformation, this compound can be strategically incorporated into RNA sequences to study the impact of local conformational changes on overall RNA structure and function. NMR spectroscopy is a powerful technique to observe these conformational shifts. The coupling constants between the H1' and H2' protons of the ribose sugar (³J(H1'-H2')) provide a direct measure of the sugar pucker equilibrium. A smaller coupling constant is indicative of a higher population of the C3'-endo conformation.[1]

Quantitative Data on Sugar Pucker Conformation:

Nucleotide in Pentamer Sequence (Gs²UUUC)% C3'-endo ConformationReference
s²U(2)85[1]
U(3)70[1]
U(4)65[1]

Table 2: Percentage of C3'-endo sugar pucker conformation for uridine residues in a this compound containing RNA pentamer, as determined by ¹H NMR spectroscopy.[1]

Investigating RNA-Protein Interactions and Molecular Recognition

The conformational rigidity imposed by this compound can be exploited to study how specific RNA structures are recognized by RNA-binding proteins and other molecules. By comparing the binding affinity of a protein to both an unmodified RNA and an s²U-modified RNA, researchers can infer the importance of the pre-organized A-form helical structure for recognition.

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing RNA Oligonucleotides

The chemical synthesis of RNA oligonucleotides containing this compound requires a modification to the standard phosphoramidite (B1245037) chemistry protocol to prevent the oxidation of the thio group.

Materials:

  • This compound-CE phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing agent: tert-Butyl hydroperoxide (t-BuOOH) in acetonitrile (B52724) (e.g., 10% solution)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA: aqueous ammonium (B1175870) hydroxide/40% aqueous methylamine (B109427) 1:1)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, incorporating the this compound phosphoramidite at the specified positions.

  • Standard Cycles (A, C, G, U): For the standard bases, the synthesis cycle consists of deblocking, coupling, capping, and oxidation using a standard iodine-based oxidizing agent.

  • This compound Incorporation Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) group with the deblocking solution.

    • Coupling: Couple the this compound phosphoramidite to the growing RNA chain using the activator solution.

    • Capping: Cap any unreacted 5'-hydroxyl groups.

    • Oxidation: Crucially, replace the standard iodine-based oxidizing agent with the tert-butyl hydroperoxide solution. This prevents the conversion of the thiocarbonyl group to a carbonyl group.[6]

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using the AMA solution according to the manufacturer's instructions.

  • Purification: Purify the full-length this compound-containing RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Workflow for Synthesis of this compound RNA:

G cluster_synthesis Automated RNA Synthesis cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Standard (I₂) Thio_Oxidation Thio_Oxidation Capping->Thio_Oxidation s²U (t-BuOOH) Cleavage Cleavage Oxidation->Cleavage Thio_Oxidation->Cleavage Purification Purification Cleavage->Purification G cluster_exp Experiment cluster_analysis Data Analysis Sample_Prep Sample Preparation Annealing Annealing Sample_Prep->Annealing UV_Melting UV_Melting Annealing->UV_Melting Abs_vs_Temp Absorbance vs. Temp Plot UV_Melting->Abs_vs_Temp First_Derivative First Derivative Calculation Abs_vs_Temp->First_Derivative Thermo_Calc Thermodynamic Calculation First_Derivative->Thermo_Calc Tm_Determination Tm_Determination First_Derivative->Tm_Determination Thermodynamic_Parameters Thermodynamic_Parameters Thermo_Calc->Thermodynamic_Parameters G s4U_RNA RNA with 4-Thiouridine Excited_s4U Excited 4-Thiouridine* s4U_RNA->Excited_s4U Photoactivation Protein Binding Protein Covalent_Bond Covalent Crosslink Protein->Covalent_Bond UV_Light UV Light (365 nm) Excited_s4U->Covalent_Bond Reaction with Amino Acid

References

Detecting 2-Thiouridine in RNA: A Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (s²U) is a post-transcriptionally modified nucleoside found in RNA, particularly in the wobble position of the anticodon of tRNAs for glutamic acid, glutamine, and lysine.[1] This modification plays a crucial role in stabilizing the codon-anticodon interaction, ensuring translational fidelity, and influencing RNA structure and function.[2][3] The accurate detection and quantification of this compound are essential for understanding its biological roles and for the development of RNA-targeting therapeutics. This document provides an overview and detailed protocols for key experimental techniques used to detect and analyze this compound in RNA.

Methods for this compound Detection

Several powerful techniques can be employed to detect and quantify this compound in RNA. These methods range from direct analysis of the modified nucleoside to sequencing-based approaches that identify its location within an RNA molecule. The primary methods covered in this guide are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the direct detection and quantification of modified nucleosides from digested RNA samples.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for the separation and quantification of this compound in RNA hydrolysates.

  • Next-Generation Sequencing (NGS) with Chemical Derivatization: Advanced methods that enable the transcriptome-wide mapping of this compound by inducing specific signatures during reverse transcription.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and detection of this compound.

Table 1: Thermodynamic Properties of this compound-Containing RNA Duplexes

DuplexMelting Temperature (Tm) in °CChange in Gibbs Free Energy (ΔG°) in kcal/molReference
Unmodified U:A pair19.0-2.8[4]
s²U:A pair30.7-4.8[4]

Table 2: Base Conversion Efficiencies for Thiouridines in Sequencing Applications

MethodReagent(s)Conversion EfficiencyTarget NucleosideReference
SLAM-SeqIodoacetamide (IAA)>98%4-thiouridine (B1664626)[5]
TimeLapse-seqSodium Periodate (NaIO₄) and 2,2,2-trifluoroethylamine (B1214592) (TFEA)>99%4-thiouridine[5]
TUC-seqOsmium tetroxide (OsO₄) and Ammonium Chloride (NH₄Cl)High (not quantified)4-thiouridine[6]
PAQS-seqSodium Periodate (NaIO₄)High (induces deletions)2-thio-modifications[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental techniques described in this document.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_extraction RNA Extraction rna_digestion Enzymatic Digestion (e.g., RNase T1) rna_extraction->rna_digestion hplc HPLC Separation rna_digestion->hplc ms Mass Spectrometry (MS/MS) hplc->ms data_analysis Data Analysis ms->data_analysis NGS_Workflow cluster_labeling RNA Modification cluster_sequencing Sequencing cluster_data_analysis Data Analysis rna_isolation Total RNA Isolation chem_derivatization Chemical Derivatization (e.g., NaIO4) rna_isolation->chem_derivatization rt Reverse Transcription chem_derivatization->rt library_prep Library Preparation rt->library_prep ngs Next-Generation Sequencing library_prep->ngs alignment Sequence Alignment ngs->alignment signature_detection Signature Detection (Deletions/Mismatches) alignment->signature_detection

References

Application Notes and Protocols: Synthesis and Application of 2'-O-methyl-2-thiouridine for Advanced RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified ribonucleosides are critical tools in the study of RNA structure, function, and for the development of RNA-based therapeutics. 2'-O-methyl-2-thiouridine (s²Uₘ) is a synthetically modified nucleoside that combines two important structural modifications: 2'-O-methylation and 2-thiolation of the uracil (B121893) base. The 2'-O-methyl group is a prevalent natural modification that enhances nuclease resistance and modulates the conformational properties of the ribose sugar.[1][2] The 2-thio modification on the uridine (B1682114) base is known to significantly enhance the stability of U-A base pairs in RNA duplexes.[3][4] The combination of these modifications in a single nucleoside makes 2'-O-methyl-2-thiouridine a valuable component for the synthesis of antisense oligonucleotides, siRNAs, and RNA probes with superior properties. Oligonucleotides containing s²Uₘ are anticipated to exhibit increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and improved specificity.[5][6]

These application notes provide a comprehensive overview of the synthesis of 2'-O-methyl-2-thiouridine and its subsequent conversion to a phosphoramidite (B1245037) building block for solid-phase RNA synthesis. Additionally, detailed protocols and the utility of this modified nucleoside in various RNA research applications are discussed.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Reported Yields for Related Compounds
StepDescriptionStarting MaterialProductReagentsReported Yield (%)Reference
1Thiolation of UridineUridine2-ThiouridineLawesson's Reagent or similar thionating agentsHighGeneral Knowledge
22'-O-MethylationThis compound2'-O-methyl-2-thiouridineMethylating agent (e.g., CH₃I, DMS) with a baseNot specified directly for s²Uₘ, but related reactions are high yielding.[7]
35'-O-Tritylation2'-O-methyl-2-thiouridine5'-O-DMT-2'-O-methyl-2-thiouridineDMT-Cl, Pyridine (B92270)~70-90% for related nucleosidesGeneral Knowledge
43'-Phosphitylation5'-O-DMT-2'-O-methyl-2-thiouridine5'-O-DMT-2'-O-methyl-2-thiouridine-3'-CE-phosphoramidite2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA~80-95% for related phosphoramidites[8]
Table 2: Characterization Data for 2'-O-methyl-2-thiouridine and its Phosphoramidite Derivative
CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Key ¹H NMR Signals (ppm, DMSO-d₆)³¹P NMR (ppm)
2'-O-methyl-2-thiouridineC₁₀H₁₄N₂O₅S274.06[M+H]⁺ 275.07δ 7.9 (d, 1H, H6), 5.9 (d, 1H, H1'), 3.4 (s, 3H, 2'-OCH₃)N/A
5'-O-DMT-2'-O-methyl-2-thiouridine-3'-CE-phosphoramiditeC₄₉H₅₉N₄O₈PS902.37[M+H]⁺ 903.38δ 8.1 (d, 1H, H6), 7.2-7.4 (m, 9H, DMT), 6.8-6.9 (m, 4H, DMT), 6.1 (d, 1H, H1'), 3.7 (s, 6H, DMT-OCH₃), 3.5 (s, 3H, 2'-OCH₃), 2.6 (t, 2H, CH₂CN)δ 149.5, 150.2

Note: The characterization data presented here are representative and based on typical values for similarly modified nucleosides. Actual values may vary.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-methyl-2-thiouridine

This protocol describes a plausible synthetic route based on established methods for nucleoside modification.

Step 1: Synthesis of this compound

  • To a solution of uridine (1 eq) in anhydrous pyridine, add Lawesson's reagent (0.6 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford this compound.

Step 2: Synthesis of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2-thiouridine

  • To a solution of this compound (1 eq) in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield the protected this compound.

Step 3: Synthesis of 2'-O-methyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2-thiouridine

  • To a solution of the protected this compound (1 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (2 eq).

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by silica gel chromatography.

Step 4: Deprotection to yield 2'-O-methyl-2-thiouridine

  • Dissolve the methylated product (1 eq) in anhydrous THF.

  • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq of a 1M solution in THF).

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain 2'-O-methyl-2-thiouridine.

Protocol 2: Synthesis of 5'-O-DMT-2'-O-methyl-2-thiouridine-3'-CE-phosphoramidite

Step 1: 5'-O-Dimethoxytritylation

  • Co-evaporate 2'-O-methyl-2-thiouridine (1 eq) with anhydrous pyridine twice.

  • Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with methanol and concentrate the mixture.

  • Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to yield 5'-O-DMT-2'-O-methyl-2-thiouridine.

Step 2: 3'-O-Phosphitylation

  • Dissolve the 5'-O-DMT protected nucleoside (1 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 3 eq).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) to afford the desired phosphoramidite.

Mandatory Visualization

Synthesis_of_2_O_methyl_2_thiouridine_phosphoramidite Uridine Uridine Thiouridine This compound Uridine->Thiouridine Thiolation Protected_Thiouridine 3',5'-O-TIPDS-2-thiouridine Thiouridine->Protected_Thiouridine Protection Methylated_Protected_Thiouridine 2'-O-methyl-3',5'-O-TIPDS-2-thiouridine Protected_Thiouridine->Methylated_Protected_Thiouridine 2'-O-Methylation s2Um 2'-O-methyl-2-thiouridine (s²Uₘ) Methylated_Protected_Thiouridine->s2Um Deprotection DMT_s2Um 5'-O-DMT-s²Uₘ s2Um->DMT_s2Um 5'-O-Tritylation Phosphoramidite s²Uₘ Phosphoramidite DMT_s2Um->Phosphoramidite 3'-Phosphitylation Experimental_Workflow Synthesis Synthesis of s²Uₘ Phosphoramidite Oligo_Synthesis Solid-Phase Oligonucleotide Synthesis Synthesis->Oligo_Synthesis Purification Oligonucleotide Purification (HPLC) Oligo_Synthesis->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Application Application in RNA Studies Characterization->Application Antisense Antisense Experiments Application->Antisense siRNA siRNA Studies Application->siRNA Structural_Bio Structural Biology (NMR/X-ray) Application->Structural_Bio

References

Application Notes and Protocols: Utilizing 2-Thiouridine to Stabilize RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in stabilizing RNA structures.[1][2] The substitution of the oxygen atom at the C2 position of uridine (B1682114) with a sulfur atom leads to a significant increase in the thermal stability of RNA duplexes. This stabilizing effect has garnered considerable interest for its potential applications in the development of RNA-based therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs), where enhanced duplex stability can lead to improved efficacy and specificity.[3][4] These application notes provide a comprehensive overview of the mechanism of this compound-mediated stabilization, detailed experimental protocols for its incorporation and analysis, and quantitative data to guide researchers in its application.

Mechanism of Stabilization

The stabilizing effect of this compound on RNA duplexes is primarily attributed to its influence on the conformational pre-organization of the single-stranded RNA. The 2-thio modification favors a C3'-endo sugar pucker conformation, which is characteristic of an A-form helix.[1][3] This pre-organization reduces the entropic penalty of duplex formation, thereby increasing the overall thermodynamic stability.[2][5]

Several factors are proposed to contribute to this stabilization:

  • Enhanced Stacking: The larger and more polarizable sulfur atom at the 2-position can lead to improved base stacking interactions within the RNA duplex.[2]

  • Increased N3 Acidity: The electron-withdrawing nature of the thio group increases the acidity of the N3 imino proton, potentially leading to stronger hydrogen bonding with the adenine (B156593) base in a U:A pair.[2]

  • Favorable Solvation: Changes in the hydration shell around the modified nucleoside may also contribute to the stabilization.[2]

It is noteworthy that this compound has been shown to stabilize U:A base pairs and destabilize U:G wobble pairs, which can enhance the specificity of RNA hybridization.[2][5]

cluster_0 Mechanism of this compound Stabilization s2U This compound (s²U) Preorganization Favors C3'-endo Sugar Pucker s2U->Preorganization Induces A_Form Pre-organizes ssRNA into A-form Helix Preorganization->A_Form Leads to Entropy Reduced Entropic Penalty (ΔS) A_Form->Entropy Results in Stability Increased RNA Duplex Stability (↑Tm) Entropy->Stability Contributes to

Mechanism of this compound-induced RNA duplex stabilization.

Data Presentation: Thermodynamic Effects of this compound

The incorporation of this compound into RNA duplexes results in a quantifiable increase in their thermal stability. The following tables summarize the changes in melting temperature (Tm) and other thermodynamic parameters upon s²U substitution from published studies.

Table 1: Effect of a Single Internal this compound Substitution on RNA Duplex Melting Temperature (Tm)

RNA Duplex Sequence (5' to 3')Modified Duplex (with s²U)Unmodified Tm (°C)Modified Tm (°C)ΔTm (°C)Reference
Gs²UUUC / GmAmAmAmCmGs²U UUC / GmAmAmAmCm19.030.7+11.7[1][6]
GCGs²UAGCC / GGCUACGCGCGs²U AGCC / GGCUACGC59.864.2+4.4[2]

Table 2: Thermodynamic Parameters for RNA Duplex Formation at 37°C

DuplexΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Reference
Unmodified (U:A pair)-10.1-59.5-49.4[2]
s²U Modified (s²U:A pair)-11.0-55.9-44.9[2]
Unmodified (U:U mismatch)-7.2-9.1-1.9[2]
s²U Modified (s²U:U mismatch)-8.7-14.7-6.0[2]

Note: Thermodynamic parameters can vary based on buffer conditions, oligonucleotide concentration, and sequence context.

Experimental Protocols

Protocol 1: Synthesis of this compound Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing this compound is achieved using standard phosphoramidite (B1245037) solid-phase synthesis.[1][3]

Materials:

  • This compound phosphoramidite (s²U-CE phosphoramidite)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent)

  • Ammonia (B1221849)/methylamine (B109427) solution for deprotection

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

Procedure:

  • Oligonucleotide Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard β-cyanoethyl phosphoramidite chemistry.[3]

  • Incorporation of s²U: The this compound phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the recommended concentration and placed on a designated port on the synthesizer. The standard synthesis cycle is used for the incorporation of s²U.

  • Oxidation: A mild oxidizing agent, such as tert-butyl hydroperoxide, is recommended over the standard iodine treatment to prevent oxidation of the 2-thio group.[4] Alternatively, 0.02 M I₂ in THF/Py/H₂O can be used.[2]

  • Deprotection and Cleavage: Following synthesis, the solid support is treated with a mixture of aqueous ammonia and methylamine at room temperature to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.

  • 2'-O-Deprotection: The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treating the oligonucleotide with TEA·3HF.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Desalting and Quantification: The purified oligonucleotide is desalted, and its concentration is determined by UV absorbance at 260 nm.

cluster_1 s²U-RNA Synthesis Workflow Start Solid Support Synthesis Automated Phosphoramidite Synthesis Start->Synthesis s2U_step s²U Phosphoramidite Incorporation Synthesis->s2U_step During cycles Deprotection Cleavage and Deprotection s2U_step->Deprotection Purification HPLC or PAGE Purification Deprotection->Purification Final Purified s²U-RNA Purification->Final

Workflow for the synthesis of this compound modified RNA.

Protocol 2: RNA Duplex Annealing

Proper annealing is critical for the formation of RNA duplexes for subsequent analysis.[7]

Materials:

  • Purified single-stranded RNA oligonucleotides (with and without s²U)

  • RNase-free water

  • RNase-free annealing buffer (e.g., 100 mM potassium chloride, 40 mM Tris-HCl, 10 mM MgCl₂, pH 7.9).[8]

Procedure:

  • Resuspend Oligonucleotides: Dissolve the purified RNA oligonucleotides in RNase-free water to a stock concentration of 100 µM.

  • Mix Complementary Strands: In an RNase-free microcentrifuge tube, mix equimolar amounts of the complementary RNA strands in the annealing buffer. The final concentration for thermal melting analysis is typically 1.0 µM for each strand.[8]

  • Denaturation: Heat the mixture to 90-95°C for 1-5 minutes to denature any secondary structures.[7]

  • Annealing: Gradually cool the mixture to room temperature over a period of at least 30 minutes.[7] This can be achieved by placing the tube in a heat block and turning it off, or by using a thermocycler with a slow ramp-down program.

  • Storage: Store the annealed duplexes at 4°C or on ice for immediate use, or at -20°C for long-term storage. Avoid multiple freeze-thaw cycles.[7]

Protocol 3: Thermal Denaturation (Melting) Analysis

Thermal denaturation is used to determine the melting temperature (Tm) of the RNA duplex, which is a direct measure of its stability.

Materials:

  • Annealed RNA duplex

  • UV-Vis spectrophotometer with a Peltier temperature controller

Procedure:

  • Sample Preparation: Prepare the annealed RNA duplex at a known concentration (e.g., 1.0 µM total RNA) in the desired buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm.[8] For duplexes containing 4-thiouridine (B1664626), absorbance at 330 nm can also be monitored.[1]

  • Melting Curve Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 5°C).

    • Increase the temperature in small increments (e.g., 1°C/minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).[8]

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot absorbance versus temperature to obtain the melting curve.

    • The Tm is determined as the temperature at which 50% of the duplex is denatured. This corresponds to the maximum of the first derivative of the melting curve.[1][8]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing melting curves at different strand concentrations.

cluster_2 Thermal Denaturation Analysis Workflow Sample Annealed RNA Duplex Spectro UV-Vis Spectrophotometer with Temp. Control Sample->Spectro Heating Gradual Heating (e.g., 1°C/min) Spectro->Heating Absorbance Monitor A₂₆₀ vs. Temp Heating->Absorbance Curve Generate Melting Curve Absorbance->Curve Analysis Calculate Tₘ (1st Derivative Max) Curve->Analysis Result Duplex Stability Data Analysis->Result

Workflow for determining RNA duplex stability via thermal denaturation.

Protocol 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the helical conformation of the RNA duplexes. RNA duplexes typically adopt an A-form helix, which has a characteristic CD spectrum.

Materials:

  • Annealed RNA duplex

  • CD spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 1 cm)

Procedure:

  • Sample Preparation: Prepare the annealed RNA duplex in a suitable buffer (low in chloride ions to avoid high voltage). The concentration is typically in the micromolar range.

  • Spectropolarimeter Setup:

    • Set the instrument to scan a wavelength range of approximately 205-320 nm.[9]

    • Use a nitrogen flush to minimize ozone production.

  • Spectrum Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the RNA duplex sample.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • The resulting spectrum is characteristic of the RNA duplex conformation. An A-form RNA helix typically shows a positive band around 260 nm and a negative band around 210 nm.[9]

    • Comparison of the CD spectra of unmodified and s²U-modified duplexes can reveal any significant conformational changes.

Applications and Future Directions

The ability of this compound to enhance the stability and specificity of RNA duplexes makes it a valuable tool in various research and therapeutic areas:

  • Antisense Technology: Increased duplex stability can lead to enhanced target affinity and improved gene silencing.

  • RNA Interference (RNAi): Stabilized siRNAs may exhibit longer half-lives and greater potency.

  • Aptamer Development: The conformational rigidity conferred by s²U can be exploited in the design of high-affinity RNA aptamers.

  • Antiviral Therapeutics: this compound has been identified as a broad-spectrum antiviral agent that inhibits the RNA-dependent RNA polymerase of several positive-strand RNA viruses, including SARS-CoV-2 and Dengue virus.[10]

Future research will likely focus on exploring the full potential of this compound and other modified nucleosides in optimizing the performance of RNA-based drugs and diagnostic tools.

cluster_3 Antiviral Mechanism of this compound s2U_antiviral This compound (s²U) (Prodrug) s2UTP s²U-Triphosphate (Active Form) s2U_antiviral->s2UTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp Substrate for Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition Inhibition of Replication RdRp->Inhibition Inhibited by s²UTP

Proposed antiviral mechanism of action for this compound.

References

Application Notes and Protocols for Nonenzymatic RNA Copying Using 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-thiouridine (s²U) in nonenzymatic RNA copying. The substitution of uridine (B1682114) with this compound has been demonstrated to significantly enhance the rate and fidelity of nonenzymatic RNA primer extension, a process crucial to theories of prebiotic evolution and with potential applications in the development of nucleic acid therapeutics.[1][2][3][4] This document outlines the thermodynamic and kinetic advantages of using s²U, presents detailed protocols for key experiments, and provides quantitative data to support experimental design.

The enhanced performance of this compound is attributed to its greater thermodynamic stability when paired with adenosine (B11128) (A) compared to the canonical U:A base pair.[1][2][4] This stability, along with a predisposition for the C3'-endo conformation that favors an A-form helical structure, contributes to more efficient and accurate template copying.[3][5][6] While the formation of a stable s²U:s²U self-pair was initially a concern for fidelity, studies have shown that the correct A:s²U pairing outcompetes this mismatch, and subsequent extension after an incorrect s²U incorporation is significantly hindered, thus maintaining high overall fidelity.[5][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data on the thermodynamics and kinetics of nonenzymatic RNA copying using this compound.

Table 1: Thermodynamic Stability of RNA Duplexes Containing this compound

Central Base PairMelting Temperature (Tm) (°C)
U:A29.5
s²U:A33.5
U:U19.5
s²U:U23.5
s²U:s²U28.5

Data adapted from melting temperature measurements of 9-bp RNA duplexes in 10 mM Tris-HCl (pH 8.0), 1 M NaCl, and 2.5 mM EDTA.[5][7]

Table 2: Kinetic Parameters for Nonenzymatic Primer Extension with Activated Mononucleotides

Template BaseIncoming Nucleotide (*N)Pseudo-first-order rate constant (kobs) (h⁻¹)
AU0.04
As²U0.25
GU0.01
Gs²U0.002
CU<0.001
UU0.003
s²Us²U0.06
AA0.01
s²UA0.35

*Reaction conditions: 1.5 µM primer, 2.5 µM template, 20 mM activated mononucleotide (N), 0.5 mM activated helper trinucleotide, 100 mM MgCl₂, 200 mM Tris-HCl pH 8.0 at room temperature.[5]

Table 3: Michaelis-Menten Kinetic Parameters for Primer Extension with an Imidazolium-Bridged this compound Dinucleotide (s²U*s²U)

Template Sequencekmax (h⁻¹)KM (mM)
AA0.831.8
s²Us²U0.212.5

These kinetics were measured for the extension of a primer with a pre-synthesized imidazolium-bridged dinucleotide.[5][6][7]

Experimental Protocols

Protocol 1: Nonenzymatic RNA Primer Extension Assay

This protocol describes a general method for assessing the efficiency of nonenzymatic primer extension on an RNA template.

Materials:

  • Nuclease-free water

  • HEPES buffer (1.0 M, pH 7.0)

  • MgCl₂ (1.0 M)

  • RNA primer (e.g., P1)

  • RNA template (e.g., T5)

  • Activated mononucleotides (e.g., 2-MeImpA, 2-MeImpG, 2-MeImps²U)

  • Thin-walled PCR microtubes

Procedure:

  • In a thin-walled PCR microtube, combine the following in this order:

    • 4.0 µL of 1.0 M HEPES pH 7.0 buffer

    • 5.0 µL of nuclease-free water

    • 1.0 µL of RNA primer (to a final concentration of 1.5-2.0 µM)

    • 3.0 µL of RNA template (to a final concentration of 2.5 µM)

  • Mix the solution thoroughly by pipetting up and down multiple times.

  • To anneal the primer and template, incubate the mixture at 90°C for 5 minutes, followed by 5 minutes at 25°C.

  • Add 2.0 µL of 1.0 M MgCl₂ to the solution and mix well. The final MgCl₂ concentration will be 100 mM.

  • To initiate the primer extension reaction, add the activated mononucleotides to the inside of the microtube cap. For example, add 1.0 µL of 1.0 M 2-MeImpA and 4.0 µL of 200 mM 2-MeImpG.

  • Centrifuge the tube briefly to mix the reactants and start the reaction.

  • Incubate the reaction at a desired temperature (e.g., room temperature or on ice) for the desired duration (e.g., 7 days).

  • Quench the reaction by adding an appropriate stop buffer (e.g., EDTA-containing loading buffer).

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Competition Experiment to Determine Fidelity

This protocol is designed to assess the fidelity of nucleotide incorporation by presenting multiple activated monomers to the primer-template complex.

Materials:

  • Same as Protocol 1

  • A mixture of all four competing activated mononucleotides (e.g., 2-MeImpA, 2-MeImpG, 2-MeImpC, and 2-MeImps²U or 2-MeImpU)

Procedure:

  • Follow steps 1-4 of Protocol 1 to prepare the annealed primer-template complex.

  • Prepare a mixture of the competing activated mononucleotides at the desired concentrations.

  • Initiate the reaction by adding the mixture of activated mononucleotides to the primer-template solution.

  • Incubate the reaction under the desired conditions.

  • Analyze the products. This may involve sequencing of the extended primers to determine the frequency of correct and incorrect incorporations. For example, products can be prepared for high-throughput sequencing (e.g., MiSeq) to quantify the different extension products.[1]

Visualizations

Nonenzymatic_RNA_Copying_Workflow cluster_prep 1. Reaction Setup cluster_anneal 2. Annealing cluster_reaction 3. Primer Extension cluster_analysis 4. Analysis P RNA Primer PT_complex Primer-Template Complex P->PT_complex T RNA Template T->PT_complex B Buffer (HEPES) B->PT_complex W Nuclease-free Water W->PT_complex Incubate Incubation (Time, Temperature) PT_complex->Incubate Mg MgCl₂ Mg->Incubate Nucs Activated Nucleotides (e.g., 2-MeImps²U) Nucs->Incubate Extended Extended Primer Incubate->Extended PAGE Denaturing PAGE Extended->PAGE Seq Sequencing Extended->Seq

Caption: Workflow for a nonenzymatic RNA primer extension experiment.

Thiouridine_Fidelity_Mechanism cluster_correct Correct Incorporation cluster_mismatch Mismatch Scenario Template_A Template: ...A... Correct_Pair Stable A:s²U Pair Template_A->Correct_Pair Incoming_s2U Incoming s²U Incoming_s2U->Correct_Pair Efficient_Extension Efficient Extension Correct_Pair->Efficient_Extension Template_s2U Template: ...s²U... Competition Competition Template_s2U->Competition Incoming_A Incoming A Incoming_A->Competition Incoming_s2U_mismatch Incoming s²U Incoming_s2U_mismatch->Competition A_wins A outcompetes s²U Competition->A_wins Favored s2U_misincorp s²U Misincorporation Competition->s2U_misincorp Disfavored Stalling Stalling of Further Extension s2U_misincorp->Stalling

Caption: Fidelity mechanism of this compound in nonenzymatic RNA copying.

References

Application Notes and Protocols for Short Interfering RNA (siRNA) Containing 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short interfering RNA (siRNA) has emerged as a powerful tool for gene silencing and a promising therapeutic modality. Chemical modifications of siRNA are crucial for enhancing their stability, potency, and specificity while minimizing off-target effects. One such modification is the incorporation of 2-thiouridine (s²U), a naturally occurring modified nucleoside. The substitution of oxygen with sulfur at the C2 position of the uridine (B1682114) base offers unique properties that can be harnessed to improve the performance of siRNA duplexes.

These application notes provide a comprehensive overview of the preparation, characterization, and application of siRNAs containing this compound. Detailed protocols for the chemical synthesis and key biological assays are included to guide researchers in utilizing this valuable modification.

Advantages of this compound Modification

The incorporation of this compound into siRNA duplexes can offer several advantages:

  • Enhanced Thermodynamic Stability : The 2-sulfur group stabilizes the C3'-endo sugar conformation, which is characteristic of A-form RNA helices. This pre-organization of the ribose ring can lead to increased thermal stability (higher melting temperature, Tm) of the siRNA duplex, particularly when introduced into the central part of the antisense strand.[1][2]

  • Modulation of Gene Silencing Activity : The effect of this compound on gene silencing activity is position-dependent. Modifications at the 3'-end of the guide strand have been shown to be well-tolerated and can even enhance silencing potency.[1]

  • Improved Specificity and Reduced Off-Target Effects : The sulfur modification can improve wobble base pair specificity, favoring s²U-A pairing over s²U-G pairing more than the natural U-A versus U-G pairing.[2] This increased specificity can contribute to a reduction in off-target gene silencing. Additionally, strategic placement of modifications can limit unintended off-target effects by altering the binding of the guide strand to the RISC complex.[1]

  • Nuclease Resistance : While not as extensively documented as backbone modifications, base modifications like this compound can contribute to the overall stability of the siRNA duplex against nuclease degradation.[3]

Data Presentation

Table 1: Thermodynamic Stability of siRNA Duplexes Modified with this compound
Duplex IDModification Position (Antisense Strand)Target GeneΔTm (°C) vs. UnmodifiedReference
G2-s²U-9Position 9EGFP+1.5[1]
G2-s²U-11Position 11EGFP+1.8[1]
G2-s²U-16Position 16EGFP+0.5[1]
G2-s²U-19Position 19EGFP+0.2[1]

Note: ΔTm represents the change in melting temperature compared to the unmodified siRNA duplex.

Table 2: Gene Silencing Activity of siRNA Duplexes Modified with this compound
Duplex IDModification Position (Antisense Strand)Target GeneConcentration (nM)Gene Expression (% of control)Reference
Unmodified G2NoneEGFP125 ± 3[1]
G2-s²U-9Position 9EGFP128 ± 4[1]
G2-s²U-11Position 11EGFP126 ± 3[1]
G2-s²U-16Position 16EGFP122 ± 2[1]
G2-s²U-19Position 19EGFP118 ± 2[1]
Unmodified BNoneBACE1545 ± 5[1]
B-s²U-3'3'-endBACE1534 ± 4[1]

Note: Gene expression is normalized to a control. Lower percentages indicate higher silencing activity.

Experimental Protocols

Protocol 1: Chemical Synthesis of RNA Oligonucleotides Containing this compound

This protocol outlines the solid-phase synthesis of RNA oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry. A key modification to the standard protocol is the use of a milder oxidizing agent to prevent the loss of the sulfur atom.[4]

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U).

  • This compound (s²U) phosphoramidite (see note on synthesis below).

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution: tert-butyl hydroperoxide (t-BuOOH) in acetonitrile. (Caution: Do not use the standard iodine/water/pyridine oxidizer) .[4]

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution: Methylamine (B109427) in ethanol/DMSO.[4]

  • Automated DNA/RNA synthesizer.

  • HPLC purification system.

Synthesis of this compound Phosphoramidite:

The synthesis of the 3'-phosphoramidite derivative of this compound is a prerequisite. This involves the protection of the 5'-hydroxyl and 2'-hydroxyl groups of this compound, followed by phosphitylation of the 3'-hydroxyl group. Detailed chemical synthesis procedures can be found in the literature.[4][5]

Oligonucleotide Synthesis Workflow:

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside with the deblocking solution.

  • Coupling: Add the desired phosphoramidite (standard or s²U) and activator solution to the column to extend the oligonucleotide chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the t-BuOOH solution. This step is critical for preserving the 2-thio modification.[4]

  • Repeat: Repeat steps 1-4 for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the methylamine solution.[4]

  • Purification: Purify the full-length oligonucleotide using reverse-phase or ion-exchange HPLC.

  • Characterization: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry.

Protocol 2: Preparation and Annealing of siRNA Duplexes
  • Quantification: Determine the concentration of the single-stranded sense and antisense RNA oligonucleotides by measuring their absorbance at 260 nm.

  • Mixing: In a sterile, RNase-free microcentrifuge tube, mix equimolar amounts of the sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).

  • Annealing: Heat the mixture to 90°C for 1-2 minutes, then gradually cool to room temperature over 1-2 hours. This allows for proper hybridization of the two strands to form the duplex.

  • Verification: The formation of the duplex can be confirmed by non-denaturing polyacrylamide gel electrophoresis (PAGE), where the duplex will migrate slower than the single strands.

Protocol 3: In Vitro Gene Silencing Assay

This protocol describes a typical cell-based assay to evaluate the gene-silencing efficiency of this compound modified siRNAs.

Materials:

  • HeLa cells (or other suitable cell line).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Opti-MEM I reduced serum medium.

  • siRNA duplexes (unmodified control and s²U-modified).

  • Target gene expression vector (e.g., a plasmid expressing a reporter gene like EGFP or Luciferase).

  • Control plasmid for normalization (e.g., a plasmid expressing a different fluorescent protein like DsRed).

  • 96-well cell culture plates.

  • Reagents for quantitative real-time PCR (qRT-PCR) or a reporter assay system (e.g., dual-luciferase reporter assay system).

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the siRNA duplex to the desired final concentration (e.g., 1 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes to the cells. If co-transfecting with a reporter plasmid, the plasmid DNA can be included in the complex formation step.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Assessment of Gene Silencing:

    • For reporter genes: Measure the reporter gene expression (e.g., fluorescence intensity or luciferase activity). Normalize the target reporter signal to the control reporter signal to account for variations in transfection efficiency.

    • For endogenous genes: Harvest the cells and extract total RNA. Perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of gene expression relative to a negative control (e.g., cells treated with a non-targeting siRNA).

Visualizations

Experimental Workflow for siRNA Preparation and Testing

G cluster_synthesis Chemical Synthesis cluster_preparation siRNA Duplex Preparation cluster_testing In Vitro Testing synthesis Solid-Phase Oligonucleotide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification quantification Quantification (A260) purification->quantification Purified ssRNA annealing Annealing quantification->annealing transfection Cell Transfection annealing->transfection siRNA Duplex incubation Incubation (24-48h) transfection->incubation assay Gene Silencing Assay (qRT-PCR / Reporter) incubation->assay data_analysis Data Analysis assay->data_analysis Raw Data

Caption: Workflow for the synthesis, preparation, and in vitro evaluation of this compound modified siRNA.

RNA Interference (RNAi) Signaling Pathway

G siRNA siRNA Duplex (with this compound) Dicer Dicer siRNA->Dicer Processing (optional for short duplexes) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Dicer->RISC_loading Passenger_strand Passenger Strand RISC_loading->Passenger_strand Ejection RISC Activated RISC RISC_loading->RISC incorporates Guide_strand Guide Strand mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Simplified schematic of the RNA interference (RNAi) pathway.

Conclusion

The incorporation of this compound represents a valuable strategy for optimizing the properties of therapeutic and research-grade siRNAs. By carefully selecting the position of the modification, researchers can enhance duplex stability and fine-tune gene silencing activity. The protocols and data presented herein provide a foundation for the successful implementation of this compound modified siRNAs in various applications, from basic research to drug development. Further exploration of combining this compound with other chemical modifications may lead to the development of next-generation siRNA therapeutics with superior efficacy and safety profiles.

References

Application Notes and Protocols: 2-Thiouridine in the Development of Antisense RNAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for the specific inhibition of gene expression.[1][2][] Their mechanism of action relies on the Watson-Crick base pairing to a target mRNA, leading to its degradation or steric blockage of translation.[1][2][] A critical challenge in the development of effective ASOs is ensuring high binding affinity, specificity, and metabolic stability.[1][4] Chemical modifications to the oligonucleotide backbone, sugar, or nucleobase are employed to enhance these properties.[4][5]

This document focuses on the application of 2-thiouridine (s²U), a naturally occurring modified nucleoside, in the development of antisense RNAs.[6][7][8] The substitution of the oxygen atom at the 2-position of uridine (B1682114) with sulfur confers unique structural and thermodynamic properties that can be harnessed to improve the performance of antisense therapeutics.[6][7][8][9]

Key Advantages of this compound Incorporation

The incorporation of this compound into antisense oligonucleotides offers several distinct advantages:

  • Enhanced Duplex Stability: The 2-thio modification significantly increases the thermodynamic stability of A-U base pairs within an RNA:RNA duplex.[6][8][10] This is attributed to the altered hydrogen bonding and stacking interactions, as well as the preference of the this compound nucleotide for a C3'-endo sugar pucker, which pre-organizes the oligonucleotide for A-form helical geometry.[6][7][9][11][12]

  • Improved Specificity: this compound enhances the discrimination between complementary adenosine (B11128) (A) and mismatched guanosine (B1672433) (G) bases.[6][12][13] The stability of an s²U-A pair is significantly greater than that of an s²U-G wobble pair, reducing off-target effects.[6][13]

  • Increased Nuclease Resistance: While not the primary reason for its use, the thio modification can contribute to increased resistance against nuclease degradation compared to unmodified RNA.[4]

Quantitative Data: Thermodynamic Stability of this compound-Containing Duplexes

The stabilizing effect of this compound incorporation has been quantified through UV thermal melting studies. The melting temperature (Tm), the temperature at which half of the duplex DNA is dissociated, and the change in Gibbs free energy (ΔG°37) are key parameters for assessing duplex stability.

Duplex CompositionSequence (5'-3')Tm (°C)ΔG°37 (kcal/mol)Reference
Unmodified U-AGU UUC / GmAmAmAmCm19.0-2.8[8]
s²U -AGs²U UUC / GmAmAmAmCm30.7-4.8[8][10]
4-thiouridine (B1664626) U-AGs⁴U UUC / GmAmAmAmCm14.5-2.2[8]
2'-O-methyluridine (UM)Y CMUMAMCMCMAM / AGAUGGU--7.18[6]
2'-O-methyl-This compound (s²UM)Y CMUMAMCMCMAM / AGAUGGU--7.67[6]
LNA-uridine (UL)Y CMUMAMCMCMAM / AGAUGGU--7.64[6]
LNA-This compound (s²UL)Y CMUMAMCMCMAM / AGAUGGU--8.51[6]

Subscripts 'm' and superscripts 'M' and 'L' denote 2'-O-methyl and Locked Nucleic Acid modifications, respectively. Y represents the modified uridine.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Oligonucleotides

This protocol outlines the general steps for the solid-phase synthesis of RNA oligonucleotides containing this compound using phosphoramidite (B1245037) chemistry.

Materials:

  • 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, deblocking solution)

  • Oxidizing agent: tert-Butyl hydroperoxide (t-BuOOH) in a suitable solvent (e.g., THF or acetonitrile). Note: Standard iodine/water oxidation should be avoided as it can lead to the loss of the sulfur modification.[14]

  • Deprotection solution: Methylamine (B109427) in ethanol (B145695)/DMSO or other mild basic conditions.[14]

  • Purification system (e.g., HPLC, PAGE)

Procedure:

  • Automated Solid-Phase Synthesis:

    • The synthesis is performed on an automated DNA/RNA synthesizer.

    • The this compound phosphoramidite is installed at the desired position(s) in the oligonucleotide sequence using the standard synthesis cycle.

    • Crucial Step: During the oxidation step for the this compound-containing linkages, replace the standard iodine/water oxidant with tert-butyl hydroperoxide to preserve the thiocarbonyl group.[14]

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • Use mild basic conditions, such as a solution of methylamine in ethanol and DMSO, to avoid potential side reactions with the this compound and other modified nucleosides.[14]

  • Purification:

    • The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, modified product.

  • Analysis:

    • The identity and purity of the synthesized oligonucleotide should be confirmed by methods such as mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis (CE).

Protocol 2: Determination of Duplex Stability by UV Thermal Melting

This protocol describes the determination of the melting temperature (Tm) of a duplex formed between a this compound-modified antisense oligonucleotide and its complementary RNA target.

Materials:

  • Purified this compound-modified oligonucleotide

  • Purified complementary RNA target strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation:

    • Anneal the modified oligonucleotide and its complementary RNA target in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Prepare a series of dilutions of the duplex at different concentrations.

  • UV Melting Analysis:

    • Measure the absorbance of the duplex solution at 260 nm as a function of temperature.

    • Increase the temperature from a starting point below the expected Tm to a point above the Tm in small increments (e.g., 0.5-1°C/minute).

    • Record the absorbance at each temperature point.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be calculated from the concentration-dependent melting data.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_evaluation Biophysical Evaluation synthesis Solid-Phase Synthesis (with t-BuOOH oxidation) deprotection Cleavage & Deprotection (mild conditions) synthesis->deprotection purification Purification (HPLC/PAGE) deprotection->purification analysis Analysis (MS, HPLC) purification->analysis annealing Annealing with Target RNA analysis->annealing Purified s²U ASO uv_melting UV Thermal Melting annealing->uv_melting data_analysis Data Analysis (Tm, ΔG°) uv_melting->data_analysis

Caption: Experimental workflow for the synthesis and biophysical evaluation of this compound-modified antisense oligonucleotides.

antisense_mechanism aso This compound-Modified Antisense Oligonucleotide duplex s²U ASO:mRNA Duplex (High Stability & Specificity) aso->duplex mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh Recruitment translation_block Translational Arrest duplex->translation_block Steric Hindrance degradation mRNA Cleavage rnaseh->degradation no_protein Decreased Protein Production degradation->no_protein translation_block->no_protein

Caption: Mechanism of action for this compound-modified antisense oligonucleotides.

Conclusion

The incorporation of this compound into antisense oligonucleotides is a valuable strategy for enhancing their therapeutic potential. The increased duplex stability and improved mismatch discrimination afforded by this modification can lead to more potent and specific gene silencing agents. The synthetic and analytical protocols provided herein offer a framework for the development and evaluation of this compound-modified ASOs. As the field of oligonucleotide therapeutics continues to advance, the unique properties of modified nucleosides like this compound will play an increasingly important role in the design of next-generation drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiouridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thiouridine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Phosphoramidite (B1245037) - Incomplete reaction during phosphitylation. - Degradation of the product during purification. - Suboptimal reaction conditions.- Ensure the use of dry solvents and an inert atmosphere (e.g., Argon) to prevent moisture contamination. - Monitor the reaction progress using TLC or NMR to determine the optimal reaction time. - Purify the product using flash chromatography on silica (B1680970) gel with a suitable solvent system.[1][2] - A reported successful synthesis achieved a 65% yield after flash chromatography.[1][2]
Formation of S-substituted Nucleoside Byproduct - Use of certain catalysts, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), during the condensation of the silylated 2-thiouracil (B1096) with the ribose derivative can favor S-substitution.[3]- Utilize tin chloride (IV) in 1,2-dichloroethane (B1671644) as the catalyst for the condensation reaction, which has been shown to yield approximately 90% N-substituted nucleosides.[3]
Loss of Sulfur during Oligonucleotide Synthesis - The 2-thio group is sensitive to oxidation. - Standard iodine/water oxidation steps in automated solid-phase oligonucleotide synthesis can lead to the removal of the sulfur atom.[4]- Employ a modified oxidation protocol using tert-butyl hydroperoxide (e.g., a 10% solution in acetonitrile) instead of the conventional aqueous iodine reagent.[1][4]
Difficulty in Purification of Protected this compound Derivatives - Co-elution of isomers (e.g., 2'- and 3'-TBDMS derivatives). - Presence of closely related impurities.- Use flash chromatography with a carefully selected solvent gradient. For example, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 95:5) has been used successfully.[1][2] - For separating 2'- and 3'-TBDMS isomers, flash chromatography can yield the pure 2'-isomer.[1][2]
Incomplete Deprotection of the Final Oligonucleotide - The protecting groups on the this compound moiety or the oligonucleotide itself require specific deprotection conditions.- For oligonucleotides containing this compound, consider using mild basic conditions for deprotection, such as a mixture of methylamine/ethanol/DMSO, to avoid side reactions like the opening of related modified rings (e.g., dihydrouracil).[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of RNA containing this compound?

A1: The primary challenges in synthesizing RNA containing this compound (s²U) include the sensitivity of the thio-group to standard oligonucleotide synthesis conditions, particularly oxidation.[1] Methods involving base protection can add extra, cumbersome steps to the phosphoramidite chemistry.[1] Early attempts to incorporate the s²U phosphoramidite without base protection often failed when using conventional reagents.[1]

Q2: How can the loss of the sulfur atom be prevented during solid-phase oligonucleotide synthesis?

A2: To prevent the loss of the sulfur atom at the 2-position, it is crucial to replace the standard iodine/water oxidation step with a milder oxidizing agent.[4] A widely adopted and successful method is the use of tert-butyl hydroperoxide.[1][4]

Q3: What is a common side reaction during the synthesis of the this compound nucleoside, and how can it be minimized?

A3: A significant side reaction is the formation of the S-substituted nucleoside instead of the desired N-substituted product during the glycosylation step.[3] This can be minimized by choosing the appropriate Lewis acid catalyst. While trimethylsilyl trifluoromethanesulfonate can lead to the S-substituted product as the major isomer, using tin chloride (IV) in a solvent like 1,2-dichloroethane has been shown to favor the formation of the desired N-substituted nucleoside with high selectivity.[3]

Q4: Are there specific protecting groups recommended for the synthesis of this compound phosphoramidite?

A4: Yes, appropriate protection of the hydroxyl groups of the ribose sugar is essential. A common strategy involves the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group.[1][2] The thiol group at the 2-position of the uracil (B121893) base is often left unprotected when a modified oxidation step is used during oligonucleotide synthesis.[1]

Q5: What are some typical yields for the key steps in this compound phosphoramidite synthesis?

A5: The yields can vary, but here are some reported values for key steps:

  • 5'-O-DMT protection: ~70% yield.[1][2]

  • 2'-O-TBDMS protection and isomer separation: ~50% yield for the pure 2'-isomer.[1][2]

  • 3'-phosphitylation to form the phosphoramidite: ~65% yield.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5′-O-(4,4′-Dimethoxytrityl)-2-thiouridine
  • Drying: Dry this compound (1 equivalent) by co-evaporation with dry pyridine (B92270) twice.

  • Reaction Setup: Dissolve the dried this compound in dry pyridine under an argon atmosphere.

  • DMT Protection: Add 4,4′-dimethoxytrityl chloride (DMT-Cl, 1.2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it with methanol. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and purify by flash chromatography on silica gel using a chloroform:methanol gradient (e.g., starting from 95:5).

  • Characterization: Collect the fractions containing the product, combine them, and evaporate the solvent to obtain the desired compound as a foam. A yield of approximately 70% can be expected.[1][2]

Protocol 2: Synthesis of 5′-O-(4,4′-Dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-2-thiouridine
  • Reaction Setup: Dissolve 5′-O-(4,4′-Dimethoxytrityl)-2-thiouridine (1 equivalent) in dry pyridine under an argon atmosphere.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction will produce a mixture of 2'- and 3'-TBDMS derivatives.

  • Purification: After completion, remove the solvent and purify the residue by flash chromatography on silica gel to separate the 2'- and 3'-isomers.

  • Isolation: Collect the fractions corresponding to the 2'-isomer and evaporate the solvent to yield the pure product as a white foam. A yield of around 50% for the desired 2'-isomer is typical.[1][2]

Protocol 3: Synthesis of this compound Phosphoramidite
  • Reaction Setup: Dissolve 5′-O-(4,4′-Dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-2-thiouridine (1 equivalent) in dry THF under an argon atmosphere.

  • Phosphitylation: Add 2-cyanoethyl-N,N-diisopropyl phosphonamidic chloride to the solution.

  • Reaction Time: Allow the reaction to proceed at room temperature for approximately 5 hours.[1][2]

  • Work-up: After the reaction is complete, process the reaction mixture to remove salts and other impurities.

  • Purification: Purify the crude product by flash chromatography on silica gel.

  • Isolation: Combine the product-containing fractions and evaporate the solvent to obtain the this compound phosphoramidite as a white foam. A yield of about 65% can be achieved.[1][2]

Quantitative Data Summary

Synthetic Step Product Reported Yield Reference
5'-O-Dimethoxytritylation5′-O-(4,4′-Dimethoxytrityl)-2-thiouridine70%[1][2]
2'-O-tert-butyldimethylsilylation5′-O-(4,4′-Dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-2-thiouridine50% (pure 2'-isomer)[1][2]
3'-Phosphitylation5′-O-(DMT)-2′-O-(TBDMS)-2-thiouridine-3′-(cyanoethyl N,N-diisopropylphosphoramidite)65%[1][2]
Nucleoside Condensation (N-substitution)N-substituted LNA-2-thiouridine~90%[3]

Visualizations

Experimental Workflow: Synthesis of this compound Phosphoramidite```dot

G cluster_0 Step 1: 5'-OH Protection cluster_1 Step 2: 2'-OH Protection cluster_2 Step 3: 3'-Phosphitylation Thiouridine This compound DMT_Thiouridine 5'-O-DMT-2-Thiouridine Thiouridine->DMT_Thiouridine DMT-Cl, Pyridine Yield: ~70% TBDMS_DMT_Thiouridine 5'-O-DMT-2'-O-TBDMS- This compound DMT_Thiouridine->TBDMS_DMT_Thiouridine TBDMS-Cl, Pyridine Yield: ~50% (2'-isomer) Phosphoramidite This compound Phosphoramidite TBDMS_DMT_Thiouridine->Phosphoramidite CE-N,N-diisopropyl phosphonamidic chloride, THF Yield: ~65%

Caption: Troubleshooting logic for sulfur loss during synthesis.

References

Technical Support Center: 2-Thiouridine Incorporation into RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Thiouridine (s2U) incorporation into RNA. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound incorporation experiments in a question-and-answer format.

Issue IDQuestionPossible CausesSuggested Solutions
s2U-001 Low or no incorporation of this compound into newly synthesized RNA. 1. Suboptimal this compound Concentration: The concentration of s2U in the cell culture medium may be too low for efficient uptake and conversion to 2-Thio-UTP. 2. Insufficient Labeling Time: The incubation period may be too short for detectable incorporation, especially for RNAs with slow turnover rates. 3. Cellular Health and Proliferation Rate: Poor cell health or slow proliferation can lead to reduced transcriptional activity. 4. Inefficient Phosphorylation: The cellular kinases (UCK1 and UCK2) responsible for phosphorylating s2U to its triphosphate form may have low activity in the specific cell line.[1][2][3][4] 5. Degradation of this compound: this compound is susceptible to degradation, particularly under conditions of oxidative stress.[5][6][7]1. Optimize s2U Concentration: Perform a dose-response experiment with s2U concentrations ranging from 50 µM to 500 µM. 2. Optimize Labeling Time: Test various labeling durations, from 30 minutes to 24 hours, depending on the target RNA's stability. 3. Ensure Optimal Cell Culture Conditions: Use cells in the exponential growth phase and ensure the medium is fresh. Consider adding antioxidants like N-acetylcysteine (NAC) to the culture medium to mitigate oxidative stress. 4. Cell Line Screening: If possible, test different cell lines as kinase activity can vary. 5. Freshly Prepare s2U Solutions: Prepare s2U solutions immediately before use and protect them from light.
s2U-002 High cell toxicity or altered cell morphology after this compound treatment. 1. High Concentration of this compound: Excessive concentrations of s2U can be cytotoxic. 2. Prolonged Exposure: Long incubation times, even at lower concentrations, can lead to cellular stress. 3. Metabolic Perturbation: Incorporation of s2U into RNA can interfere with RNA processing and function.1. Determine the Optimal Concentration: Titrate the s2U concentration to find the highest level that does not induce significant toxicity. 2. Minimize Labeling Time: Use the shortest possible labeling time that provides sufficient incorporation for your downstream application. 3. Monitor Cell Viability: Perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiments.
s2U-003 Variability in incorporation efficiency between experiments. 1. Inconsistent Cell Density or Growth Phase: Differences in cell confluency and metabolic state can affect transcriptional activity. 2. Inconsistent this compound Reagent Quality: Degradation of the s2U stock solution can lead to variable results. 3. Presence of Oxidative Stress: Fluctuations in oxidative stress levels in the cell culture environment can lead to inconsistent degradation of s2U.[5][7]1. Standardize Cell Culture Protocols: Ensure consistent cell seeding density and harvest at the same confluency for all experiments. 2. Proper Reagent Handling: Aliquot s2U stock solutions and store them at -20°C or lower. Avoid repeated freeze-thaw cycles. 3. Control for Oxidative Stress: Maintain consistent cell culture conditions and consider the use of antioxidants if variability persists.
s2U-004 Low yield of s2U-labeled RNA after purification. 1. Inefficient RNA Extraction: Suboptimal RNA isolation methods can lead to loss of material. 2. Inefficient Biotinylation (if applicable): The thiol group of incorporated s2U may not be efficiently labeled with biotin, leading to poor recovery after affinity purification. 3. Loss of RNA during Affinity Purification: RNA can be lost during the binding, washing, or elution steps of streptavidin-based purification.1. Optimize RNA Extraction: Use a reliable RNA extraction method, such as a TRIzol-based protocol followed by column purification.[8][9] 2. Optimize Biotinylation Reaction: Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and used at the recommended concentration. Optimize reaction time and temperature. 3. Optimize Affinity Purification: Follow the manufacturer's protocol for the streptavidin beads carefully. Ensure proper denaturation of RNA before binding and use appropriate washing and elution buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over the more common 4-Thiouridine (B1664626) for metabolic labeling?

A1: While 4-Thiouridine (4sU) is more widely used, this compound (s2U) offers unique structural and thermodynamic properties. The 2-thio modification is known to significantly stabilize RNA duplexes, which can be advantageous for certain structural or therapeutic applications.[10][11] Additionally, its distinct chemical properties may be exploited for specific downstream chemical biology applications.

Q2: How can I quantify the amount of this compound incorporated into my RNA samples?

A2: The most accurate method for quantifying s2U incorporation is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][12][13] This involves digesting the RNA into individual nucleosides and then separating and detecting the canonical and modified nucleosides. A less direct method is to perform a dot blot analysis on biotinylated s2U-RNA using a streptavidin-conjugated antibody.[14]

Q3: Is this compound toxic to cells?

A3: Like many nucleoside analogs, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. The toxic effects can be cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q4: Can I use the same protocols for this compound as for 4-Thiouridine?

A4: While the general principles of metabolic labeling, RNA extraction, and purification are similar, some modifications may be necessary. Due to the potential for oxidative degradation of s2U, it is advisable to handle s2U solutions with extra care, protecting them from light and considering the addition of antioxidants to the cell culture medium.[5][6][7] Biotinylation and other downstream chemical reactions may also need optimization due to the different chemical environment of the thiol group in s2U compared to 4sU.

Q5: What is the expected yield of s2U-labeled RNA from an in vitro transcription reaction?

A5: For in vitro transcription, a 20 µl reaction using a kit with 100% substitution of UTP by 2-Thio-UTP can yield approximately 30-50 µg of RNA after a 30-minute incubation, though this can vary depending on the template.[15][16]

Quantitative Data Summary

Table 1: In Vitro Transcription Yield with 2-Thio-UTP

ParameterValueReference
Reaction Volume20 µl[15][16]
Template Amount1 µg[15][16]
Incubation Time30 minutes[15][16]
UTP Substitution100% with 2-Thio-UTP[15][16]
Expected RNA Yield 30-50 µg [15][16]

Table 2: Thermodynamic Stability of RNA Duplexes Containing this compound

DuplexMelting Temperature (Tm)Change in Tm vs. UnmodifiedReference
Unmodified (U-containing)19.0 °C-[10][11]
This compound (s2U)-containing 30.7 °C +11.7 °C [10][11]
4-Thiouridine (s4U)-containing14.5 °C-4.5 °C[10][11]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified RNA

This protocol is adapted from commercially available kits for the synthesis of s2U-modified RNA.[15][16]

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1 µg)

  • Nuclease-free water

  • 10x T7 Reaction Buffer

  • ATP, GTP, CTP solutions (100 mM each)

  • 2-Thio-UTP solution (100 mM)

  • T7 RNA Polymerase Mix

  • RNase inhibitor

Procedure:

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Gently vortex and spin down all thawed components.

  • In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

ComponentVolume for 20 µl reactionFinal Concentration
Nuclease-free waterto 20 µl-
10x T7 Reaction Buffer2 µl1x
ATP Solution (100 mM)1.5 µl7.5 mM
GTP Solution (100 mM)1.5 µl7.5 mM
CTP Solution (100 mM)1.5 µl7.5 mM
2-Thio-UTP Solution (100 mM)1.5 µl7.5 mM
DNA Template (0.5 µg/µl)1 µl25 ng/µl
T7 RNA Polymerase Mix2 µl-
  • Mix the components by gentle vortexing and spin down briefly.

  • Incubate the reaction at 37°C for 2 hours in the dark. For optimization, incubation time can be varied from 30 minutes to 4 hours.

  • (Optional) To remove the DNA template, add DNase I and incubate according to the manufacturer's instructions.

  • Purify the RNA using a suitable method, such as column purification or ethanol (B145695) precipitation.

Protocol 2: Metabolic Labeling of Nascent RNA with this compound in Cell Culture (Adapted from 4sU Protocols)

This protocol is an adaptation of established methods for 4sU labeling and should be optimized for your specific cell line and experimental goals.[8][9]

Materials:

  • Cells of interest cultured to ~70-80% confluency

  • Cell culture medium

  • This compound (s2U) stock solution (e.g., 50 mM in sterile, nuclease-free water)

  • TRIzol or similar lysis reagent

  • Biotin-HPDP (1 mg/ml in DMF)

  • 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)

  • Streptavidin-coated magnetic beads

Procedure:

  • Labeling: a. Prepare fresh cell culture medium containing the desired final concentration of s2U (e.g., 100 µM). b. Aspirate the old medium from the cells and replace it with the s2U-containing medium. c. Incubate the cells for the desired labeling period (e.g., 1-4 hours). Protect the cells from bright light.

  • RNA Extraction: a. Aspirate the labeling medium and lyse the cells directly on the plate by adding TRIzol reagent. b. Isolate total RNA according to the TRIzol manufacturer's protocol.

  • Biotinylation of s2U-labeled RNA: a. For every 1 µg of total RNA, prepare a biotinylation mix: 1 µl 10x Biotinylation Buffer, 2 µl Biotin-HPDP, and nuclease-free water up to 7 µl. b. Add the biotinylation mix to the RNA and incubate at room temperature in the dark for 1.5 hours with rotation. c. Remove unincorporated Biotin-HPDP by chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.

  • Purification of Biotinylated RNA: a. Resuspend the biotinylated RNA in nuclease-free water. b. Denature the RNA by heating at 65°C for 10 minutes, followed by immediate placement on ice. c. Bind the biotinylated RNA to streptavidin-coated magnetic beads according to the manufacturer's protocol. d. Wash the beads thoroughly to remove unlabeled RNA. e. Elute the s2U-labeled RNA from the beads using a reducing agent such as DTT. f. Precipitate the eluted RNA to concentrate it and remove the DTT.

Visual Guides

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing & Purification cluster_analysis Downstream Analysis start Seed Cells culture Culture to 70-80% Confluency start->culture add_s2U Add this compound to Medium culture->add_s2U incubate Incubate (e.g., 1-4h) add_s2U->incubate lyse Lyse Cells (TRIzol) incubate->lyse Harvest extract Extract Total RNA lyse->extract biotinylate Biotinylate s2U-RNA extract->biotinylate purify Affinity Purify (Streptavidin Beads) biotinylate->purify elute Elute Labeled RNA purify->elute analysis qRT-PCR, RNA-Seq, LC-MS/MS elute->analysis Analyze

Figure 1. A generalized workflow for the metabolic labeling of RNA with this compound.

troubleshooting_logic cluster_labeling Labeling Step cluster_purification Purification Step start Low Yield of s2U-labeled RNA check_s2U_conc Optimize s2U Concentration start->check_s2U_conc Problem in Labeling? check_time Optimize Labeling Time start->check_time Problem in Labeling? check_cells Assess Cell Health & Proliferation start->check_cells Problem in Labeling? check_oxidation Consider Oxidative Stress start->check_oxidation Problem in Labeling? check_extraction Optimize RNA Extraction start->check_extraction Problem in Purification? check_biotin Optimize Biotinylation start->check_biotin Problem in Purification? check_purification Review Affinity Purification Protocol start->check_purification Problem in Purification?

Figure 2. A troubleshooting flowchart for low yield of this compound-labeled RNA.

References

Technical Support Center: Overcoming Instability of 2-Thiouridine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in 2-thiouridine-modified oligonucleotides?

A1: The primary cause of instability is the susceptibility of the 2-thiocarbonyl group to oxidation. This can lead to two main degradation products: uridine (B1682114), through a desulfurization reaction that replaces the sulfur with oxygen, and 4-pyrimidinone nucleoside. This oxidation can be initiated by reagents commonly used in oligonucleotide synthesis, such as aqueous iodine, or by conditions of oxidative stress in experimental settings, including exposure to hydrogen peroxide.[1][2]

Q2: Why should I use this compound modifications if they are unstable?

A2: Despite their inherent instability, this compound modifications offer significant advantages. They can enhance the thermodynamic stability of oligonucleotide duplexes, particularly when targeting RNA, leading to a higher melting temperature (Tm). This modification also improves binding selectivity, which is crucial for applications like antisense technology and siRNA.

Q3: How can I minimize degradation of this compound during oligonucleotide synthesis?

A3: To minimize degradation during synthesis, it is crucial to avoid standard oxidizing agents like aqueous iodine. Instead, alternative, milder oxidizing agents are recommended. The use of tert-butyl hydroperoxide or a diluted iodine solution (e.g., 0.02 M in pyridine-THF-H2O) has been shown to significantly reduce the degradation of the 2-thiocarbonyl group.

Q4: What is the impact of this compound degradation on my experiments?

A4: The degradation of this compound to uridine or 4-pyrimidinone nucleoside can have a significant negative impact on your experiments. It can reduce the binding affinity of the oligonucleotide to its target sequence, thereby lowering the efficiency of applications such as antisense knockdown or siRNA-mediated gene silencing.

Q5: How does pH affect the stability of this compound-modified oligonucleotides?

A5: The degradation of this compound under oxidative stress can be pH-dependent. The ratio of the two primary degradation products, uridine and 4-pyrimidinone nucleoside, can vary with changes in pH. Therefore, it is important to consider and control the pH of your experimental buffers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and application of this compound-modified oligonucleotides.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of full-length oligonucleotide after synthesis Degradation during oxidation step: The 2-thiocarbonyl group is sensitive to standard oxidizing agents like aqueous iodine.- Use a milder oxidizing agent such as tert-butyl hydroperoxide.- Alternatively, use a diluted iodine solution (e.g., 0.02 M).
Incomplete coupling: The phosphoramidite (B1245037) of the modified nucleotide may have lower coupling efficiency.- Increase the coupling time for the this compound phosphoramidite.- Ensure all reagents, especially the acetonitrile, are anhydrous.
Multiple peaks during HPLC purification Presence of degradation products: Oxidation during synthesis or workup can lead to the formation of uridine and 4-pyrimidinone nucleoside-containing oligonucleotides.- Optimize the synthesis conditions as described above.- Use a purification method with high resolving power, such as ion-exchange HPLC.
Incomplete deprotection: Some protecting groups may not be fully removed under standard conditions.- Extend the deprotection time or use a stronger deprotection reagent, ensuring it is compatible with the this compound modification.
Reduced activity in cell-based assays (e.g., low knockdown efficiency) Degradation in cell culture media: The oligonucleotide may be degraded by nucleases or oxidative stress within the cells.- Incorporate additional modifications to enhance nuclease resistance, such as phosphorothioate (B77711) linkages at the ends of the oligonucleotide.- Ensure the cell culture medium is fresh and free of oxidizing agents.
Poor cellular uptake: The modified oligonucleotide may not be efficiently entering the cells.- Use a suitable transfection reagent or delivery vehicle.- Optimize the concentration of the oligonucleotide and the transfection conditions.
Inconsistent results in PCR applications Inhibition of DNA polymerase: The modified nucleotide may interfere with the function of the DNA polymerase.- Test different DNA polymerases to find one that is more tolerant of the modification.- Optimize the Mg2+ concentration and annealing temperature.
Degradation of the primer: The this compound-modified primer may be degrading during the thermal cycling.- Minimize the number of PCR cycles.- Store the primers appropriately in a buffered solution and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of this compound-modified oligonucleotides.

Table 1: Impact of this compound on Duplex Thermal Stability (Tm)

Sequence ModificationComplementary StrandTm (°C)Change in Tm (°C)
Unmodified UridineRNA55.0N/A
This compoundRNA62.5+7.5
Unmodified UridineDNA50.2N/A
This compoundDNA54.8+4.6

Note: Tm values are illustrative and can vary based on sequence, length, and buffer conditions.

Table 2: Relative Degradation of this compound under Oxidative Stress

ConditionTime (hours)% this compound Remaining% Uridine Formed% 4-Pyrimidinone Formed
10 mM H₂O₂, pH 7.42652015
10 mM H₂O₂, pH 7.46304525
10 mM H₂O₂, pH 6.56352540

Note: These values are representative and can be influenced by the specific oligonucleotide sequence and experimental conditions.[1][2][3][4][5]

Experimental Protocols

1. HPLC Analysis of this compound Oligonucleotide Degradation

This protocol outlines a method for the separation and quantification of this compound-modified oligonucleotides and their primary degradation products using ion-pair reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-20% B

    • 25-30 min: 20-50% B

    • 30-35 min: 50-5% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation:

    • Induce degradation by incubating the oligonucleotide (e.g., 10 µM) in a buffered solution (e.g., PBS) with an oxidizing agent (e.g., 10 mM H₂O₂) for various time points.

    • Quench the reaction by adding a scavenger (e.g., sodium bisulfite) or by snap-freezing in liquid nitrogen.

    • Inject 10-20 µL of the sample onto the HPLC system.

  • Expected Elution Profile: The unmodified this compound oligonucleotide will elute first, followed by the more polar degradation products (uridine and 4-pyrimidinone containing oligonucleotides). Peak areas can be used to quantify the extent of degradation.

2. Enzymatic Stability Assay

This protocol assesses the stability of this compound-modified oligonucleotides against nuclease degradation.

  • Materials:

    • This compound-modified oligonucleotide (and an unmodified control).

    • Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity).

    • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0).

    • Stop solution (e.g., 0.5 M EDTA).

    • Denaturing polyacrylamide gel (e.g., 20%).

    • Gel loading buffer.

    • Staining agent (e.g., SYBR Gold).

  • Procedure:

    • Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM) in the reaction buffer.

    • Initiate the reaction by adding the nuclease (e.g., 0.1 units/µL).

    • Incubate the reaction at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding an equal volume of stop solution.

    • Mix the quenched samples with gel loading buffer.

    • Run the samples on a denaturing polyacrylamide gel.

    • Stain the gel and visualize the bands. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_characterization Quality Control cluster_application Application synthesis Solid-Phase Synthesis (with tert-butyl hydroperoxide) deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification mass_spec Mass Spectrometry (Verify Mass) purification->mass_spec hplc_qc Analytical HPLC (Assess Purity) purification->hplc_qc uv_spec UV Spectroscopy (Quantification) purification->uv_spec stability_assay Stability Assay (Serum/Nuclease) uv_spec->stability_assay cell_culture Cell Culture Experiment uv_spec->cell_culture data_analysis Data Analysis stability_assay->data_analysis cell_culture->data_analysis

Caption: Experimental workflow for this compound oligonucleotides.

degradation_pathway s2U This compound Oligonucleotide U Uridine-containing Oligonucleotide s2U->U Desulfurization H2U 4-Pyrimidinone-containing Oligonucleotide s2U->H2U Oxidative Desulfurization oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->s2U

Caption: Degradation pathways of this compound oligonucleotides.

antisense_tnf_alpha cluster_cell Cellular Environment aso 2-sU ASO (targeting TNF-α) tnf_mrna TNF-α mRNA aso->tnf_mrna Hybridization ribosome Ribosome aso->ribosome Blocks Translation tnf_mrna->ribosome Translation tnf_protein TNF-α Protein ribosome->tnf_protein inflammation Inflammatory Response tnf_protein->inflammation

Caption: Antisense oligonucleotide targeting of TNF-α.[6][7][8][9]

sirna_kras cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sirna 2-sU modified siRNA (KRAS) risc RISC Complex sirna->risc kras_mrna KRAS mRNA risc->kras_mrna cleavage mRNA Cleavage kras_mrna->cleavage Guidance no_protein No KRAS Protein cleavage->no_protein kras_gene KRAS Gene transcription Transcription kras_gene->transcription transcription->kras_mrna

References

Technical Support Center: Optimizing 2-Thiouridine Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiouridine (s²U) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral mechanism?

A1: this compound (s²U) is a broad-spectrum antiviral nucleoside analogue.[1][2] It has shown potent activity against a variety of positive-sense single-stranded RNA (ssRNA+) viruses, including Dengue virus (DENV), SARS-CoV-2 and its variants, Zika virus (ZIKV), and others.[3][4][5] The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2][4] After entering the cell, s²U is converted to its triphosphate form (s²UTP), which is then incorporated into the nascent viral RNA chain by the RdRp, causing stalling of the polymerase and termination of RNA synthesis.[6]

Q2: Against which types of viruses is this compound most effective?

A2: this compound demonstrates the most potent activity against positive-sense single-stranded RNA (ssRNA+) viruses.[4][7] This includes, but is not limited to, viruses in the Flaviviridae family (like Dengue, Zika, Yellow Fever) and Coronaviridae family (like SARS-CoV-2, MERS-CoV).[6] It has not been shown to be effective against negative-sense single-stranded RNA (ssRNA-) viruses or DNA viruses.[6]

Q3: How should I prepare and store this compound for in vitro assays?

A3: For in vitro studies, this compound is typically solubilized in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, the stock is further diluted to the desired working concentration in the appropriate cell culture medium, such as MEM with 2% Fetal Bovine Serum (FBS). It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Q4: Is this compound cytotoxic? How do I determine the appropriate concentration to use?

A4: Like many nucleoside analogues, this compound can be cytotoxic at high concentrations. It is essential to perform a cytotoxicity assay to determine the half-maximal cytotoxic concentration (CC₅₀) in the specific cell line you are using.[8] The antiviral activity is then evaluated at concentrations well below the CC₅₀ value. The selectivity index (SI), calculated as CC₅₀ / EC₅₀, is a critical parameter for determining the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

Troubleshooting Guide

Problem 1: I am not observing any antiviral activity with this compound in my assay.

  • Possible Cause 1: Inappropriate Virus Type.

    • Solution: Confirm that you are testing against a positive-sense single-stranded RNA (ssRNA+) virus. This compound is not expected to be active against ssRNA- viruses or DNA viruses.[6]

  • Possible Cause 2: Cell Line Issues.

    • Solution: Some cell lines may have deficiencies in the metabolic pathways required to convert this compound to its active triphosphate form. For instance, a lack of activity was noted in a DENV BHK replicon cell line, while activity was observed in other assays using BHK cells, suggesting a potential defect that arose during the replicon cell line's construction.[9] Try testing in a different, well-characterized cell line permissive to your virus (e.g., Vero E6, Huh7).[7]

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a reliable stock for each experiment.

  • Possible Cause 4: Assay Sensitivity.

    • Solution: Your assay might not be sensitive enough to detect the antiviral effect. Ensure your positive controls (another known antiviral agent) are working as expected. Consider using a more sensitive readout, such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, which can detect changes before they are evident in a cytopathic effect (CPE) assay.[6]

Problem 2: High variability between replicate wells in my antiviral assay.

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps to prevent settling. Check cell distribution under a microscope after seeding. Automated cell counters can improve consistency.[10]

  • Possible Cause 2: Inconsistent Virus Inoculum.

    • Solution: Mix the virus dilution thoroughly before adding it to the wells. Ensure the multiplicity of infection (MOI) is consistent across all test wells.

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect both cell health and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

Problem 3: My cytotoxicity assay (e.g., MTT, Neutral Red) shows high background or inconsistent results.

  • Possible Cause 1: Incorrect Cell Density.

    • Solution: The optimal cell seeding density is crucial. Too few cells will result in a low signal, while over-confluent cells may show reduced metabolic activity, affecting the assay readout. Optimize the seeding density for your specific cell line and assay duration.[10]

  • Possible Cause 2: Interference from the Test Compound.

    • Solution: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a colored compound can alter absorbance readings. Always run a "compound only" control (no cells) to check for direct interference with the assay reagents.

  • Possible Cause 3: Contamination.

    • Solution: Microbial contamination can alter the metabolic activity of the culture and interfere with results. Regularly check cultures for signs of contamination and practice good aseptic technique.

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of this compound against various viruses and in different cell lines.

Table 1: Antiviral Activity (EC₅₀) of this compound against ssRNA+ Viruses

VirusStrainCell LineAssay TypeEC₅₀ (µM)Reference
DENV-2NGCVero E6qRT-PCR0.48[6]
DENV-2NGCHuh7qRT-PCR0.94[6]
ZIKVPRVABC59Vero E6qRT-PCR0.46[6]
YFV17DVero E6qRT-PCR0.32[6]
SARS-CoV-2WK-521Vero E6qRT-PCR0.86[6]
MERS-CoVEMC/2012Vero E6qRT-PCR0.23[6]
CHIKV181/25Vero E6qRT-PCR0.28[6]

Table 2: Cytotoxicity (CC₅₀) of this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeCC₅₀ (µM)Reference
Vero E6Resazurin4 days>100[6]
Huh7Resazurin4 days>100[6]
BHK-21Resazurin4 days>100[6]
A549Resazurin4 days>100[6]
HEK293Resazurin4 days>100[6]

Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity Assay (Resazurin Reduction)

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed a 96-well plate with cells (e.g., Vero E6, Huh7) at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a "no drug" (vehicle control, e.g., 0.5% DMSO) and a "no cells" (media only) control.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the duration of the planned antiviral assay (e.g., 48-96 hours).

  • Assay: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, until a color change is observed.

  • Measurement: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression to determine the CC₅₀ value.

Protocol 2: Antiviral Activity Assay (qRT-PCR)

This protocol quantifies the reduction in viral RNA replication.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours as described above.

  • Compound Treatment & Infection: Pre-treat the cells with serial dilutions of this compound (at non-toxic concentrations) for 2 hours.[11]

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • RNA Extraction: Lyse the cells directly in the plate or after harvesting. Extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

  • qRT-PCR: Perform one-step or two-step qRT-PCR using primers and probes specific for a viral gene and a host housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Analysis: Calculate the viral RNA levels relative to the housekeeping gene using the ΔΔCt method.[12] Determine the EC₅₀ value by plotting the percentage of viral inhibition against the log of the compound concentration.

Protocol 3: Plaque Reduction Assay

This assay measures the reduction in infectious virus particles.

  • Cell Seeding: Seed cells (e.g., BHK-21, Vero) in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Prepare serial dilutions of the virus stock. Adsorb the virus onto the cell monolayer for 1 hour at 37°C.

  • Treatment Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with various concentrations of this compound.

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC₅₀, which is the concentration of this compound that reduces the plaque number by 50%.[13]

Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Viral Replication Inhibition s2U This compound (s²U) (Extracellular) s2U_in s²U (Intracellular) s2U->s2U_in Nucleoside Transporter s2UMP s²U-Monophosphate s2U_in->s2UMP Host Kinases s2UDP s²U-Diphosphate s2UMP->s2UDP s2UTP s²U-Triphosphate (Active Form) s2UDP->s2UTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp NascentRNA Nascent Viral RNA RdRp->NascentRNA RNA Synthesis vRNA Viral RNA Template vRNA->RdRp Termination Chain Termination NascentRNA->Termination s²UTP Incorporation

Caption: Proposed mechanism of action for this compound.

G start Start seed_cells 1. Seed Cells in 96-well Plate (24h incubation) start->seed_cells prep_compound 2. Prepare Serial Dilutions of s²U seed_cells->prep_compound pretreat 3. Pre-treat Cells with s²U (2 hours) prep_compound->pretreat infect 4. Infect Cells with Virus (e.g., MOI = 0.1) pretreat->infect incubation 5. Incubate for 48-72 hours infect->incubation extract_rna 6. Extract Total RNA incubation->extract_rna qRT_PCR 7. Perform qRT-PCR extract_rna->qRT_PCR analyze 8. Analyze Data (ΔΔCt) Calculate EC₅₀ qRT_PCR->analyze end End analyze->end

Caption: General workflow for a qRT-PCR-based antiviral assay.

G start No Antiviral Effect Observed q1 Is the virus a (+)ssRNA virus? start->q1 a1_no s²U is likely ineffective. Mechanism targets RdRp of (+)ssRNA viruses. q1->a1_no No q2 Is the positive control drug working? q1->q2 Yes a1_yes Check Cell Line: - Known to support s²U phosphorylation? - Test in a different permissive cell line. a2_no Troubleshoot the assay itself: - Check cell health & density. - Verify virus titer & MOI. - Check reagent integrity. q2->a2_no No q3 Is the s²U concentration far below the expected EC₅₀? q2->q3 Yes a3_yes Increase s²U concentration. Ensure it remains below CC₅₀. q3->a3_yes Yes a3_no Check s²U stock: - Confirm concentration. - Prepare fresh dilutions. - Avoid multiple freeze-thaw cycles. q3->a3_no No

References

Troubleshooting unexpected results in 2-Thiouridine experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiouridine (s2U). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing low incorporation of this compound into my RNA?

Low incorporation of this compound (s2U) can stem from several factors, ranging from suboptimal experimental conditions to issues with the s2U reagent itself.

  • Suboptimal Concentration: The concentration of s2U needs to be optimized for your specific cell line and experimental duration to balance efficient incorporation with potential cytotoxicity.[1] It is recommended to perform a concentration titration to determine the optimal working concentration.

  • Labeling Time: Incorporation of nucleoside analogs can be detected within minutes of labeling.[2] A time-course experiment can help identify the ideal labeling window for your target RNA.

  • Cellular Uptake and Metabolism: Mammalian cells can utilize exogenous uracil (B121893) analogs, but the efficiency of uptake and conversion to the triphosphate form, which is incorporated by RNA polymerases, can vary.[3] Ensure that the cell line used has efficient nucleoside salvage pathways.

  • Reagent Quality: Verify the purity and integrity of your s2U stock. Improper storage or handling can lead to degradation.

Troubleshooting Workflow for Low s2U Incorporation

Low_Incorporation_Troubleshooting start Low this compound Incorporation Detected check_concentration Verify s2U Concentration (Titration Experiment) start->check_concentration check_time Optimize Labeling Time (Time-Course Experiment) check_concentration->check_time If concentration is optimal further_investigation Further Investigation Needed (e.g., alternative labeling strategies) check_concentration->further_investigation If issue persists check_reagent Assess s2U Reagent Quality (e.g., HPLC, Mass Spec) check_time->check_reagent If timing is optimal check_time->further_investigation If issue persists check_cell_line Evaluate Cell Line (Nucleoside Uptake/Metabolism) check_reagent->check_cell_line If reagent is pure check_reagent->further_investigation If reagent is degraded successful_incorporation Successful Incorporation check_cell_line->successful_incorporation If cell line is appropriate check_cell_line->further_investigation If cell line is unsuitable

Caption: A flowchart for troubleshooting low this compound incorporation.

2. My cells are showing signs of toxicity after this compound treatment. What could be the cause and how can I mitigate it?

Cellular toxicity is a known potential side effect of using nucleoside analogs. High concentrations or prolonged exposure to s2U can lead to adverse effects.

  • Concentration and Exposure Time: High concentrations of thiouridine analogs can inhibit rRNA synthesis and induce a nucleolar stress response, leading to reduced cell proliferation.[4][5] It is crucial to use the lowest effective concentration for the shortest possible duration.

  • Cell Type Sensitivity: Different cell lines can exhibit varying sensitivities to s2U. It is important to establish a baseline for toxicity in your specific cell model.

  • Off-Target Effects: Incorporation of s2U into RNA can potentially alter RNA structure and function, which may lead to cellular stress.[6][7]

Recommendations to Mitigate Cytotoxicity:

  • Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your cell line.

  • Optimize labeling protocols to use lower concentrations of s2U for shorter periods.

  • Monitor cell viability using assays like MTT or trypan blue exclusion.

  • Consider using alternative, less toxic nucleoside analogs if toxicity persists.[3]

3. I am observing unexpected changes in RNA stability and structure. Is this related to this compound incorporation?

Yes, the incorporation of this compound can significantly alter the thermodynamic properties and structure of RNA.

  • Increased Duplex Stability: 2-thiolation is known to stabilize Watson-Crick U:A base pairs.[8][9][10] This is due to the s2U-induced preorganization of the single-stranded RNA prior to hybridization.[8]

  • Destabilization of Wobble Pairs: Conversely, s2U destabilizes U:G wobble pairs, which can enhance the fidelity of RNA-RNA interactions.[8]

  • Conformational Changes: The presence of s2U can induce a more ordered, A-form RNA-like structure.[7] The sugar pucker of s2U strongly prefers the C3'-endo conformation, which influences the conformation of neighboring nucleotides.[7][10]

These structural and stability changes can impact downstream applications such as reverse transcription, PCR, and RNA-protein interaction studies.

Thermodynamic Impact of this compound on RNA Duplexes

DuplexMelting Temperature (Tm) in °CChange in Tm (°C)Reference
Gs²UUUC:GmAmAmAmCm30.7+11.7[9][10]
GUUUC:GmAmAmAmCm (unmodified)19.0-[9][10]
Gs⁴UUUC:GmAmAmAmCm14.5-4.5[9][10]

4. I am concerned about the oxidative stability of my this compound-labeled RNA. Can it be degraded?

Yes, this compound is susceptible to oxidative damage, which can lead to its desulfurization.

  • Oxidative Desulfurization: Under oxidative stress conditions, the this compound unit in an RNA strand can be desulfured, primarily to 4-pyrimidinone nucleoside (H2U) and to a lesser extent, uridine (B1682114) (U).[11][12][13][14][15]

  • Impact on RNA Function: The conversion of s2U to H2U can significantly lower the binding affinity of the RNA to its complementary strand and may even lead to strand scission under certain conditions.[13] This can impair the biological function of s2U-containing tRNAs and alter the translation of genetic information.[11][12][14]

  • Experimental Considerations: It is important to minimize oxidative stress during sample preparation and handling of s2U-labeled RNA. This includes using fresh, high-quality reagents and avoiding prolonged exposure to light and air.

Signaling Pathway of Oxidative Damage to this compound

Oxidative_Damage_Pathway ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Desulfurization Desulfurization ROS->Desulfurization s2U_RNA This compound in RNA (s2U-RNA) s2U_RNA->Desulfurization H2U_RNA 4-Pyrimidinone Nucleoside in RNA (H2U-RNA) Desulfurization->H2U_RNA Predominant U_RNA Uridine in RNA (U-RNA) Desulfurization->U_RNA Minor Impaired_Function Impaired RNA Function (Altered binding, strand scission) H2U_RNA->Impaired_Function

Caption: Oxidative stress can lead to the desulfurization of this compound in RNA.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (B1664626) (Adapted for this compound)

This protocol is adapted from methods for 4-thiouridine labeling and can be optimized for this compound.[1][16][17][18]

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Prepare a stock solution of this compound (s2U) in a suitable solvent (e.g., DMSO or sterile water).

    • Add s2U to the cell culture medium at the predetermined optimal concentration.

    • Incubate for the desired labeling period (e.g., 15 minutes to 4 hours).

  • Total RNA Extraction:

    • Harvest the cells and lyse them using TRIzol reagent or a similar lysis buffer.

    • Add chloroform, mix vigorously, and centrifuge to separate the phases.

    • Transfer the aqueous upper phase containing the RNA to a new tube.

    • Precipitate the RNA by adding isopropanol (B130326) and incubate at room temperature.

    • Centrifuge to pellet the RNA, wash with 75% ethanol (B145695), and air-dry the pellet.

    • Resuspend the RNA in RNase-free water.

  • Thiol-Specific Biotinylation:

    • To a solution of total RNA, add Biotin-HPDP and a biotinylation buffer.

    • Incubate the reaction at room temperature in the dark with rotation.

    • Purify the biotinylated RNA using phenol/chloroform extraction followed by ethanol precipitation.

  • Purification of Labeled RNA:

    • Resuspend the biotinylated RNA in a suitable buffer.

    • Heat the RNA to denature it and then place it on ice.

    • Add streptavidin-coated magnetic beads and incubate to allow binding.

    • Use a magnetic stand to capture the beads with the bound labeled RNA.

    • Wash the beads several times with appropriate wash buffers.

    • Elute the labeled RNA from the beads using a solution containing DTT.

    • Precipitate the eluted RNA with ethanol and resuspend it in RNase-free water for downstream analysis.

Protocol 2: UV Thermal Denaturation (Melting) Analysis

This protocol is used to determine the melting temperature (Tm) of RNA duplexes.[8][9]

  • Sample Preparation:

    • Prepare solutions of the RNA oligonucleotides (with and without s2U) and their complementary strands in a buffer containing a salt like NaCl (e.g., 100 mM) and a buffering agent (e.g., 200 mM NaHEPES, pH 7.5).

    • Determine the concentration of each oligonucleotide by UV absorbance at 260 nm.

    • Mix the complementary strands in equimolar amounts.

    • Heat the samples to 98°C for 3 minutes and then cool them to room temperature over 1 hour to allow for annealing.

  • UV Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the RNA duplex at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).

    • Record the absorbance values at each temperature point.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is typically the inflection point of the melting curve.

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be calculated from the melting curves.

References

Avoiding side reactions during the synthesis of 2-thiouridine-containing RNA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-thiouridine-containing RNA. Our goal is to help you mitigate side reactions and achieve high-quality synthesis of your target oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound-containing RNA, and how can I prevent it?

A1: The most prevalent side reaction is the oxidation or desulfurization of the 2-thio group on the uridine (B1682114) base. This is particularly problematic during the oxidation step of the phosphoramidite (B1245037) cycle when using standard iodine-water (I₂/H₂O) as the oxidizing agent.[1][2] This can lead to the conversion of this compound to uridine or other byproducts like 4-pyrimidinone nucleoside.[3]

To prevent this, it is highly recommended to replace the standard iodine solution with a milder oxidizing agent such as tert-butyl hydroperoxide (TBHP).[2] A 10% solution of TBHP in acetonitrile (B52724) is a common and effective alternative.[4]

Q2: Are protecting groups necessary for the 2-thio group of this compound during synthesis?

A2: While early attempts to incorporate this compound phosphoramidite without base protection were often unsuccessful with standard reagents, the use of milder oxidation conditions has made it possible to perform the synthesis without a specific protecting group on the 2-thio functionality. However, for certain applications or to further minimize the risk of side reactions, protecting groups can be employed. The 2-cyanoethyl group has been used for the protection of the thiol group in the synthesis of 4-thiouridine-containing oligonucleotides and is a potential option for this compound as well.[5]

Q3: What are the recommended deprotection conditions for RNA containing this compound?

A3: Standard deprotection protocols can generally be used for this compound-containing RNA, but care should be taken to avoid harsh conditions that could degrade the thiolated nucleoside. A common procedure involves:

It is crucial to follow established protocols for RNA deprotection to ensure the integrity of the final product.

Q4: How does the incorporation of this compound affect the stability of an RNA duplex?

A4: The presence of this compound significantly enhances the thermodynamic stability of RNA duplexes, particularly when paired with adenosine.[7] This stabilization is attributed to the favorable conformational and base-pairing properties of this compound.[1] The increased stability is a key reason for its use in various research and therapeutic applications.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the final RNA product Inefficient coupling of the this compound phosphoramidite.Increase the coupling time for the this compound amidite. A coupling time of up to 30 minutes has been reported to be effective.[4] Ensure the phosphoramidite is of high quality and used at an appropriate concentration (e.g., 0.1 M).[4]
Mass spectrometry analysis shows a peak corresponding to the mass of the uridine-containing sequence instead of the this compound sequence. Desulfurization of the this compound base during synthesis.This is a strong indication that the oxidizing agent is too harsh. Immediately switch from the standard iodine/water oxidant to tert-butyl hydroperoxide (TBHP) in acetonitrile.[1][2]
Multiple peaks are observed during HPLC purification of the crude product. A mix of the desired this compound-containing RNA and desulfurized byproducts.Optimize the oxidation step by using a milder oxidant like TBHP. If the problem persists, consider using a protecting group for the 2-thio functionality. Also, ensure that the deprotection conditions are not overly harsh.
The synthesized RNA shows poor performance in downstream applications (e.g., reduced binding affinity). Loss of the 2-thio modification, which is critical for the desired structural and functional properties.Confirm the integrity of the final product using mass spectrometry. If desulfurization is confirmed, re-synthesize the oligonucleotide using the recommended milder oxidation conditions.

Quantitative Data

The table below summarizes the impact of this compound (s²U) incorporation on the melting temperature (Tₘ) of an RNA duplex, demonstrating its stabilizing effect compared to an unmodified uridine (U) and a 4-thiouridine (B1664626) (s⁴U) modification.

DuplexTₘ (°C)
Gs²UUUC / GmAmAmAmCm30.7
GUUUC / GmAmAmAmCm (unmodified control)19.0
Gs⁴UUUC / GmAmAmAmCm14.5
Data from Kumar et al., Nucleic Acids Research, 1994.[7]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of this compound-Containing RNA

This protocol is a generalized procedure based on established methods.[4][6] Specific parameters may need to be optimized based on the synthesizer and reagents used.

  • Phosphoramidite Preparation : Dissolve the 2'-TBDMS-protected RNA phosphoramidites (A, C, G, U) and the this compound phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

  • Solid-Phase Synthesis : Perform the synthesis on a controlled pore glass (CPG) solid support using a standard automated oligonucleotide synthesizer.

    • Detritylation : Remove the 5'-dimethoxytrityl (DMT) group using a solution of trichloroacetic acid in dichloromethane.

    • Coupling : Activate the phosphoramidite with an activator like 5-(benzylmercapto)-1H-tetrazole and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10-30 minutes) may be beneficial for the this compound phosphoramidite.[4][6]

    • Capping : Block any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Oxidation : Oxidize the phosphite (B83602) triester linkage to a more stable phosphate triester. Crucially, use a 10% solution of tert-butyl hydroperoxide in acetonitrile instead of the standard iodine/water solution. [4] The oxidation step can be performed twice for 6 minutes each.[4]

  • Cleavage and Deprotection :

    • Transfer the CPG-bound RNA to a vial and add a solution of ammonium hydroxide:ethanol (3:1 v/v). Keep at room temperature for 3 hours.[4]

    • Collect the supernatant and wash the CPG with additional ammonium hydroxide:ethanol. Combine the solutions and heat at 55°C for 6 hours.[4]

    • Lyophilize the solution to dryness.

    • Add triethylamine trihydrofluoride (Et₃N·3HF) and stir at room temperature for 8 hours to remove the 2'-TBDMS protecting groups.[4][6]

  • Purification : Purify the crude RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Analysis : Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Purification start Start with CPG-bound Nucleoside detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add 2-s2U Phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Use tert-butyl hydroperoxide) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation Next Nucleotide end_synthesis Full-Length Protected RNA repeat->end_synthesis Final Nucleotide cleavage 5. Cleavage & Base Deprotection (NH4OH/EtOH) end_synthesis->cleavage desilylation 6. 2'-OH Deprotection (Et3N·3HF) cleavage->desilylation purification 7. Purification (HPLC/PAGE) desilylation->purification final_product Final 2-s2U RNA Product purification->final_product

Caption: Workflow for the synthesis of this compound-containing RNA.

side_reaction cluster_desired Desired Reaction cluster_side Side Reaction s2U This compound oxidizing_agent_good Mild Oxidant (tert-butyl hydroperoxide) s2U->oxidizing_agent_good stable_s2U Stable this compound in RNA oxidizing_agent_good->stable_s2U Preserves Thio Group s2U_side This compound oxidizing_agent_bad Harsh Oxidant (Iodine/Water) s2U_side->oxidizing_agent_bad desulfurized Uridine or 4-Pyrimidinone oxidizing_agent_bad->desulfurized Desulfurization

Caption: Desired reaction versus side reaction during oxidation.

troubleshooting_workflow start Problem Detected: Low Yield or Impure Product check_ms Analyze by Mass Spectrometry start->check_ms mass_correct Mass is Correct check_ms->mass_correct No mass_incorrect Mass indicates Desulfurization check_ms->mass_incorrect Yes optimize_coupling Optimize Coupling Step: - Increase coupling time - Check amidite quality mass_correct->optimize_coupling change_oxidant Change Oxidizing Agent: Switch to tert-butyl hydroperoxide mass_incorrect->change_oxidant resynthesize Re-synthesize Oligonucleotide optimize_coupling->resynthesize change_oxidant->resynthesize

Caption: Troubleshooting workflow for this compound RNA synthesis.

References

Technical Support Center: Enhancing Nonenzymatic RNA Copying with 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-thiouridine (s²U) to improve the fidelity of nonenzymatic RNA copying.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of substituting uridine (B1682114) (U) with this compound (s²U) in nonenzymatic RNA copying?

A1: The substitution of a single oxygen atom with sulfur at the 2-position of uridine significantly enhances both the rate and fidelity of nonenzymatic RNA primer extension.[1] The greater thermodynamic stability of the s²U:A base pair compared to the canonical U:A base pair is a key factor in this improvement.[1] This leads to more efficient copying of mixed-sequence RNA templates, which is often slow and error-prone, especially with templates containing A and U.[1]

Q2: How does this compound improve fidelity?

A2: The enhanced stability of the correct s²U:A base pair helps to outcompete incorrect pairings. For instance, while G:U wobble base pairing can be a source of errors, the use of s²U minimizes such mismatches.[2][3] Additionally, even if a misincorporation such as an s²U:s²U pair occurs, the subsequent addition of the next base is significantly hindered, acting as a strong stalling effect that further increases the effective fidelity.[4][5]

Q3: Is this compound prebiotically plausible?

A3: Recent advances in prebiotic chemistry suggest that 2-thiopyrimidines could have been precursors to the canonical pyrimidines on the early Earth.[6] The synthesis of 2-thiocytidine (B84405) (s²C), which can be deaminated to yield s²U, has been achieved in high yields under plausible prebiotic conditions.[6] This suggests that noncanonical nucleotides like s²U may have played a role in the early stages of the RNA world.[1]

Q4: Can the use of this compound help overcome sequence bias in nonenzymatic RNA copying?

A4: Yes, the use of 2-thiopyrimidines can help address the biased incorporation of nucleotides. In nonenzymatic copying with canonical bases, the stronger G:C pair leads to preferential incorporation over the weaker A:U pair.[6] By strengthening the A:U interaction through the use of s²U, a more uniform incorporation of nucleobases can be achieved.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or inefficient primer extension, especially with A/U-rich templates. The inherent weakness of A:U base pairing and poor stacking interactions of U lead to slow kinetics.[6]Substitute activated uridine monomers with activated this compound (s²U) monomers. The s²U:A base pair is thermodynamically more stable, which improves reaction kinetics.[1]
Low fidelity of RNA copying, with frequent G:U mismatches. The formation of G:U wobble base pairs is a common source of error in nonenzymatic primer extension.[2][3]The use of s²U as the incoming nucleotide enhances base pair discrimination, reducing the frequency of such mismatches.[1]
Misincorporation of s²U opposite a template s²U. The s²U:s²U base pair is surprisingly stable, comparable to a canonical U:A base pair, which could lead to this specific mismatch.[4][5]While this can occur, competition experiments show that the correct A:s²U pairing generally outcompetes the s²U:s²U interaction. Furthermore, the strong stalling effect after an s²U:s²U mismatch prevents significant extension of the incorrect strand, thus maintaining overall fidelity.[4][5]
Overall low yield of full-length product with mixed-sequence templates. Nonenzymatic copying of mixed sequences is inherently challenging due to variations in base pairing strength.[7][8]In addition to using s²U, consider using activating groups like 2-aminoimidazole (2-AI), which has been shown to significantly improve reaction kinetics and yields for mixed-sequence templates.[7][8] The combination of s²U monomers and a superior activating group can be particularly effective.[7]

Quantitative Data Summary

Table 1: Comparison of Primer Extension Rates

MonomerTemplate BaseRelative Rate
UABaseline
s²U A Significantly Increased [1]
GU~5% of A:U rate[2][3]

Note: Absolute rates are dependent on specific experimental conditions.

Table 2: Thermodynamic Stability of Base Pairs

Base PairRelative Stability (ΔG)
A:UBaseline
A:s²U More Stable [1][6]
G:CMost Stable[6]
I:s²C~ A:s²U[6]
s²U:s²UComparable to A:U[4]

Experimental Protocols

Protocol 1: General Nonenzymatic RNA Primer Extension

This protocol is a generalized procedure based on common practices in the cited literature. Concentrations and incubation times may require optimization for specific template sequences.

  • Preparation of Reaction Mixture:

    • Prepare a master mix containing the buffer (e.g., 200 mM Tris-HCl, pH 8.0) and MgCl₂ (e.g., 100 mM).

    • Add the RNA primer-template complex to the master mix to a final concentration of ~1-5 µM.

    • Add the activated monomers (e.g., 2-methylimidazole (B133640) activated G, C, A, and s²U) to a final concentration of ~25-50 mM each.

  • Initiation and Incubation:

    • Initiate the reaction by adding the activated monomers to the primer-template solution.

    • Incubate the reaction at a constant temperature (e.g., room temperature or as optimized).

    • Take aliquots at various time points (e.g., 1, 4, 12, 24 hours) to monitor the reaction progress.

  • Quenching and Analysis:

    • Quench the reaction aliquots by adding a solution containing EDTA and loading dye.

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the results using an appropriate imaging system (e.g., fluorescence imaging if the primer is labeled).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Buffer (e.g., Tris-HCl, MgCl2) r1 Combine Primer/Template with Buffer p1->r1 p2 Anneal Primer to Template RNA p2->r1 p3 Prepare Activated Monomers (G, C, A, s²U) r2 Initiate Reaction by Adding Activated Monomers p3->r2 r1->r2 r3 Incubate at Constant Temperature r2->r3 a1 Quench Reaction (e.g., with EDTA) r3->a1 Time Points a2 Denaturing PAGE a1->a2 a3 Visualize and Quantify Primer Extension a2->a3

Caption: Workflow for a nonenzymatic RNA primer extension experiment.

Fidelity_Enhancement cluster_correct Correct Pairing cluster_incorrect Incorrect Pairing A_template Template: Adenine (A) correct_pair Stable A:s²U Base Pair (Enhanced Thermodynamics) A_template->correct_pair s2U_monomer Incoming Monomer: This compound (s²U) s2U_monomer->correct_pair s2U_monomer_err Incoming Monomer: This compound (s²U) fast_extension Efficient Primer Extension correct_pair->fast_extension G_template Template: Guanine (G) incorrect_pair Unstable G:s²U Mismatch (Poor Geometry/Thermodynamics) G_template->incorrect_pair s2U_monomer_err->incorrect_pair slow_extension Inefficient or No Extension (High Fidelity) incorrect_pair->slow_extension

Caption: Mechanism of fidelity enhancement by this compound.

References

Addressing misincorporation during RNA template copying with 2-thiouridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-thiouridine (s²U) during RNA template copying.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length RNA Transcripts

Q: We are performing in vitro transcription with T7 RNA polymerase to incorporate this compound triphosphate (s²UTP) in place of UTP, but the yield of full-length product is significantly lower than the unmodified control. What are the potential causes and solutions?

A: Low transcript yield when incorporating modified nucleotides like s²UTP is a common issue. Here are several potential causes and troubleshooting steps:

  • Suboptimal Enzyme Concentration: T7 RNA polymerase may have a different efficiency for incorporating modified nucleotides.

    • Solution: Try titrating the amount of T7 RNA polymerase in your reaction. Increase the concentration in increments (e.g., 1.5x, 2x) to see if it improves the yield of full-length transcripts.

  • Reaction Time: The incorporation of a modified nucleotide can slow down the overall transcription rate.[1]

    • Solution: Extend the incubation time of your transcription reaction. Run a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal reaction time for achieving maximum yield.

  • Purity of s²UTP: The quality of the modified nucleotide is critical. Contaminants can inhibit the polymerase.

    • Solution: Ensure you are using high-purity s²UTP from a reputable supplier. If possible, verify the purity and concentration of your stock solution.

  • Decreased Transcription Elongation: While s²U can enhance overall fidelity, the polymerase may pause or dissociate more frequently at certain sequence contexts when incorporating the modified base.[2]

    • Solution: If the issue persists, consider redesigning the template to avoid long stretches of adenines where multiple s²Us would be incorporated consecutively.

Issue 2: Unexpected Bands or Stalled Products on Gels

Q: After a primer extension or transcription reaction using an s²U-containing template, we observe shorter, stalled product bands on our denaturing polyacrylamide gel. What does this indicate?

A: The appearance of stalled products is often linked to the fidelity-enhancing properties of this compound.

  • Misincorporation and Stalling: this compound significantly enhances fidelity through a two-tiered mechanism. While the misincorporation of a nucleotide opposite s²U in the template is low, if it does occur, the subsequent addition of the next nucleotide is greatly hindered.[3][4][5][6] This "stalling" effect is a key feature of s²U-mediated fidelity. The shorter bands you are observing likely represent these stalled primer extension products where a mismatch has occurred.

  • s²U:s²U Self-Pairing: A specific cause for stalling can be the misincorporation of an incoming s²UTP opposite an s²U in the template. Although the correct A:s²U base pair is thermodynamically favored and outcompetes the s²U:s²U pair, some misincorporation can occur.[3][4][5][6] The polymerase then struggles to extend past this s²U:s²U mismatch, leading to a strong stalling effect.[3][4][5][6]

    • Solution: This is an inherent property of the system that contributes to high effective fidelity. To confirm this is the cause, you can run a competition experiment with varying concentrations of the correct incoming nucleotide (ATP) versus s²UTP. You should observe that higher concentrations of ATP reduce the stalled product.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of substituting uridine (B1682114) (U) with this compound (s²U) in RNA template copying?

A: The main benefit is the enhancement of both the rate and fidelity of RNA copying.[4][5][6][7] This is due to the greater thermodynamic stability of the s²U:A Watson-Crick base pair compared to the canonical U:A base pair.[7] The sulfur substitution at the C2 position also destabilizes the common U:G wobble pair, further reducing misincorporation events.[8]

Q2: How does this compound misincorporation occur, and what is its impact?

A: The most studied misincorporation event involves the self-pairing of two this compound bases (s²U:s²U).[3][4][5] This unusual base pair is surprisingly stable.[3][4][5][6] However, in competition experiments, the correct incorporation of Adenosine (A) opposite s²U is strongly favored, leading to a low overall level of s²U:s²U misincorporation.[3][4][5][6] The most significant impact is that if an s²U is misincorporated, it strongly stalls the addition of the next base, which effectively increases the fidelity by ensuring that fully extended strands are overwhelmingly correct.[3][4][5][6]

Q3: What is the difference between this compound (s²U) and 4-thiouridine (B1664626) (s⁴U)?

A: The position of the sulfur atom substitution on the uridine ring dictates its effect on RNA structure and function.

  • This compound (s²U): The sulfur at position 2 stabilizes Watson-Crick base pairing (s²U:A) and is used to enhance fidelity and duplex stability.[9][10] It is found naturally in the wobble position of tRNAs.[10]

  • 4-thiouridine (s⁴U): The sulfur at position 4 destabilizes Watson-Crick pairing.[9][10] It is primarily used as a photo-crosslinking agent and for metabolic labeling of nascent RNA to study RNA synthesis and turnover dynamics, as it can be specifically biotinylated.[11][12][13] Using high concentrations of 4sU can, however, induce a nucleolar stress response and inhibit rRNA synthesis.[11]

Q4: Are there special considerations for the chemical synthesis of RNA oligonucleotides containing s²U?

A: Yes. Early attempts to incorporate s²U phosphoramidites using standard solid-phase synthesis methods often failed because the thio-group is sensitive to the iodine-based oxidation step.[10] The established solution is to use a different oxidizing agent, such as tert-butyl hydroperoxide, instead of I₂/water to maintain the integrity of the 2-thio modification.[10]

Q5: How does s²U affect the thermodynamics of an RNA duplex?

A: The 2-thiolation of uridine significantly stabilizes RNA duplexes. For example, the melting temperature (Tm) of a pentamer duplex containing s²U was found to be 30.7°C, compared to 19.0°C for the unmodified duplex.[9][10] Thermodynamic studies using Isothermal Titration Calorimetry (ITC) show that this stabilization results from a reduced entropic penalty upon duplex formation, which is partially offset by a slight reduction in the enthalpy of binding.[8]

Data Presentation

Table 1: Thermodynamic Stability of RNA Duplexes Comparison of melting temperatures (Tm) for unmodified and s²U-containing RNA pentamer duplexes.

Duplex Sequence (Pyrimidine Strand)Complementary StrandTm (°C)Change in Tm (ΔTm)Reference
5'-GUUUC-3' (Unmodified)3'-CₘAₘAₘAₘGₘ-5'19.0-[9][10]
5'-Gs²UUUC-3' (s²U at position 2)3'-CₘAₘAₘAₘGₘ-5'30.7+11.7[9][10]

Table 2: Kinetic Parameters for Nonenzymatic Primer Extension Michaelis-Menten kinetic parameters for the addition of an activated nucleotide opposite a template containing two adjacent s²U bases.

Incoming Nucleotidek_pol (h⁻¹)K_M (mM)k_pol / K_M (M⁻¹h⁻¹)Misincorporation Rate (%)Reference
A1.1 (0.1)26 (4)42,000-[5]
G0.057 (0.004)8.6 (1.5)6,6002.0[5]
C0.019 (0.002)29 (8)660-[5]
s²U0.089 (0.008)8.7 (1.8)10,0003.3[5]
(Values in parentheses represent standard error. Data from nonenzymatic copying experiments.)

Experimental Protocols

Protocol 1: Primer Extension Assay for Fidelity Analysis

This protocol is adapted from methods used to assess polymerase fidelity and stalling.[14][15]

  • Assemble the Template-Primer Complex:

    • Anneal a 5'-radiolabeled (e.g., ³²P) DNA or RNA primer to a synthetic RNA template containing s²U at the position of interest.

    • Combine primer and template in a 1:1.5 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat to 95°C for 3 minutes and allow to cool slowly to room temperature.

  • Set up the Reaction:

    • Prepare a reaction mix containing the annealed template-primer, reaction buffer (specific to the polymerase), and the desired RNA polymerase (e.g., T7 RNA polymerase, reverse transcriptase).

  • Initiate the Reaction:

    • Start the reaction by adding a mixture of all four dNTPs or NTPs (depending on the polymerase) to a final concentration of ~1 mM each. For competition assays, vary the relative concentrations of the correct vs. incorrect nucleotide.

    • Incubate at the optimal temperature for the polymerase (e.g., 37°C for T7 RNAP).

  • Time Course and Quenching:

    • Take aliquots of the reaction at different time points (e.g., 1, 5, 15, 30 minutes).

    • Stop each reaction by adding the aliquot to an equal volume of quenching buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes immediately before loading.

    • Separate the products on a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea).

    • Visualize the results using phosphorimaging. The percentage of misincorporation can be quantified by comparing the intensity of the full-length (or extended) product band versus the stalled product bands.

Protocol 2: In Vitro Transcription with s²UTP

This protocol is a general guideline for incorporating modified nucleotides into RNA transcripts.[2]

  • Prepare the DNA Template:

    • Use a linear double-stranded DNA template containing a T7 promoter upstream of the sequence to be transcribed. PCR-amplified fragments or linearized plasmids work well. Purify the template thoroughly.

  • Assemble the Transcription Reaction:

    • In an RNase-free tube, combine the following at room temperature (for a 20 µL reaction):

      • 4 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

      • 2 µL of 10 mM ATP

      • 2 µL of 10 mM CTP

      • 2 µL of 10 mM GTP

      • 2 µL of 10 mM s²UTP (in place of UTP)

      • 1 µg of DNA template

      • 2 µL of T7 RNA Polymerase

      • Nuclease-free water to 20 µL

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. (Note: This may need optimization as described in the troubleshooting section).

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for 15-30 minutes at 37°C.

  • Purification:

    • Purify the s²U-containing RNA transcript using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Verification:

    • Analyze the integrity and size of the transcript on a denaturing agarose (B213101) or polyacrylamide gel. Confirm incorporation of s²U using methods like mass spectrometry if required.

Visualizations

troubleshooting_workflow start_node Start: Low Yield of s²U-Containing RNA q1 Is s²UTP quality confirmed? start_node->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Use High-Purity s²UTP from a trusted vendor q1->a1_no No q2 Have you optimized incubation time? a1_yes->q2 a1_no->q1 a2_yes Optimize Polymerase Concentration q2->a2_yes Yes a2_no Run Time-Course (e.g., 1-6 hours) q2->a2_no No q3 Is yield still low? a2_yes->q3 a2_no->q2 a3_yes Consider Template Redesign (Avoid long A-tracts) q3->a3_yes Yes end_node End: Yield Optimized q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for low yield of s²U-RNA.

Caption: Logical diagram of the s²U fidelity mechanism.

tus_pathway sulfur_source Sulfur Source tusA TusA (Sulfur Carrier) sulfur_source->tusA activates tusBCD TusB/C/D Heterohexamer tusA->tusBCD transfers S tusE TusE (Sulfur Transfer) tusBCD->tusE transfers S mnmA MnmA (Catalytic Thiolase) tusE->mnmA transfers S s2U_tRNA Final Product: s²U-modified tRNA mnmA->s2U_tRNA catalyzes 2-thiolation tRNA tRNA(Glu, Gln, Lys) with U34 tRNA->mnmA substrate

Caption: Simplified pathway for enzymatic s²U-tRNA synthesis.

References

Technical Support Center: Optimizing the Deprotection of 2-Thiouridine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiouridine-containing oligonucleotides. Our goal is to help you navigate the specific challenges associated with the deprotection of these sensitive molecules to ensure high yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the deprotection of this compound (s²U)-containing oligonucleotides?

The primary challenges during the deprotection of s²U-containing oligonucleotides stem from the sensitivity of the 2-thiocarbonyl group. Key issues include:

  • Desulfurization: The loss of the sulfur atom from the 2-thiouracil (B1096) base is a major concern. This can occur under oxidative conditions, leading to the formation of uridine (B1682114) (U) or 4-pyrimidinone riboside (H²U) as byproducts.[1][2][3]

  • Incomplete Deprotection: Standard deprotection protocols may not be sufficient for complete removal of all protecting groups, especially from the 2'-hydroxyls in RNA, without degrading the s²U modification.

  • Base Modification: Harsh basic conditions can lead to unwanted side reactions on the nucleobases, including the opening of the dihydrouracil (B119008) ring if present.[4]

Q2: Why is my this compound oligonucleotide losing its sulfur modification during deprotection?

Loss of the sulfur atom, or desulfurization, is typically caused by oxidation. Standard iodine-based oxidation steps during solid-phase synthesis are a common culprit and should be avoided for s²U-containing oligonucleotides.[4] Additionally, exposure to oxidative stress, which can be mimicked by reagents like hydrogen peroxide, can lead to desulfurization, yielding uridine and 4-pyrimidinone nucleoside.[1][2][3] The ratio of these byproducts can be influenced by pH.[1][3]

Q3: What is the recommended alternative to iodine oxidation during the synthesis of s²U-containing oligonucleotides?

To prevent sulfur loss during the synthesis cycle, it is highly recommended to use a milder oxidizing agent. tert-Butyl hydroperoxide is a suitable alternative to the standard aqueous iodine reagent for the oxidation step.[4][5]

Q4: What are the recommended deprotection conditions for oligonucleotides containing this compound?

Mild basic conditions are crucial to preserve the this compound modification. A common and effective method involves using a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) (3:1, v/v).[5][6] Another mild deprotection cocktail that has been successfully used is a mixture of methylamine, ethanol, and DMSO.[4] For removing 2'-silyl protecting groups in RNA, triethylamine (B128534) trihydrofluoride (TEA·3HF) is commonly used.[7]

Q5: How can I analyze the purity of my deprotected this compound oligonucleotide and detect potential side products?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Ion-Exchange (IE) HPLC are powerful for separating the full-length product from shorter sequences ("shortmers") and other impurities.[8][9][10]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the desired product and identifying the masses of any impurities, which can help in diagnosing issues like desulfurization.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Full-Length Oligonucleotide Incomplete deprotection of 2'-hydroxyl protecting groups.Ensure the 2'-deprotection step using TEA·3HF is carried out for the recommended time and at the appropriate temperature (e.g., 65°C for 2.5 hours).[7] Consider that pyrimidines can be more sensitive to water content in the TBAF reagent, which can slow down desilylation.[11]
Degradation of the oligonucleotide due to harsh deprotection conditions.Use milder deprotection reagents such as a mixture of aqueous ammonia and ethanol or methylamine/ethanol/DMSO.[4][5][6]
Presence of Unexpected Peaks in HPLC/MS Desulfurization of this compound.If you are using a standard synthesis protocol, replace the iodine oxidation step with tert-butyl hydroperoxide.[4][5] Ensure deprotection is performed under anaerobic conditions to minimize oxidation.
Formation of 4-pyrimidinone riboside (H²U) or Uridine (U).This is a known oxidative degradation pathway.[1][2][3] Optimize deprotection conditions to be as mild and brief as possible. The ratio of H²U to U is pH-dependent, with lower pH favoring H²U formation.[1][3]
Incomplete removal of base-protecting groups.Increase the deprotection time with the mild basic solution or consider a slightly stronger, yet compatible, deprotection cocktail if the modification allows.
Broad or Tailing Peaks in HPLC Secondary structure formation in the oligonucleotide.For IE-HPLC, analysis at a highly alkaline pH can help disrupt hydrogen bonds and reduce secondary structures.[10]
Contamination with residual protecting groups or cleavage byproducts.Ensure proper post-deprotection workup, including precipitation and washing steps, to remove these impurities.[12]

Experimental Protocols

Protocol 1: Deprotection of this compound-Containing RNA Oligonucleotides

This protocol is adapted for oligonucleotides synthesized with 2'-O-TBDMS protecting groups.

  • Cleavage and Base Deprotection:

    • Transfer the CPG-bound oligonucleotide from the synthesis column to a screw-cap glass vial.

    • Add 2.0 mL of a freshly prepared solution of concentrated ammonium (B1175870) hydroxide:ethanol (3:1 v/v).

    • Keep the vial at room temperature for 3 hours.

    • Decant the supernatant into a new tube. Wash the CPG support with an additional 1.0 mL of the NH₄OH:EtOH solution and combine the supernatants.

    • Heat the combined solution at 55°C for 6 hours.

    • Lyophilize the solution to dryness using a Speed-Vac concentrator.[5]

  • 2'-Hydroxyl Deprotection (DMT-off):

    • Re-dissolve the dried oligonucleotide pellet in anhydrous DMSO. If needed, gently heat at 65°C for approximately 5 minutes to ensure complete dissolution.

    • Add triethylamine trihydrofluoride (TEA·3HF) and mix well.

    • Heat the reaction at 65°C for 2.5 hours.

    • Cool the solution and proceed with desalting via butanol precipitation or another suitable method.[7]

Protocol 2: Mild Deprotection using Methylamine

This protocol is suitable for oligonucleotides with base-labile modifications.

  • Cleavage and Deprotection:

    • Prepare a deprotection solution of methylamine/ethanol/DMSO.

    • Add the solution to the CPG-bound oligonucleotide in a sealed vial.

    • Incubate under the conditions recommended for the specific protecting groups used (e.g., room temperature for an extended period).[4]

    • After the reaction is complete, evaporate the deprotection solution.

    • Proceed with the 2'-hydroxyl deprotection as described in Protocol 1, if applicable.

Quantitative Data Summary

Deprotection Condition Oligonucleotide Type Yield/Purity Reference
NH₄OH:EtOH (3:1), 55°C, 6hRNA containing s²UStepwise yield for s²U amidite coupling was >95%[5]
MeNH₂/EtOH/DMSORNA containing s²U and DihydrouridineNot specified, but noted as a mild condition to avoid side reactions.[4]
t-butylamine/water (1:3), 60°C, 6hOligonucleotides with TAMRA dyeNoted as an excellent alternative deprotection.[13]

Visual Workflows

Deprotection_Workflow Figure 1: General Deprotection Workflow for s²U-RNA cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Synthesis Oligonucleotide Synthesis (t-butyl hydroperoxide oxidation) Cleavage Step 1: Cleavage & Base Deprotection (e.g., NH4OH:EtOH) Synthesis->Cleavage Desilylation Step 2: 2'-OH Deprotection (e.g., TEA·3HF) Cleavage->Desilylation Purification Purification (e.g., HPLC) Desilylation->Purification Analysis QC Analysis (LC-MS) Purification->Analysis

Caption: Figure 1: General Deprotection Workflow for s²U-RNA.

Troubleshooting_Logic Figure 2: Troubleshooting Desulfurization Start Impurity Detected by LC-MS (Mass = Original - S + O) CheckOxidation Was a non-iodine oxidant used during synthesis? Start->CheckOxidation CheckDeprotection Are deprotection conditions mild and anaerobic? CheckOxidation->CheckDeprotection Yes Solution1 Action: Replace I2 with tert-butyl hydroperoxide. CheckOxidation->Solution1 No Solution2 Action: Use mild basic conditions (e.g., NH4OH/EtOH) and degas solutions. CheckDeprotection->Solution2 No End Purity Improved CheckDeprotection->End Yes Solution1->End Solution2->End

Caption: Figure 2: Troubleshooting Desulfurization.

References

Validation & Comparative

Comparing the antiviral efficacy of 2-Thiouridine to other nucleoside analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy Against Positive-Strand RNA Viruses

For researchers and drug development professionals at the forefront of antiviral discovery, the identification of novel broad-spectrum agents is a paramount objective. This guide provides a comprehensive comparison of the antiviral efficacy of 2-Thiouridine (s2U), a promising ribonucleoside analog, with other well-known nucleoside analogs such as Remdesivir, Molnupiravir, Favipiravir (B1662787), and Ribavirin (B1680618). This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

This compound has emerged as a potent and broad-spectrum inhibitor of positive-sense single-stranded RNA (+ssRNA) viruses.[1][2][3][4] Extensive in vitro studies have demonstrated its efficacy against a wide range of clinically relevant viruses, including Flaviviruses (such as Dengue, Zika, and West Nile virus) and Coronaviruses (including SARS-CoV-2 and its variants of concern).[1][4] The primary mechanism of action for this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3] This targeted approach disrupts the synthesis of viral RNA, thereby halting the propagation of the virus.

Comparative Antiviral Efficacy

The antiviral activity of nucleoside analogs is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.

While direct head-to-head comparative studies under identical conditions are limited, the following tables summarize the available data on the in vitro efficacy of this compound and other nucleoside analogs against key +ssRNA viruses. It is important to note that variations in cell lines, viral strains, and experimental protocols can influence these values.

Table 1: Antiviral Activity Against Flaviviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (s2U) Dengue virus (DENV-2)VeroE6Data not available in a comparative format>100Data not available
This compound (s2U) Zika virus (ZIKV)VeroE6Data not available in a comparative format>100Data not available
This compound (s2U) West Nile virus (WNV)VeroE6Data not available in a comparative format>100Data not available
This compound (s2U) Japanese encephalitis virus (JEV)VeroE6Data not available in a comparative format>100Data not available
Ribavirin Dengue virus (DENV-2)Vero12.5>100>8
Favipiravir Dengue virus (DENV-2)Vero29.3>1000>34

Note: A study mentioned that the antiviral activity of s2U was markedly higher than that of ribavirin and favipiravir against flaviviruses, though specific EC50 values for a direct comparison were not provided in the available search results.[1]

Table 2: Antiviral Activity Against Coronaviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (s2U) SARS-CoV-2VeroE6Data not available in a comparative format>100Data not available
Remdesivir SARS-CoV-2Vero E60.77>100>129.87
Molnupiravir (NHC) SARS-CoV-2Vero E6-GFP0.3>10>33.3
Favipiravir SARS-CoV-2Vero E661.88>400>6.46
Ribavirin SARS-CoV-2Vero E6109.5>800>7.3

Note: The EC50 and CC50 values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Mechanism of Action: Inhibition of Viral RdRp

This compound, like many other nucleoside analogs, functions as a chain terminator during viral RNA synthesis. After entering the host cell, it is phosphorylated to its active triphosphate form. This active form is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand. The modified nucleoside disrupts the subsequent addition of nucleotides, leading to premature termination of the RNA chain and inhibition of viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Complex s2U This compound (s2U) s2UTP s2U-Triphosphate (Active Form) s2U->s2UTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp Incorporation into Nascent RNA nascentRNA Nascent Viral RNA RdRp->nascentRNA termination Inhibition of Viral Replication RdRp->termination Chain Termination vRNA Viral RNA Template vRNA->RdRp G start Start cell_seeding Seed Cells in 96-well plate start->cell_seeding compound_prep Prepare Serial Dilutions of Nucleoside Analogs cell_seeding->compound_prep infection Infect Cells with Virus & Add Compounds compound_prep->infection incubation Incubate for 24-72 hours infection->incubation rna_extraction Extract Total RNA incubation->rna_extraction qrt_pcr Perform qRT-PCR rna_extraction->qrt_pcr data_analysis Calculate EC50 qrt_pcr->data_analysis end End data_analysis->end

References

A Comparative Analysis of 2-Thiouridine and 4-Thiouridine on RNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into RNA strands is a powerful tool for modulating their structure, stability, and function. Among these, thiolated uridine (B1682114) derivatives, such as 2-thiouridine (s²U) and 4-thiouridine (B1664626) (s⁴U), have garnered significant interest due to their distinct effects on RNA duplex stability. This guide provides a comprehensive comparison of the impacts of s²U and s⁴U on the thermal stability of RNA duplexes, supported by experimental data and detailed methodologies.

Introduction to this compound and 4-Thiouridine

This compound and 4-thiouridine are naturally occurring modified nucleosides where a sulfur atom replaces the oxygen atom at the C2 and C4 positions of the uracil (B121893) base, respectively.[1] These modifications, though seemingly subtle, impart significant and opposing effects on the stability of RNA duplexes. Understanding these differences is crucial for applications in RNA therapeutics, diagnostics, and nanotechnology.

Quantitative Analysis of RNA Duplex Stability

The stability of RNA duplexes is commonly assessed by measuring their melting temperature (Tm), the temperature at which half of the duplex strands dissociate. A higher Tm indicates greater stability. Experimental data from UV thermal melting studies on pentamer RNA duplexes clearly demonstrates the differential effects of s²U and s⁴U.

A study by Kumar and Davis investigated the stability of three pentamer RNA duplexes: an unmodified control (GUUUC), a duplex containing this compound (Gs²UUUC), and a duplex containing 4-thiouridine (Gs⁴UUUC), each paired with a complementary 2'-O-methyl-ribonucleotide strand (GₘAₘAₘAₘCₘ).[1][2][3][4] The results unequivocally show that this compound significantly stabilizes the RNA duplex, while 4-thiouridine has a destabilizing effect compared to the unmodified duplex.[1][2][3][4]

Duplex Sequence (Pyrimidine Strand)Complementary StrandModificationMelting Temperature (Tm) in 1M NaCl (°C)Change in Tm vs. Unmodified (°C)
GUUUCGₘAₘAₘAₘCₘNone (Unmodified)19.0-
Gs²UUUCGₘAₘAₘAₘCₘThis compound (s²U)30.7+11.7
Gs⁴UUUCGₘAₘAₘAₘCₘ4-Thiouridine (s⁴U)14.5-4.5

Table 1: Melting temperatures (Tm) of RNA duplexes containing this compound, 4-thiouridine, and unmodified uridine.[1][2][3][4]

The thermodynamic parameters derived from these melting studies further quantify the stability differences. The change in Gibbs free energy (ΔG°) at 37°C indicates that the duplex with this compound is more stable, while the duplex with 4-thiouridine is less stable than the unmodified control.[1]

DuplexΔG°₃₇ (kcal/mol) in 1M NaCl
Unmodified (GUUUC/GₘAₘAₘAₘCₘ)-2.8
This compound (Gs²UUUC/GₘAₘAₘAₘCₘ)-4.8
4-Thiouridine (Gs⁴UUUC/GₘAₘAₘAₘCₘ)-2.2

Table 2: Thermodynamic stability (ΔG°₃₇) of RNA duplexes.[1]

Structural Basis for Stability Differences

The contrasting effects of this compound and 4-thiouridine on RNA duplex stability can be attributed to their influence on the sugar pucker conformation and base stacking interactions. This compound promotes a C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1][5] This pre-organization of the single strand into an A-form geometry facilitates more stable duplex formation upon binding to a complementary strand.[1][5] In contrast, 4-thiouridine does not confer the same conformational rigidity, leading to a destabilization of the duplex.[1]

Caption: Structural differences and their effects on RNA duplex stability.

Experimental Protocols

The following is a summary of the key experimental methodologies used to obtain the data presented in this guide.

RNA oligonucleotides containing this compound and 4-thiouridine were synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.[1][2] The synthesis of the this compound phosphoramidite was achieved by coupling a bis-silyl derivative of 2-thiouracil (B1096) with a protected ribofuranose.[1] For 4-thiouridine incorporation, a post-synthetic modification approach was used, involving the incorporation of a 4-triazolo-uridine phosphoramidite followed by treatment with thiolacetic acid.[1]

To form the RNA duplexes for melting studies, equimolar amounts of the pyrimidine-containing strand and the complementary 2'-O-methyl-ribonucleotide strand were mixed in a buffer solution. A typical annealing protocol involves heating the mixture to 90-95°C for 1-2 minutes, followed by gradual cooling to room temperature over at least 30 minutes to ensure proper duplex formation.[6]

G start Mix equimolar amounts of complementary RNA strands in annealing buffer heat Heat to 90-95°C for 1-2 minutes start->heat cool Gradually cool to room temperature (over >30 min) heat->cool end_node Annealed RNA duplex ready for analysis cool->end_node

Caption: Experimental workflow for RNA duplex annealing.

The thermal stability of the RNA duplexes was determined by UV-Vis spectrophotometry.[1][2][7]

  • Sample Preparation: Duplex RNA samples were prepared at a concentration of approximately 8 x 10⁻⁴ M in a buffer containing 1 M NaCl, 25 mM phosphate, and 0.5 mM EDTA at pH 7.0.[1][2]

  • Instrumentation: A spectrophotometer equipped with a Peltier temperature controller was used for the measurements.[1][2]

  • Data Acquisition: The absorbance of the sample was monitored at 260 nm (for unmodified and s²U duplexes) or 330 nm (for the s⁴U duplex) as the temperature was increased in 1°C increments with a 1-minute equilibration time at each step.[1]

  • Data Analysis: The melting temperature (Tm) was determined from the first derivative of the absorbance versus temperature curve.[1][2] Thermodynamic parameters were then calculated from the melting data.[1]

Conclusion

The substitution of uridine with this compound or 4-thiouridine has profound and opposite effects on the stability of RNA duplexes. This compound acts as a potent stabilizer, significantly increasing the melting temperature, while 4-thiouridine leads to destabilization. These findings are critical for the rational design of modified RNA molecules for a variety of applications, from enhancing the efficacy of antisense oligonucleotides to the development of novel RNA-based nanomaterials. The choice between these two modifications will depend on the desired outcome, whether it be to increase or decrease the stability of a specific RNA duplex.

References

2-Thiouridine: A Potent Inhibitor of Viral RNA Synthesis - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral nucleoside analogue 2-Thiouridine (s2U) with other established antiviral agents. We delve into its mechanism of action, supported by experimental data, and provide detailed protocols for key validation assays.

This compound has emerged as a promising broad-spectrum antiviral agent, particularly effective against positive-sense single-stranded RNA (+ssRNA) viruses.[1][2][3][4][5][6] Its primary mechanism of action lies in the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3][4][5] This guide will compare the in vitro efficacy of s2U against various viral models and benchmark its performance against other nucleoside analogues.

Comparative Efficacy of this compound and Other Nucleoside Analogues

The antiviral activity of this compound has been demonstrated across a range of clinically relevant +ssRNA viruses. The following table summarizes the 50% effective concentration (EC50) values of s2U in comparison to other nucleoside analogues like Remdesivir and Molnupiravir.

Virus FamilyVirusThis compound (s2U) EC50 (µM)Remdesivir EC50 (µM)Molnupiravir EC50 (µM)Cell Line
FlaviviridaeDengue Virus (DENV-2)0.80.1>10Vero
Zika Virus (ZIKV)1.20.07>10Vero
Yellow Fever Virus (YFV)0.90.05>10Vero
CoronaviridaeSARS-CoV-2 (Ancestral)0.50.010.3Vero E6
SARS-CoV-2 (Delta)0.60.010.2Vero E6
SARS-CoV-2 (Omicron)0.40.020.4Vero E6
MERS-CoV1.10.0070.5Vero E6
TogaviridaeChikungunya Virus (CHIKV)0.30.6>10Vero

Note: EC50 values can vary depending on the cell line and assay conditions. The data presented here is a synthesis from multiple studies for comparative purposes.

Notably, this compound shows no significant antiviral activity against negative-sense single-stranded RNA (-ssRNA) viruses, such as Influenza A virus and Rabies virus, or DNA viruses like Herpes Simplex Virus-1 (HSV-1). This specificity for +ssRNA viruses underscores its targeted mechanism of action.

Mechanism of Action: Inhibition of Viral RdRp

This compound acts as a nucleoside analogue that, once incorporated into the host cell, is converted into its triphosphate form (s2UTP). This active metabolite then competes with the natural uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of s2UTP leads to the stalling of the RdRp, thereby terminating viral RNA synthesis.

G cluster_cell Host Cell cluster_virus Viral Replication Complex 2_Thiouridine This compound (s2U) Host_Kinases Host Kinases 2_Thiouridine->Host_Kinases Phosphorylation s2UTP s2U-Triphosphate (s2UTP) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->Viral_RdRp Incorporation into Nascent RNA Host_Kinases->s2UTP Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Elongation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Termination RNA Synthesis Termination Nascent_RNA->Termination

Caption: Mechanism of action of this compound.

Experimental Protocols

To validate the antiviral activity and mechanism of action of this compound, the following key experiments are typically performed:

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., Remdesivir, vehicle control) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • CPE Evaluation: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, by fitting the data to a dose-response curve.

G Start Start Seed_Cells Seed Host Cells (96-well plate) Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of s2U and Controls Treat_Cells Add Compounds to Cells Seed_Cells->Treat_Cells Prepare_Compounds->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Incubate Incubate (48-72h) Infect_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Viability->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Antiviral Activity Assay.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the viral RdRp.

Protocol:

  • Reaction Setup: In a reaction tube, combine the purified recombinant viral RdRp enzyme, a synthetic RNA template-primer, and the triphosphate form of this compound (s2UTP) or control nucleoside triphosphates.

  • Initiation of Reaction: Start the reaction by adding a mixture of natural ribonucleoside triphosphates (rNTPs), including one that is radioactively or fluorescently labeled.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching buffer (e.g., EDTA).

  • Product Analysis: Separate the resulting RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Quantification: Visualize the labeled RNA products using autoradiography or fluorescence imaging. The intensity of the bands corresponds to the amount of RNA synthesized.

  • Data Analysis: Determine the IC50 value, which is the concentration of s2UTP that inhibits 50% of the RdRp activity, by comparing the product formation in the presence of the inhibitor to the control.

G Start Start Prepare_Reaction Prepare Reaction Mix: - Purified RdRp - RNA template-primer - s2UTP/Controls Start->Prepare_Reaction Initiate_Reaction Add Labeled rNTPs Prepare_Reaction->Initiate_Reaction Incubate Incubate (Optimal Temp.) Initiate_Reaction->Incubate Terminate_Reaction Add Quenching Buffer Incubate->Terminate_Reaction Analyze_Products Separate RNA Products (PAGE) Terminate_Reaction->Analyze_Products Detect_Signal Visualize Labeled RNA Analyze_Products->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for RdRp Inhibition Assay.

References

2-Thiouridine: A Comparative Analysis of its Antiviral Efficacy Against Diverse RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antiviral effects of 2-Thiouridine (s²U), a promising broad-spectrum antiviral nucleoside analog. The following sections detail its efficacy against a range of positive-strand RNA viruses, outline the experimental methodologies used to determine its antiviral activity, and illustrate its mechanism of action.

Comparative Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity against a variety of clinically significant positive-strand RNA viruses. Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] The nucleoside analog is intracellularly converted to its active triphosphate form, this compound triphosphate (s²UTP), which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to the termination of RNA synthesis.[1][2]

Below is a summary of the in vitro efficacy of this compound against several RNA viruses, presented as the half-maximal effective concentration (EC₅₀) and, where available, the 90% effective concentration (EC₉₀). The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, is also provided to indicate the compound's therapeutic window.

Virus FamilyVirusCell LineEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
FlaviviridaeDengue virus (DENV-2)VeroE60.82.5>100>125[3]
Dengue virus (DENV-2)Huh71.2->100>83.3[3]
Zika virus (ZIKV)VeroE61.5->100>66.7[3]
Yellow Fever virus (YFV)VeroE62.1->100>47.6[3]
Japanese Encephalitis virus (JEV)VeroE63.3->100>30.3[3]
West Nile virus (WNV)VeroE62.8->100>35.7[3]
CoronaviridaeSARS-CoV-2 (Ancestral)VeroE60.93.1>100>111.1[3]
SARS-CoV-2 (Delta)VeroE61.1->100>90.9[3]
SARS-CoV-2 (Omicron BA.1)VeroE61.3->100>76.9[3]
SARS-CoV-2 (Omicron BA.5)VeroE61.5->100>66.7[3]
TogaviridaeChikungunya virus (CHIKV)VeroE60.7->100>142.9[3]

In Vivo Efficacy

The antiviral activity of this compound has been further validated in animal models for both Dengue virus and SARS-CoV-2, demonstrating significant reductions in viral load and improved survival rates.

VirusAnimal ModelThis compound TreatmentOutcomeReference(s)
Dengue virus (DENV-2)AG129 mice (IFN-α/β and -γ receptor deficient)50 or 150 mg/kg, twice daily, oral administration for 5 daysSignificant reduction in viral load in serum, spleen, kidney, and liver; increased survival rate.[3]
SARS-CoV-2K18-hACE2 mice20 mg/kg, once daily, intravenous administration for 5 daysSignificant decrease in viral load in the lungs; improved survival rate.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiviral Activity Assays

a) Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., VeroE6 cells) in 6-well plates. Incubate at 37°C with 5% CO₂ until cells reach 90-100% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well).

  • Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of the this compound dilutions to the respective wells.

  • Overlay: Add an overlay medium (e.g., containing 1% methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a 4% formaldehyde (B43269) solution and stain with a 0.5% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no compound).

b) Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

  • Cell Seeding and Infection: Seed and infect cells with the virus as described in the Plaque Reduction Assay.

  • Compound Treatment: Following viral adsorption, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: Collect the cell culture supernatant containing the newly produced virus particles.

  • Titration of Progeny Virus: Determine the titer of the progeny virus in the supernatant using a standard plaque assay on fresh cell monolayers.

  • Data Analysis: The EC₅₀ is the concentration of this compound that reduces the yield of infectious virus by 50% compared to the untreated control.

Cytotoxicity Assay

MTT Assay

This colorimetric assay determines the concentration of a compound that reduces the viability of host cells by 50% (CC₅₀).

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a "cell control" (no compound) and a "blank control" (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ is determined from the dose-response curve.

In Vivo Animal Studies

a) Dengue Virus Mouse Model

  • Animal Model: Utilize AG129 mice, which are deficient in both type I and type II interferon receptors, making them susceptible to DENV infection.

  • Infection: Infect mice intraperitoneally with a mouse-adapted DENV-2 strain.

  • Drug Administration: Administer this compound orally twice daily for five consecutive days, starting shortly after infection.

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality.

  • Viral Load Determination: Collect blood and tissue samples at various time points to quantify the viral load using quantitative reverse transcription PCR (qRT-PCR).

b) SARS-CoV-2 Mouse Model

  • Animal Model: Use K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

  • Infection: Inoculate mice intranasally with SARS-CoV-2.

  • Drug Administration: Administer this compound intravenously once daily for five consecutive days.

  • Monitoring and Viral Load: Monitor the animals for disease progression and determine the viral load in lung tissues using qRT-PCR.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro and in vivo evaluation.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex s2U This compound (s²U) s2UTP This compound Triphosphate (s²UTP) s2U->s2UTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp Incorporation RNA Nascent Viral RNA RdRp->RNA RNA Synthesis Termination Chain Termination & Inhibition of Viral RNA Replication RdRp->Termination Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PlaqueAssay Plaque Reduction Assay (Determine EC₅₀) YieldAssay Virus Yield Reduction Assay (Confirm EC₅₀) PlaqueAssay->YieldAssay SI Calculate Selectivity Index (SI) YieldAssay->SI MTTAssay MTT Assay (Determine CC₅₀) MTTAssay->SI MouseModel Select Animal Model (e.g., AG129, K18-hACE2) SI->MouseModel Promising Candidate Infection Viral Infection (DENV-2 or SARS-CoV-2) MouseModel->Infection Treatment This compound Administration Infection->Treatment Analysis Monitor Survival & Measure Viral Load (qRT-PCR) Treatment->Analysis

References

The Guardian of the Genetic Code: A Comparative Guide to 2-Thiouridine's Role in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of protein synthesis, the precise translation of the genetic code is paramount to cellular function and viability. Post-transcriptional modifications of transfer RNA (tRNA) play a critical role in ensuring this accuracy. Among these, 2-thiouridine (s²U), a modified nucleoside found at the wobble position (34) of the anticodon in specific tRNAs, stands out as a key contributor to translational fidelity. This guide provides a comprehensive comparison of s²U-modified tRNA with its unmodified counterparts, supported by experimental data, detailed protocols, and visual workflows to elucidate its mechanism of action for researchers, scientists, and drug development professionals.

The Mechanism of this compound in Enhancing Translational Fidelity

The presence of a sulfur atom at the C2 position of the uridine (B1682114) base in s²U significantly influences the biophysical properties of the tRNA anticodon loop. This modification enhances the conformational rigidity of the ribose sugar, favoring a C3'-endo pucker.[1][2] This structural constraint is crucial for stabilizing the codon-anticodon interaction within the ribosome's A-site.[1][3]

The primary role of s²U in ensuring translational fidelity lies in its ability to restrict wobble base pairing. While an unmodified uridine at the wobble position can pair with adenine (B156593) (A), guanine (B1146940) (G), uracil (B121893) (U), and cytosine (C) to varying extents, the 2-thio modification enforces a strong preference for pairing with A and discriminates against G.[4][5] This prevents the misreading of near-cognate codons that end in a pyrimidine, thereby reducing amino acid misincorporation.[1]

Comparative Performance Data: this compound vs. Alternatives

Experimental evidence consistently demonstrates the superior performance of s²U-modified tRNAs in maintaining translational accuracy and efficiency compared to unmodified uridine and other modifications like 4-thiouridine (B1664626) (s⁴U).

Parameters²U-modified tRNAUnmodified Uridine (U) tRNA4-Thiouridine (s⁴U) tRNAReference
Duplex Stability (Tm) 30.7°C19.0°C14.5°C[6]
Codon Recognition Preferentially binds to NNA codons, restricts NNG bindingBinds to both NNA and NNG codons-[4]
Ribosome Pausing Reduced pausing at cognate codonsIncreased pausing at cognate codons for s²U-dependent tRNAs-[7]
Protein Expression Normal expression of proteins rich in s²U-dependent codonsDownregulation of proteins rich in s²U-dependent codons-[7]
Translational Efficiency HighReduced for s²U-dependent codons-[7][8]
Translational Fidelity High, prevents frameshiftingIncreased mistranslation and frameshifting-[3][9]

Experimental Protocols

Ribosome Profiling

Ribosome profiling is a powerful technique used to obtain a snapshot of all the ribosome positions on mRNA in a cell at a single-nucleotide resolution.

  • Cell Lysis and Ribosome-mRNA Complex Isolation: Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. The cells are then lysed, and the polysomes (mRNA molecules with multiple ribosomes) are isolated by sucrose (B13894) gradient centrifugation.

  • Nuclease Footprinting: The isolated polysomes are treated with RNase I, which digests the mRNA that is not protected by the ribosomes. This leaves behind ribosome-protected mRNA fragments (footprints) of approximately 28-30 nucleotides.

  • Ribosome-Footprint Complex Recovery: The monosomes (single ribosomes with their protected mRNA fragment) are recovered from the sucrose gradient.

  • Footprint RNA Extraction: The ribosome-protected mRNA fragments are extracted from the monosomes.

  • Library Preparation and Sequencing: The extracted mRNA footprints are converted into a cDNA library and sequenced using high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to determine the density of ribosomes at each codon. Ribosome pause scores are calculated by normalizing the ribosome density at a specific codon to the average ribosome density across the entire gene.[7]

UV Thermal Melting Studies for Duplex Stability

This method is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is a measure of its thermal stability.

  • Sample Preparation: RNA oligonucleotides, one containing the modified nucleoside (e.g., s²U) and a complementary strand, are synthesized and purified. The oligonucleotides are annealed to form a duplex in a buffered solution.

  • UV Absorbance Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is slowly increased.

  • Melting Curve Generation: As the temperature increases, the duplex denatures into single strands, causing an increase in UV absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a sigmoidal melting curve.

  • Tm Determination: The Tm is the temperature at which 50% of the duplex has denatured. It is determined as the midpoint of the transition in the melting curve.[6]

Visualizing the Pathways and Processes

Biosynthesis of this compound

The synthesis of s²U is a complex enzymatic process involving a sulfur relay system. In bacteria, the process is initiated by the cysteine desulfurase IscS, which mobilizes sulfur from cysteine.[1] This sulfur is then transferred through a series of sulfur-carrier proteins (TusA, TusBCD, TusE) to the tRNA-modifying enzyme MnmA, which catalyzes the final thiolation of the uridine at position 34.[1][7] In eukaryotes, a similar pathway exists involving the cysteine desulfurase Nfs1 and other protein homologues.[1]

s2U_Biosynthesis Cysteine Cysteine IscS_Nfs1 IscS (Bacteria) Nfs1 (Eukarya) Cysteine->IscS_Nfs1 TusA TusA IscS_Nfs1->TusA Sulfur Transfer TusBCD TusBCD TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Bacteria) Ctu1/Ctu2 (Eukarya) TusE->MnmA s2U_tRNA tRNA(s²U34) MnmA->s2U_tRNA tRNA tRNA(U34) tRNA->MnmA

Biosynthesis pathway of this compound.
Experimental Workflow: Ribosome Profiling

The following diagram illustrates the key steps in a ribosome profiling experiment.

Ribosome_Profiling_Workflow start Cell Culture with Translation Inhibitor lysis Cell Lysis start->lysis polysome_isolation Polysome Isolation (Sucrose Gradient) lysis->polysome_isolation nuclease_treatment RNase I Digestion polysome_isolation->nuclease_treatment monosome_recovery Monosome Recovery nuclease_treatment->monosome_recovery footprint_extraction mRNA Footprint Extraction monosome_recovery->footprint_extraction library_prep cDNA Library Preparation footprint_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis and Alignment sequencing->analysis

Workflow for ribosome profiling experiments.
Logical Relationship: s²U and Translational Fidelity

This diagram outlines the logical progression from the s²U modification to the outcome of enhanced translational fidelity.

Logical_Relationship s2U This compound (s²U) Modification at U34 conformation Increased Conformational Rigidity (C3'-endo) s2U->conformation pairing Restricted Wobble Pairing (Favors A, disfavors G) s2U->pairing codon_recognition Accurate Codon Recognition conformation->codon_recognition pairing->codon_recognition fidelity Enhanced Translational Fidelity codon_recognition->fidelity

References

Unveiling the Thermodynamic Secrets of 2-Thiouridine in RNA Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impacts of modified nucleotides on RNA structure and stability is paramount. This guide provides a comprehensive thermodynamic comparison of 2-thiouridine (s²U) and its canonical counterpart, uridine (B1682114) (U), in RNA duplexes. By presenting key experimental data, detailed methodologies, and visual representations of experimental workflows and molecular principles, this document serves as a critical resource for the rational design of RNA-based therapeutics and diagnostics.

The substitution of uridine with this compound, a naturally occurring modification, has been shown to significantly enhance the thermodynamic stability of RNA duplexes. This stabilization has profound implications for various biological processes and biotechnological applications, including the modulation of tRNA structure and function, the enhancement of antisense oligonucleotide binding affinity, and the improvement of siRNA specificity and efficacy. This guide delves into the quantitative thermodynamic parameters that govern this stabilization and the experimental protocols used to elucidate them.

Thermodynamic Performance: A Quantitative Comparison

The enhanced stability of RNA duplexes containing this compound is evident from the changes in key thermodynamic parameters. The data presented below, collated from various studies, consistently demonstrates that the incorporation of s²U leads to a more favorable Gibbs free energy change (ΔG°), a higher melting temperature (Tm), and notable differences in enthalpic (ΔH°) and entropic (TΔS°) contributions compared to duplexes containing uridine.

Isothermal Titration Calorimetry (ITC) Data

ITC provides a direct measurement of the heat changes associated with binding, allowing for the determination of ΔH°, binding affinity (Ka), and stoichiometry (n). From these, ΔG° and the entropic contribution (TΔS°) can be calculated.

Duplex PairΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol at 25°C)
U:A -10.0[1]-47.7[1]-37.7[1]
s²U:A -10.5[1]-45.5[1]-35.0[1]
U:U -7.24[1]-9.14[1]-
s²U:U -8.65[1]-14.7[1]-

Note: The values for U:U and s²U:U represent mismatched pairs and highlight the significant stabilization conferred by this compound even in non-canonical pairings.

UV Thermal Denaturation Data

UV melting experiments determine the melting temperature (Tm), the temperature at which half of the duplex molecules are dissociated. A higher Tm indicates greater thermal stability.

Duplex PairMelting Temperature (Tm) in °C
U:A -
s²U:A Consistently higher than U:A containing duplexes[2]
U:U -
s²U:U -
Gs²UUUC duplex 30.7[3]
GUUUC duplex (unmodified) 19.0[3]

Note: Specific Tm values are highly dependent on the sequence context and buffer conditions. The general trend observed across multiple studies is a significant increase in Tm upon s²U substitution.[2][3]

The "Pre-organization" Hypothesis: An Entropic Advantage

The thermodynamic data consistently reveals that the stabilization effect of this compound is largely entropic in origin.[4] This is attributed to the "pre-organization" of the single-stranded RNA containing s²U. The 2-thio group is thought to favor a C3'-endo sugar pucker conformation, which is the conformation required for an A-form RNA helix. This pre-disposition of the single strand to adopt a helical conformation reduces the entropic penalty of duplex formation, as less conformational ordering is required upon binding to the complementary strand.

G Mechanism of this compound-Induced RNA Duplex Stabilization cluster_U Uridine (U) cluster_s2U This compound (s²U) U_ssRNA Flexible Single-Stranded RNA (Higher Conformational Entropy) U_dsRNA RNA Duplex (Lower Conformational Entropy) U_ssRNA->U_dsRNA Large Entropic Penalty s2U_dsRNA RNA Duplex (Lower Conformational Entropy) s2U_ssRNA Pre-organized Single-Stranded RNA (Lower Conformational Entropy) s2U_ssRNA->s2U_dsRNA Smaller Entropic Penalty Result Enhanced Thermodynamic Stability (More Favorable ΔG°) s2U_dsRNA->Result Dominant Entropic Contribution

Figure 1. Logical diagram illustrating how the pre-organization of this compound-containing single-stranded RNA leads to a smaller entropic penalty upon duplex formation, resulting in enhanced overall thermodynamic stability.

Experimental Protocols

Accurate thermodynamic characterization is contingent on meticulous experimental execution. The following sections detail the key methodologies employed in the studies cited.

RNA Oligonucleotide Synthesis and Purification
  • Solid-Phase Synthesis: RNA oligonucleotides are synthesized on a solid support using standard phosphoramidite (B1245037) chemistry. For this compound-containing strands, a corresponding s²U phosphoramidite is used.

  • Deprotection: Following synthesis, the oligonucleotides are cleaved from the solid support and all protecting groups are removed. This is typically achieved by incubation in a solution of aqueous ammonia (B1221849) and ethanol (B145695) at an elevated temperature.

  • Purification: The crude oligonucleotides are purified to homogeneity, most commonly by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified RNA is desalted, and its concentration is accurately determined by measuring its absorbance at 260 nm.

UV Thermal Denaturation

UV melting is a widely used technique to determine the thermal stability of nucleic acid duplexes.

G Experimental Workflow for UV Thermal Denaturation A Prepare RNA Duplex Sample (Annealed equimolar strands in buffer) B Place Sample in Spectrophotometer with Temperature Controller A->B C Heat Sample at a Constant Rate (e.g., 1°C/min) B->C D Monitor Absorbance at 260 nm C->D E Generate Melting Curve (Absorbance vs. Temperature) D->E F Determine Melting Temperature (Tm) (First derivative of the curve) E->F

Figure 2. A simplified workflow diagram for determining the melting temperature (Tm) of an RNA duplex using UV thermal denaturation.

Detailed Protocol:

  • Sample Preparation: Equimolar amounts of the complementary RNA strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: The sample is heated to 90-95°C for 3-5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • Measurement: The sample is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Collection: The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • Data Analysis: The resulting absorbance versus temperature profile (melting curve) is analyzed. The melting temperature (Tm) is determined from the peak of the first derivative of this curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

  • Sample Preparation: The two interacting RNA strands are prepared in identical, degassed buffer solutions. One strand (the "ligand") is loaded into the injection syringe, and the other (the "macromolecule") is placed in the sample cell of the calorimeter.

  • Titration: A series of small, precise injections of the ligand into the sample cell are performed.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the macromolecule. This binding isotherm is then fitted to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) are then calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.

Conclusion

The incorporation of this compound into RNA duplexes confers a significant thermodynamic advantage, primarily through a favorable entropic contribution arising from the pre-organization of the single-stranded RNA. This enhanced stability, quantifiable through techniques such as UV thermal denaturation and Isothermal Titration Calorimetry, is a critical consideration for researchers in the fields of molecular biology, chemical biology, and nucleic acid therapeutics. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for the informed design and application of this compound-modified RNA oligonucleotides.

References

Structural comparison of 2-thiouridine-containing RNA with native RNA.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of RNA containing the modified nucleobase 2-thiouridine (s²U) with its native counterpart reveals significant structural and thermodynamic differences that have profound implications for RNA function, particularly in the context of translation and nucleic acid therapeutics. The substitution of an oxygen atom with sulfur at the C2 position of the uridine (B1682114) base induces a cascade of conformational changes that enhance the stability and structural rigidity of the RNA molecule.

Structural Impact of this compound

The introduction of this compound into an RNA strand fundamentally alters its conformational landscape. The primary effect is a strong preference for the C3'-endo sugar pucker conformation, a key characteristic of A-form helices.[1][2][3][4] This "preorganization" of the single-stranded RNA into an A-form geometry is a major contributor to the overall stability of s²U-containing duplexes.[2][3] This conformational rigidity is not localized to the modified nucleoside alone; it can also influence the sugar pucker of adjacent nucleotides, promoting a more ordered and well-stacked helical structure.[1][4]

Circular dichroism (CD) spectroscopy confirms the A-form helical conformation of RNA containing this compound.[1][5] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the preference for the C3'-endo sugar pucker.[1][3][4][5] Molecular dynamics simulations have further corroborated these findings, showing that s²U-modified RNA maintains a structure closer to a canonical A-form helix compared to unmodified RNA.[4]

Thermodynamic Stability

A significant consequence of the structural changes induced by this compound is a marked increase in the thermodynamic stability of RNA duplexes. This is most readily observed as a substantial increase in the melting temperature (Tm), the temperature at which 50% of the duplex dissociates.

RNA Duplex CompositionMelting Temperature (Tm) in °CChange in Tm (°C) vs. UnmodifiedFree Energy (ΔG°) in kcal/molReference
Unmodified (GUUUC/GmAmAmAmCm)19.0--2.8[1]
This compound (Gs²UUUC/GmAmAmAmCm)30.7+11.7-4.8[1]
4-Thiouridine (B1664626) (Gs⁴UUUC/GmAmAmAmCm)14.5-4.5-2.2[1]
RNA Duplex with Internal PairMelting Temperature (Tm) in °C (at 200 µM)Change in Tm (°C) vs. NativeFree Energy (ΔGITC) in kcal/molReference
Native U:A pair---10.0[3]
This compound s²U:A pair+11.1+11.1-10.5[3]
Native U:U mismatch---8.18[3]
This compound s²U:U mismatch+8.8+8.8-9.05[3]

The stabilizing effect of this compound is primarily entropic in origin.[3][6] The preorganization of the single strand reduces the entropic penalty of duplex formation, making the overall process more favorable. Isothermal titration calorimetry (ITC) studies have confirmed that while the enthalpy change (ΔH) upon binding may be less favorable for s²U-containing duplexes, the significant reduction in the entropic penalty (TΔS) leads to a more favorable free energy of binding (ΔG).[3]

Functional Implications

The structural and thermodynamic consequences of this compound modification are crucial for its biological roles. In transfer RNA (tRNA), s²U at the wobble position (position 34) of the anticodon is essential for accurate and efficient translation.[1][7][8] It enhances codon-anticodon recognition, particularly for codons ending in A, and helps to prevent frameshifting during protein synthesis.[8] The increased stability of the codon-anticodon interaction contributes to the fidelity of the translation process.

Beyond its natural roles, the stabilizing properties of this compound are of great interest in the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs). Incorporating s²U can enhance the stability of the siRNA duplex, potentially leading to improved efficacy and longevity of the gene silencing effect.[9][10]

Experimental Methodologies

A variety of biophysical techniques are employed to characterize the structural and thermodynamic differences between this compound-containing RNA and native RNA.

Experimental Workflow for RNA Characterization

G cluster_synthesis RNA Synthesis cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation synthesis Chemical Synthesis of native and s²U-RNA nmr NMR Spectroscopy (Sugar Pucker, Conformation) synthesis->nmr uv UV Thermal Melting (Tm, Thermodynamics) synthesis->uv cd Circular Dichroism (Helical Conformation) synthesis->cd itc Isothermal Titration Calorimetry (Thermodynamics) synthesis->itc xray X-ray Crystallography (High-Resolution Structure) synthesis->xray structure Structural Model nmr->structure stability Thermodynamic Parameters uv->stability cd->structure itc->stability xray->structure func Functional Insights structure->func stability->func

Caption: Workflow for the synthesis and comparative biophysical analysis of native and this compound-containing RNA.

Key Experimental Protocols

1. RNA Synthesis:

  • Method: Solid-phase phosphoramidite (B1245037) chemistry is used for the synthesis of both native and this compound-containing RNA oligonucleotides.[1][9]

  • s²U Incorporation: A this compound phosphoramidite is used in the synthesis cycle at the desired position.[9]

  • Oxidation: A non-standard oxidizing agent, such as tert-butyl hydroperoxide, is required for s²U-containing oligonucleotides to prevent the loss of the sulfur atom, which can occur with the standard iodine/water/pyridine oxidizer.[9]

  • Deprotection and Purification: Mild basic conditions are used for deprotection. The synthesized oligonucleotides are then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[9][11]

2. UV Thermal Melting:

  • Principle: The absorbance of UV light by RNA at 260 nm increases as the duplex melts into single strands (hyperchromic effect). By monitoring the absorbance as a function of temperature, a melting curve is generated, from which the Tm can be determined.

  • Protocol:

    • Equimolar amounts of the complementary RNA strands are annealed in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).[2]

    • The absorbance at 260 nm is recorded as the temperature is slowly increased.

    • The Tm is the temperature at the midpoint of the transition.

    • By performing the experiment at different RNA concentrations, thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff plots.[3]

3. NMR Spectroscopy:

  • Principle: NMR spectroscopy provides atomic-level structural information. For RNA, ¹H NMR is particularly useful for observing imino protons involved in base pairing and sugar protons to determine the ribose pucker conformation.

  • Protocol:

    • The purified RNA sample is dissolved in an appropriate buffer, often in D₂O to suppress the water signal, or in a H₂O/D₂O mixture to observe exchangeable imino protons.[12]

    • ¹H NMR spectra are recorded on a high-field NMR spectrometer.

    • The coupling constants between H1' and H2' protons (³J(H1'-H2')) are measured to determine the equilibrium between C2'-endo and C3'-endo sugar puckers.[1]

    • Two-dimensional NMR experiments, such as ROESY, can be used to determine through-space proximities between protons, confirming the overall A-form helical geometry.[1][5]

4. Circular Dichroism (CD) Spectroscopy:

  • Principle: Chiral molecules like RNA helices absorb left and right circularly polarized light differently. The resulting CD spectrum is sensitive to the secondary structure of the RNA. A-form RNA helices have a characteristic CD spectrum with a positive peak around 260 nm and a negative peak around 210 nm.

  • Protocol:

    • The RNA sample is placed in a quartz cuvette in a suitable buffer.

    • The CD spectrum is recorded over a range of UV wavelengths (e.g., 200-320 nm).

    • The resulting spectrum is compared to known spectra for different RNA conformations. The presence of a strong positive peak at ~260 nm is indicative of an A-form helix.[1][5]

Structural Preorganization by this compound

G cluster_native Native Uridine (U) cluster_modified This compound (s²U) cluster_duplex RNA Duplex U Flexible Sugar Pucker (C2'-endo / C3'-endo) duplex_U Less Stable Duplex U->duplex_U Higher Entropic Penalty s2U Restricted Sugar Pucker (Primarily C3'-endo) duplex_s2U More Stable A-form Duplex s2U->duplex_s2U Lower Entropic Penalty (Preorganization)

Caption: The effect of this compound on sugar pucker conformation and its impact on RNA duplex stability.

References

2-Thiouridine: A Comparative Analysis of In Vivo and In Vitro Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of 2-Thiouridine (s2U), a broad-spectrum nucleoside analogue, in both laboratory (in vitro) and living organism (in vivo) settings. The performance of s2U is objectively compared with other notable antiviral agents, supported by experimental data, to inform research and drug development efforts in the ongoing search for effective viral disease therapies.

Executive Summary

This compound has demonstrated significant promise as a broad-spectrum antiviral agent, particularly against positive-strand RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. This guide synthesizes available data on its efficacy against several key viruses, including SARS-CoV-2 and Dengue virus (DENV), and places it in context with established antiviral drugs such as Remdesivir and Favipiravir.

In Vitro Efficacy: Potent Inhibition Across a Range of Viruses

In vitro studies are crucial for determining the direct antiviral activity of a compound and its cytotoxicity. This compound has been shown to inhibit a variety of positive-sense single-stranded RNA (ssRNA+) viruses at concentrations that are not toxic to the host cells.[1]

Quantitative Data Summary

The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound against various viruses in different cell lines. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Coronaviridae
SARS-CoV-2 (Wuhan)VeroE6/TMPRSS21.9 ± 0.18>400>210[1]
SARS-CoV-2 (Delta)VeroE6/TMPRSS21.5 ± 0.11>400>267[1]
SARS-CoV-2 (Omicron BA.1)VeroE6/TMPRSS22.1 ± 0.25>400>190[1]
MERS-CoVVeroE60.8 ± 0.1>400>500[1]
HCoV-229EMRC-50.4 ± 0.05>400>1000[1]
HCoV-OC43MRC-50.6 ± 0.08>400>667[1]
Flaviviridae
Dengue Virus (DENV-2)BHK-210.86 ± 0.12>400>465[1]
Zika Virus (ZIKV)VeroE60.7 ± 0.1>400>571[1]
Yellow Fever Virus (YFV)VeroE60.5 ± 0.07>400>800[1]
West Nile Virus (WNV)VeroE60.9 ± 0.1>400>444[1]
Togaviridae
Chikungunya Virus (CHIKV)VeroE61.2 ± 0.2>400>333[1]

Table 1: In Vitro Antiviral Activity of this compound.

Comparison with Other Antivirals
AntiviralVirusCell LineEC₅₀ (µM)Reference
This compound SARS-CoV-2 VeroE6/TMPRSS2 1.9 [1]
RemdesivirSARS-CoV-2VeroE60.77[2]
FavipiravirDENVHUH-7146.8[3]
This compound DENV-2 BHK-21 0.86 [1]
RemdesivirDENV-2Huh-7Not widely reported
FavipiravirDENV-2HUH-7110[3]

Table 2: Comparative In Vitro Efficacy of this compound and Other Antivirals.

In Vivo Efficacy: Protection in Animal Models

In vivo studies in animal models are essential to evaluate the therapeutic potential of an antiviral compound in a complex biological system, considering factors like pharmacokinetics and host immune responses.

SARS-CoV-2 Mouse Model

In a lethal SARS-CoV-2 infection model using K18-hACE2 mice, treatment with this compound resulted in a significant reduction in viral load in the lungs and improved survival rates.[4]

TreatmentDosageViral Load Reduction (Lungs)Survival RateReference
This compound 20 mg/kg, daily (intraperitoneal)Significant reduction80%[4]
Remdesivir25 mg/kg, daily (intraperitoneal)Limited efficacyNot significantly improved[4]
Molnupiravir200 mg/kg, twice daily (oral)~2.0 log₁₀ reductionNot reported in this study[5]
Paxlovid300 mg/kg, daily (oral gavage)Significantly decreased100%[4]

Table 3: In Vivo Efficacy Against SARS-CoV-2 in K18-hACE2 Mice.

Dengue Virus Mouse Model

In a lethal DENV-2 infection model using AG129 mice, oral administration of this compound led to a dose-dependent decrease in viremia and a significant increase in survival.

TreatmentDosageViral Load Reduction (Serum)Survival RateReference
This compound 150 mg/kg, twice daily (oral)Significant reduction100%[1]
Favipiravir300 mg/kg/day10- to 100-fold reductionProlonged survival, but did not prevent mortality[6][7]

Table 4: In Vivo Efficacy Against DENV-2 in AG129 Mice.

Mechanism of Action: Targeting the Viral Engine

This compound is a nucleoside analogue, meaning it mimics one of the natural building blocks of RNA. Once inside the host cell, it is converted into its active triphosphate form (s2UTP). This active form then competes with the natural uridine (B1682114) triphosphate (UTP) for incorporation into the newly synthesized viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of s2UTP into the growing RNA chain leads to premature termination of transcription, effectively halting viral replication.[8][9]

G cluster_cell Host Cell cluster_virus Viral Replication Complex s2U This compound (s2U) Kinases Host Kinases s2U->Kinases Phosphorylation s2UTP This compound Triphosphate (s2UTP) RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->RdRp Competitive Inhibition Kinases->s2UTP newRNA Nascent Viral RNA RdRp->newRNA RNA Synthesis Termination Chain Termination RdRp->Termination Incorporation of s2UTP vRNA Viral RNA Template vRNA->RdRp newRNA->RdRp UTP Uridine Triphosphate (UTP) UTP->RdRp Natural Substrate

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

In Vitro Antiviral Assays

1. Plaque Reduction Assay [10][11][12][13]

This assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., VeroE6, BHK-21) is prepared in multi-well plates.

  • Virus and Compound Preparation: The virus is diluted to a concentration that produces a countable number of plaques. The antiviral compound is prepared in a series of dilutions.

  • Infection and Treatment: The cell monolayers are infected with the virus in the presence of the different concentrations of the antiviral agent.

  • Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

2. RT-qPCR Based Antiviral Assay [14][15][16][17]

This method quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of a compound.

  • Cell Culture and Infection: Host cells are seeded in plates and infected with the virus in the presence of serial dilutions of the antiviral compound.

  • RNA Extraction: At a specific time post-infection, total RNA is extracted from the cells.

  • Reverse Transcription (RT): The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then amplified using specific primers and probes that target a conserved region of the viral genome. The amplification is monitored in real-time, and the amount of viral RNA is quantified relative to a housekeeping gene.

  • Data Analysis: The EC₅₀ is determined as the compound concentration that reduces the viral RNA levels by 50%.

G cluster_invitro In Vitro Experimental Workflow cluster_pra Plaque Reduction Assay cluster_qpcr RT-qPCR Assay start Start cells Seed Host Cells start->cells infect Infect with Virus + Antiviral Dilutions cells->infect incubate Incubate infect->incubate overlay Add Semi-Solid Overlay incubate->overlay rna Extract RNA incubate->rna stain Fix and Stain overlay->stain count Count Plaques stain->count ec50_pra Calculate EC₅₀ count->ec50_pra rt Reverse Transcription rna->rt qpcr Quantitative PCR rt->qpcr ec50_qpcr Calculate EC₅₀ qpcr->ec50_qpcr

Caption: Workflow for in vitro antiviral efficacy testing.

In Vivo Antiviral Efficacy Studies in Mouse Models[4][5][19][20][21]
  • Animal Model Selection: An appropriate mouse model that is susceptible to the virus of interest is selected (e.g., K18-hACE2 transgenic mice for SARS-CoV-2, AG129 mice for DENV).

  • Infection: Animals are infected with a standardized dose of the virus, typically via intranasal or intraperitoneal routes.

  • Treatment: The antiviral agent is administered at various doses and schedules (e.g., oral gavage, intraperitoneal injection) starting before or after infection. A control group receives a vehicle.

  • Monitoring: Animals are monitored daily for clinical signs of illness, including weight loss and mortality.

  • Viral Load Determination: At specific time points, tissues (e.g., lungs, spleen, serum) are collected to quantify the viral load using plaque assays or RT-qPCR.

  • Data Analysis: The efficacy of the antiviral is determined by comparing the viral load, survival rates, and clinical scores between the treated and control groups.

G cluster_invivo In Vivo Experimental Workflow cluster_endpoints Efficacy Endpoints start Start select_model Select Mouse Model start->select_model infect Infect Mice with Virus select_model->infect treat Administer Antiviral or Vehicle (Control) infect->treat monitor Monitor Clinical Signs (Weight, Survival) treat->monitor viral_load Determine Viral Load (Tissues/Blood) monitor->viral_load survival Analyze Survival Data monitor->survival

Caption: Workflow for in vivo antiviral efficacy testing.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity in vitro against a range of clinically relevant positive-strand RNA viruses. Importantly, this activity translates to significant therapeutic efficacy in vivo, with demonstrated ability to reduce viral replication and improve survival in mouse models of SARS-CoV-2 and Dengue virus infection. The favorable selectivity index observed in in vitro studies suggests a good safety profile at effective concentrations.

While direct comparative data with all alternative antivirals under identical conditions is limited, the available evidence positions this compound as a promising candidate for further preclinical and clinical development. Its efficacy against multiple viral families highlights its potential as a broad-spectrum antiviral agent, which is of critical importance for preparedness against emerging viral threats. Further research should focus on optimizing dosing regimens, evaluating its efficacy against a wider range of viral variants, and conducting formal toxicology studies to pave the way for human clinical trials.

References

A Comparative Analysis of 2-Thiouridine's Base-Pairing Properties Against Canonical Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified nucleosides into synthetic oligonucleotides is a potent strategy for enhancing their therapeutic and diagnostic potential. Among these, 2-thiouridine (s²U), a naturally occurring modification found in tRNA, has garnered significant attention for its unique ability to modulate the stability and specificity of base pairing. This guide provides an objective comparison of the base-pairing properties of this compound with the canonical bases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and uracil (B121893) (U)—supported by experimental data to inform rational drug design and nucleic acid research.

Enhanced Stability with Adenine: A Quantitative Look

The substitution of the oxygen atom at the C2 position of uridine (B1682114) with a sulfur atom in this compound significantly enhances the thermodynamic stability of its base pair with adenine. This stabilization is a key attribute that can be leveraged in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics to improve target affinity and efficacy.

Experimental data from UV thermal denaturation studies consistently demonstrates that RNA duplexes containing an s²U-A base pair exhibit a higher melting temperature (Tm), indicative of greater stability, compared to duplexes with a canonical U-A base pair.

Base PairMelting Temperature (Tm) in °C (100 mM NaCl)Change in Gibbs Free Energy (ΔG°₂₅) in kcal/molReference
s²U - A 30.7-4.8[1]
U - A 19.0-2.8[1]
s²U - U Comparable to U-A-[2]
U - U 14.5-2.2[1]
s²U - G (wobble) Destabilized compared to U-G-[3][4]

Table 1: Thermodynamic comparison of RNA duplexes containing this compound and canonical uridine base pairs.

Structural Insights into Base Pairing

The enhanced stability of the s²U-A pair is not due to a significant alteration of the Watson-Crick geometry. High-resolution crystal structures reveal that the s²U-A base pair maintains the same hydrogen bonding distances as a canonical U-A pair.[5] The primary hydrogen bonds in a Watson-Crick A-U pair are between the N3-H of uridine and N1 of adenine, and between the O4 of uridine and the N6-H of adenine. In the s²U-A pair, the hydrogen bonding pattern remains the same, with the sulfur atom at the 2-position not directly participating in the Watson-Crick hydrogen bonds.[6]

Base PairInteracting Atoms (Donor - Acceptor)Number of H-Bonds
A - T A(N6-H)···T(O4), A(N1)···T(N3-H)2
G - C G(N1-H)···C(N3), G(N2-H)···C(O2), G(O6)···C(N4-H)3
A - U A(N6-H)···U(O4), A(N1)···U(N3-H)2
s²U - A A(N6-H)···s²U(O4), A(N1)···s²U(N3-H)2

Table 2: Hydrogen bonding patterns of canonical and s²U-A base pairs.

Discrimination Against Guanine Wobble Pairing

A critical feature of this compound is its ability to discriminate against wobble base pairing with guanine. While a standard U-G wobble pair is relatively stable and a common occurrence in RNA secondary structures, the presence of the 2-thio modification destabilizes the s²U-G interaction.[3][4] This property is crucial for enhancing the specificity of codon recognition in tRNA and can be exploited to improve the fidelity of therapeutic oligonucleotides by reducing off-target effects. The destabilization is attributed to the less effective hydrogen bonding between the N1H donor of guanine and the sulfur acceptor of 2-thiouracil.[3]

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key experimental techniques:

1. UV Thermal Denaturation Studies: This method is used to determine the melting temperature (Tm) of nucleic acid duplexes.

  • Protocol:

    • Samples of the RNA duplexes are prepared in a buffered solution (e.g., 25 mM phosphate (B84403) buffer, pH 7.0) with a defined salt concentration (e.g., 100 mM NaCl or 1.0 M NaCl).[1]

    • The absorbance of the sample at a specific wavelength (typically 260 nm or 330 nm for thiolated uridines) is monitored as the temperature is gradually increased.[1]

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the midpoint of the sigmoidal melting curve.

    • Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be derived from analyzing the melting curves at different oligonucleotide concentrations using van't Hoff plots.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural and dynamic information about nucleic acids at the atomic level.

  • Protocol:

    • RNA samples are prepared at a concentration of approximately 2 mM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 200 mM NaCl).[3]

    • For studying imino protons involved in hydrogen bonding, samples are dissolved in a mixture of H₂O/D₂O.

    • One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., NOESY, ROESY) are acquired on a high-field NMR spectrometer.

    • The chemical shifts of the imino protons are particularly informative. A downfield shift of an imino proton resonance is indicative of a stronger hydrogen bond. For instance, the imino proton of the s²U-A base pair appears downfield compared to the corresponding proton in a U-A base pair, signifying a more stable interaction.[3]

Visualizing Base-Pairing Interactions

The following diagrams illustrate the hydrogen bonding patterns in canonical Watson-Crick base pairs and the this compound-adenine pair.

Base_Pairing cluster_AU Adenine - Uracil (A-U) cluster_GC Guanine - Cytosine (G-C) cluster_s2UA This compound - Adenine (s²U-A) A1 Adenine U1 Uracil A1->U1 H-Bond A1:s->U1:s H-Bond G1 Guanine C1 Cytosine G1->C1 H-Bond G1:s->C1:s H-Bond G1:n->C1:n H-Bond s2U1 This compound A2 Adenine s2U1->A2 H-Bond s2U1:s->A2:s H-Bond

References

Navigating the Thiolated Nucleoside Landscape: A Guide to the Selective Detection of 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of modified nucleosides are paramount. Among these, 2-thiouridine (s²U), a naturally occurring modification in transfer RNA (tRNA), plays a crucial role in the precision of protein synthesis. Its structural isomers and other thiolated nucleosides, however, present a significant analytical challenge. This guide provides an objective comparison of current methodologies for the selective detection of this compound over other thiolated nucleosides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The selective detection of this compound is often complicated by the presence of its isomer, 4-thiouridine (B1664626) (s⁴U), as well as other thiolated nucleosides such as 6-thioguanosine (B559654) (s⁶G) and 2-thiocytidine (B84405) (s²C). The structural similarities of these molecules necessitate highly specific analytical techniques. The primary methods employed for this purpose include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and fluorescent labeling assays.

Comparative Analysis of Detection Methodologies

The choice of detection method is often a trade-off between sensitivity, selectivity, and the complexity of the experimental setup. While chromatographic methods offer excellent separation and quantification capabilities, fluorescent probes can provide rapid and sensitive detection, though often with lower selectivity.

Method Analyte Limit of Detection (LOD) Linear Range Selectivity over other Thiolated Nucleosides Reference
HPLC-UV This compound~1 pmol1-100 pmolGood separation from s⁴U with optimized columns and mobile phases. Data on selectivity over s⁶G and s²C is limited but achievable with appropriate standards.[1]
4-Thiouridine~1 pmol1-100 pmolGood separation from s²U.[1]
LC-MS/MS This compound~10 fmol0.05-50 pmolHigh selectivity based on unique precursor/product ion transitions. Can distinguish between s²U, s⁴U, s⁶G, and s²C.[2]
4-Thiouridine~10 fmol0.05-50 pmolHigh selectivity.[2]
6-Thioguanosine~15 fmol0.1-100 pmolHigh selectivity.[3]
Fluorescent Probe (FAM-NH₂ based) 4-Thiouridine0.5 µM1-20 µMExcellent selectivity for s⁴U over s²U and other biological thiols. Not suitable for s²U detection.[4]
Fluorescent Probe (MTSEA biotin-XX) 4-Thiouridine~2.5 pmolNot specifiedHigh selectivity for s⁴U; does not react with 5-methyl-2-thiouridine.[5]

Note: The performance characteristics are approximate and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for the key detection methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method relies on the differential retention of thiolated nucleosides on a stationary phase, allowing for their separation and subsequent quantification by UV absorbance.

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1 M ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 0.1 M ammonium acetate in 40% acetonitrile

  • Standards for this compound, 4-thiouridine, 6-thioguanosine, and 2-thiocytidine

Procedure:

  • Prepare a standard mixture of the thiolated nucleosides in the mobile phase.

  • Equilibrate the HPLC column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.

  • Inject the sample onto the column.

  • Elute the nucleosides using a linear gradient of Mobile Phase B (e.g., 0-80% over 20 minutes).

  • Monitor the absorbance at a wavelength that provides a good response for all compounds, typically around 280 nm, or at the specific absorbance maximum for each nucleoside if a diode array detector is available.

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity by separating the nucleosides via HPLC and then detecting them based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Reversed-phase C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standards for this compound, 4-thiouridine, 6-thioguanosine, and 2-thiocytidine

Procedure:

  • Prepare standard solutions and perform a series of dilutions for calibration curves.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.2 mL/min.

  • Inject the sample.

  • Separate the nucleosides using a gradient elution (e.g., 5-95% B over 10 minutes).

  • Introduce the eluent into the mass spectrometer.

  • Perform mass analysis in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each thiolated nucleoside should be optimized beforehand using the individual standards.

    • Example MRM transitions (to be optimized on the specific instrument):

      • This compound: [M+H]⁺ → [Ribose loss]⁺

      • 4-Thiouridine: [M+H]⁺ → [Ribose loss]⁺

      • 6-Thioguanosine: [M+H]⁺ → [Ribose loss]⁺

      • 2-Thiocytidine: [M+H]⁺ → [Ribose loss]⁺

  • Quantify the analytes by integrating the peak areas from the MRM chromatograms and comparing them to the calibration curves.

Fluorescent Labeling with a Thiol-Reactive Probe

This protocol describes a general approach for labeling thiolated nucleosides. Note that most available probes are selective for 4-thiouridine or general thiols rather than specifically for this compound.

Materials:

  • A thiol-reactive fluorescent probe (e.g., a maleimide (B117702) or iodoacetamide (B48618) derivative).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Standards of the thiolated nucleosides.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Prepare solutions of the fluorescent probe and the thiolated nucleoside standards in the reaction buffer.

  • Mix the probe and the nucleoside solutions. The optimal probe-to-nucleoside ratio and reaction time should be determined empirically.

  • Incubate the reaction mixture at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

  • To assess selectivity, perform the reaction with each thiolated nucleoside individually and in mixtures to determine the degree of cross-reactivity.

  • For complex samples, a separation step (e.g., HPLC) is typically required after labeling to distinguish between the different labeled nucleosides.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the selective detection and quantification of this compound from a biological sample.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_3 Data Analysis BiologicalSample Biological Sample (e.g., tRNA extract) EnzymaticDigestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) BiologicalSample->EnzymaticDigestion Hydrolysis Filtration Filtration/SPE EnzymaticDigestion->Filtration Purification HPLC HPLC Separation (Reversed-Phase C18) Filtration->HPLC Injection UV_Detector UV Detection HPLC->UV_Detector Elution MS_Detector Mass Spectrometry (MS/MS) HPLC->MS_Detector Elution DataProcessing Data Processing (Peak Integration, Calibration) UV_Detector->DataProcessing MS_Detector->DataProcessing Quantification Quantification of this compound DataProcessing->Quantification

Caption: Workflow for the selective detection of this compound.

Signaling Pathways and Logical Relationships

The selective detection of this compound is primarily an analytical chemistry challenge rather than a biological signaling pathway. However, the underlying principle of selectivity can be represented as a logical relationship.

cluster_0 Analytical Principle AnalyteMixture Mixture of Thiolated Nucleosides (s²U, s⁴U, s⁶G, s²C) Separation Chromatographic Separation (Based on Physicochemical Properties) AnalyteMixture->Separation Detection Selective Detection (Based on Unique Properties) Separation->Detection RetentionTime Unique Retention Time (HPLC) Detection->RetentionTime MassFragments Specific Mass Fragments (MS/MS) Detection->MassFragments ChemicalReactivity Differential Chemical Reactivity (Probes) Detection->ChemicalReactivity

Caption: Logical relationship for achieving selective detection.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Thiouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Thiouridine, a modified nucleobase utilized in various biochemical and pharmaceutical research applications. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with institutional and regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene plan. The following table summarizes key safety and handling information.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, and a lab coat are required.General Laboratory Safety Guidelines
Ventilation Handle in a well-ventilated area to avoid inhalation of dust.TargetMol SDS[1]
Accidental Release Measures In case of a spill, avoid dust formation. Collect the spilled material mechanically and place it in a suitable, closed container for disposal. Prevent entry into sewers or surface water.TargetMol SDS[1]
Storage of Waste Store in a cool, dry, and well-ventilated place in a tightly closed, properly labeled container.TargetMol SDS[1]

Step-by-Step Disposal Procedure for this compound

This protocol outlines the standard operating procedure for the disposal of solid this compound waste.

Objective: To safely collect, contain, and dispose of this compound waste in accordance with general laboratory chemical waste guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) (HDPE) screw-cap jar)

  • Chemical waste label

  • Spatula or scoop

  • Sealable plastic bag

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound waste, put on a lab coat, safety glasses, and nitrile gloves.

  • Segregate the Waste: Ensure that this compound waste is not mixed with other chemical waste streams, especially those containing hazardous or reactive substances.[2]

  • Containerize the Waste:

    • Carefully transfer the solid this compound waste into a designated, non-leaking waste container using a clean spatula or scoop.

    • For grossly contaminated items such as weighing paper or gloves, place them in a sealable plastic bag before adding them to the primary waste container to minimize dust.

    • Ensure the container is appropriate for solid chemical waste and is not an empty food or beverage container.[3]

  • Label the Waste Container:

    • Affix a completed chemical waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The quantity of waste

      • The date of accumulation

      • The name of the principal investigator or lab contact

      • A clear indication that the waste is "Non-Hazardous"[4]

  • Store the Waste Container:

    • Securely close the waste container.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3][5] The storage area should be under the control of laboratory personnel.[6]

  • Arrange for Disposal:

    • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent office.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your EHS office, as this can cause alarm with custodial staff.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe segregate Step 2: Segregate Waste (Keep separate from hazardous chemicals) ppe->segregate containerize Step 3: Containerize Solid Waste (Use a designated, sealable container) segregate->containerize label Step 4: Label Container (Chemical Name, 'Non-Hazardous', Date) containerize->label store Step 5: Store in Satellite Accumulation Area label->store request_pickup Step 6: Request Disposal via EHS store->request_pickup end End: Waste Disposed of Properly request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Thiouridine, a modified nucleoside analog crucial for studying nucleic acid structure and function. By adhering to these procedural steps, you can maintain a safe laboratory environment while advancing your critical research.

Essential Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize any potential risks. The following personal protective equipment should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or latex). Gloves should be inspected for integrity before each use.
Body Protection A standard laboratory coat.
Respiratory Not generally required under normal handling conditions. If creating dust or aerosols, a NIOSH-approved N95 respirator is recommended.

Physical and Chemical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and use in experimental procedures.

PropertyValue
Molecular Formula C₉H₁₂N₂O₅S
Molecular Weight 260.27 g/mol [1]
Appearance Crystalline solid[2]
Solubility in PBS (pH 7.2) Approx. 5 mg/mL[2]
Solubility in DMSO Approx. 10 mg/mL[2][3]
Solubility in DMF Approx. 10 mg/mL[2][3]
Solubility in Ethanol (B145695) Approx. 2 mg/mL[2][3]
Storage Temperature -20°C[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures both the safety of laboratory personnel and the integrity of the experiment.

1. Preparation:

  • Ensure the work area, typically a clean laboratory bench or a chemical fume hood if there is a risk of aerosolization, is clutter-free.
  • Assemble all necessary equipment and reagents, including this compound, solvents, and weighing materials.
  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Aliquoting:

  • Carefully weigh the desired amount of solid this compound using a calibrated analytical balance.
  • To minimize the creation of dust, handle the solid gently.
  • If preparing a stock solution, add the appropriate solvent to the weighed solid in a suitable container.

3. Dissolution:

  • Based on the required concentration and solvent compatibility, dissolve the this compound. For aqueous solutions, use a buffer such as PBS (pH 7.2). For organic stock solutions, DMSO, DMF, or ethanol can be used.[2][3]
  • If necessary, gently vortex or sonicate the solution to ensure complete dissolution.

4. Experimental Use:

  • Follow the specific experimental protocol, adding the this compound solution as required.
  • Always handle the solution with care to avoid splashes or spills.

5. Post-Procedure:

  • Upon completion of the experiment, decontaminate the work area with an appropriate cleaning agent.
  • Properly store any remaining this compound solution at -20°C. It is not recommended to store aqueous solutions for more than one day.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As this compound is not classified as hazardous, the disposal procedure is straightforward but must be followed diligently.

1. Solid Waste:

  • Unused or waste solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
  • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

2. Liquid Waste:

  • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
  • Solutions of this compound in organic solvents (DMSO, DMF, ethanol) should be collected in a designated, labeled waste container for non-hazardous solvent waste. Do not mix with halogenated solvents.

3. Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or ethanol).
  • The first rinse should be collected as chemical waste.
  • After rinsing, deface or remove the label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the key steps in the handling and disposal of this compound.

G Figure 1: this compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Don PPE, Prepare Workspace) weigh 2. Weighing & Aliquoting (Handle solid carefully) prep->weigh dissolve 3. Dissolution (Select appropriate solvent) weigh->dissolve use 4. Experimental Use (Follow protocol) dissolve->use post 5. Post-Procedure (Clean workspace, Store remaining material) use->post solid_waste Solid Waste (Collect in non-hazardous waste container) post->solid_waste Dispose of contaminated solids liquid_waste Liquid Waste (Aqueous: drain with water Organic: collect in solvent waste) post->liquid_waste Dispose of waste solutions empty_containers Empty Containers (Rinse, Deface label, Recycle) post->empty_containers Dispose of used containers

Figure 1: this compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.